molecular formula C14H14N2O2S B15588144 HYDAMTIQ

HYDAMTIQ

カタログ番号: B15588144
分子量: 274.34 g/mol
InChIキー: NNRFUSBXQVBAEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor;  structure in first source

特性

分子式

C14H14N2O2S

分子量

274.34 g/mol

IUPAC名

2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one

InChI

InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18)

InChIキー

NNRFUSBXQVBAEO-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Action of HYDAMTIQ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

HYDAMTIQ is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1] Its mechanism of action is centered on the catalytic inhibition of these enzymes, which play a critical role in DNA damage repair and other cellular processes. This inhibition has demonstrated therapeutic potential in a range of diseases, including cancer, inflammation, and ischemia.[1]

PARP Inhibition and Synthetic Lethality in Oncology

The primary anticancer mechanism of this compound is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP-1 is a key participant. When PARP is inhibited by this compound, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In cells with intact homologous recombination (HR) pathways, these DSBs can still be effectively repaired. However, in tumor cells with mutations in HR-related genes, such as BRCA1 or BRCA2, the repair of these DSBs is compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death. This selective cytotoxicity in cancer cells with deficient DNA damage response pathways is the essence of synthetic lethality.[2]

This compound has shown a more potent inhibitory effect on the growth of a BRCA2 mutant cell line (CAPAN-1) compared to wild-type cells.[2][3] Furthermore, it exhibits greater antiproliferative effects in cells with low levels of Ataxia-Telangiectasia Mutated (ATM), another key protein in the DNA damage response.[2][3] The combination of this compound with DNA-damaging agents like 5-fluorouracil (B62378) has been shown to have a synergistic effect in inhibiting the growth of certain cancer cell lines.[2][3]

synthetic_lethality cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient, e.g., BRCA mutant) ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits dsb1 Double-Strand Break (DSB) ssb1->dsb1 replication stress ber Base Excision Repair (BER) parp1->ber activates survival1 Cell Survival ber->survival1 leads to hr1 Homologous Recombination (HR) dsb1->hr1 repaired by hr1->survival1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 replication stress This compound This compound This compound->parp2 inhibits ber_inhibited BER Inhibited parp2->ber_inhibited hr2 Homologous Recombination (HR) Defective dsb2->hr2 death Cell Death (Apoptosis) hr2->death leads to

Diagram 1: Mechanism of Synthetic Lethality with this compound.

Anti-inflammatory and Anti-fibrotic Mechanisms

This compound also exerts significant anti-inflammatory and anti-fibrotic effects. In a murine model of bleomycin-induced lung fibrosis, this compound was shown to improve lung function and reduce fibrosis by dampening the TGF-β/SMAD signaling pathway.[4][5][6] PARP-1 activation is implicated in facilitating oxidative damage, collagen deposition, and the development of fibrosis.[5][6] By inhibiting PARP, this compound attenuates these processes.

The proposed mechanism involves the reduction of Transforming Growth Factor-β (TGF-β) expression and the subsequent phosphorylation of SMAD3 (pSMAD3), a key downstream effector in the TGF-β pathway.[5][6] This leads to a decrease in the deposition of extracellular matrix components like alpha-smooth muscle actin (αSMA).[5][6]

tgf_beta_pathway tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr smad23 SMAD2/3 tgfbr->smad23 phosphorylates psmad3 pSMAD3 smad23->psmad3 smad_complex SMAD Complex psmad3->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to gene_transcription Gene Transcription (e.g., αSMA, Collagen) nucleus->gene_transcription promotes fibrosis Fibrosis gene_transcription->fibrosis This compound This compound parp PARP-1 This compound->parp inhibits parp->tgfb influences expression

Diagram 2: this compound's Impact on the TGF-β/SMAD Signaling Pathway.

Furthermore, this compound has demonstrated efficacy in models of allergen-induced asthma.[7] It reduces bronchial hyper-reactivity, airway remodeling, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-5, IL-6, and IL-18.[7] This is attributed to the inhibition of pulmonary PARP activity, which is a key event in the cellular processes leading to chronic inflammation and lung damage in asthma.[7]

Neuroprotective Properties

In models of brain ischemia, this compound has shown neuroprotective effects.[8] The activation of PARP is a significant factor in controlling cell survival and death in pathological conditions like stroke. By inhibiting PARP-1, this compound can mitigate the neuronal damage that occurs during cerebral ischemia.[8]

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC₅₀ (PARP-1/2) 29-38 nMN/A[1]
IC₅₀ vs. Olaparib (72h) Slightly higherCAPAN-1[3]
IC₅₀ vs. Olaparib (144h) Slightly higherCAPAN-1[3]
IC₅₀ vs. Olaparib (240h) SimilarCAPAN-1[3]

Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

A common experimental model to evaluate the anti-fibrotic potential of this compound is the induction of lung fibrosis in mice using bleomycin (B88199).[5][6]

Workflow:

bleomycin_model start Start: C57BL/6 Mice bleo_admin Intratracheal Injection of Bleomycin start->bleo_admin treatment_groups Treatment Groups: - Vehicle - this compound (various doses) bleo_admin->treatment_groups daily_treatment Daily Treatment for 21 Days treatment_groups->daily_treatment endpoints Endpoint Analysis at Day 21 daily_treatment->endpoints lung_function Airway Resistance & Lung Compliance endpoints->lung_function histology Histochemical Analysis (e.g., Masson's Trichrome) endpoints->histology biochemistry Biochemical Analysis: - PARP activity - TGF-β levels - pSMAD3 expression - αSMA deposition - Inflammatory markers endpoints->biochemistry

Diagram 3: Experimental Workflow for Bleomycin-Induced Lung Fibrosis Model.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal injection of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: Following bleomycin administration, mice are treated with either vehicle or different doses of this compound (e.g., 1, 3, 10 mg/kg) for a period of 21 days.[5]

  • Endpoint Analysis: After the treatment period, various parameters are assessed:

    • Lung Function: Airway resistance to inflation and lung static compliance are measured as markers of lung stiffness.[5][6]

    • Histochemistry: Lung tissue is collected for histological analysis to evaluate the extent of fibrosis and collagen deposition.

    • Biochemical Analysis: Lung homogenates are used to measure PARP activity, levels of TGF-β, expression of pSMAD3, deposition of αSMA, and the content of inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2.[5][6]

In Vitro Tumor Cell Growth Inhibition Assay

To determine the antiproliferative effects of this compound, in vitro cell growth assays are performed on various human tumor cell lines.[2][3]

Methodology:

  • Cell Lines: A panel of human tumor cell lines with different DNA damage response pathway characteristics (e.g., BRCA mutational status, ATM expression level) are selected. Examples include CAPAN-1 (BRCA2 mutant) and SW620 (low ATM expression).[2][3]

  • Drug Exposure: Cells are exposed to varying concentrations of this compound for different durations (e.g., 72, 144, 240 hours).[3]

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or crystal violet staining.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the potency of this compound in each cell line.

  • Combination Studies: To assess for synergistic effects, cells are co-treated with this compound and another anticancer agent, such as 5-fluorouracil.[2][3]

References

Technical Guide: Olaparib as a Selective PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is provided for informational purposes for researchers, scientists, and drug development professionals. The compound "HYDAMTIQ" is not a recognized selective PARP-1 inhibitor in publicly available scientific literature. Therefore, this document uses Olaparib (Lynparza™) , a well-characterized and clinically approved PARP inhibitor, as a representative example to illustrate the requested format and content.

Introduction to PARP-1 and its Role in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage.[1][2][3] It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[1][4][5] This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage, ultimately leading to the repair of the SSB.[5][6] PARP-1 is involved in several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and the stabilization of replication forks.[2][3]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, there is an increased reliance on PARP-1 for DNA repair.[7] This creates a synthetic lethal relationship, where the inhibition of PARP-1 in these cancer cells leads to the accumulation of DNA damage and subsequent cell death, while normal cells with functional homologous recombination repair (HRR) pathways are less affected.[4][8]

Olaparib: A Selective PARP-1 and PARP-2 Inhibitor

Olaparib (formerly AZD2281) is an orally active and potent inhibitor of both PARP-1 and PARP-2.[9][10] It functions as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[11] By blocking PARP activity, Olaparib prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication.[8] In cancer cells with deficient HRR, these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptosis.[4][8]

Mechanism of Action

The primary mechanism of action of Olaparib is the inhibition of PARP enzymatic activity.[12][13] In vitro studies have demonstrated that Olaparib-induced cytotoxicity is also linked to the formation of trapped PARP-DNA complexes.[12][13] This "trapping" of PARP on DNA is a critical component of its anti-tumor activity, as these complexes are more cytotoxic than the unrepaired SSBs alone.

dot

cluster_0 DNA Damage and Repair Pathway cluster_1 Effect of Olaparib in BRCA Deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 Replication DNA Replication DNA_damage->Replication PARylation PARylation of proteins PARP1->PARylation NAD+ Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR Cell_viability Cell Viability HRR->Cell_viability Apoptosis Apoptosis HRR->Apoptosis Olaparib Olaparib Olaparib->PARP1 cluster_0 In Vivo Xenograft Study Workflow start Start cell_implantation Cancer Cell Implantation start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis and Efficacy Evaluation endpoint->data_analysis end End data_analysis->end cluster_0 Synthetic Lethality with PARP Inhibition cluster_normal Normal Cell cluster_brca_mutant BRCA Mutant Cancer Cell Normal_SSB SSB Normal_PARP_Repair PARP-mediated SSB Repair Normal_SSB->Normal_PARP_Repair Normal_Viability Cell Viability Normal_PARP_Repair->Normal_Viability Normal_DSB DSB Normal_HRR Functional HRR Normal_DSB->Normal_HRR Normal_HRR->Normal_Viability BRCA_SSB SSB BRCA_PARP_Inhibition PARP Inhibition (Olaparib) BRCA_SSB->BRCA_PARP_Inhibition BRCA_DSB DSB Accumulation BRCA_PARP_Inhibition->BRCA_DSB BRCA_HRR_Deficient Deficient HRR BRCA_DSB->BRCA_HRR_Deficient BRCA_Apoptosis Apoptosis BRCA_HRR_Deficient->BRCA_Apoptosis

References

Chemical structure and properties of HYDAMTIQ.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of existing literature reveals that HYDAMTIQ, with the chemical name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] This small molecule has garnered significant attention within the scientific community for its potential therapeutic applications in a range of diseases, including cancer, inflammatory conditions, and ischemia.[1][2][5] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its neuroprotective, anti-inflammatory, and anti-tumor properties.[2][3][5][6]

Chemical Structure and Properties

This compound is a hydroxyl derivative of thieno[2,3-c]isoquinolin-5(4H)-one.[1] Its chemical structure is characterized by a fused heterocyclic system, which is crucial for its interaction with the PARP enzymes. The molecular weight of this compound is 310.8 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one[2][3]
Molecular FormulaC₁₅H₁₄N₂O₂SInferred from structure
Molecular Weight310.8 g/mol [3]
Purity>97% (as assessed by HPLC)[3]

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of PARP-1 and PARP-2.[3][4] PARP enzymes are key players in DNA repair and the regulation of cell death and survival.[2][7] By inhibiting these enzymes, this compound can induce synthetic lethality in cancer cells with deficient DNA damage response pathways, such as those with BRCA mutations.[5][8] Furthermore, its inhibitory action on PARP modulates inflammatory responses and reduces tissue damage in models of ischemia and fibrosis.[2][3][9]

Table 2: In Vitro Biological Activity of this compound

TargetIC₅₀Assay ConditionsReference
PARP-1/22-20 nMNot specified[3]
PARP-1/229-38 nMNot specified[4]

Therapeutic Potential and Preclinical Findings

Extensive preclinical research has highlighted the therapeutic potential of this compound across various disease models.

Oncology

This compound has demonstrated significant anti-proliferative effects in human tumor cell lines, particularly those with defects in DNA damage response pathways.[5][8] Its efficacy has been observed in models of ovarian, breast, prostate, and pancreatic cancers, as well as glioblastoma multiforme.[4] Studies have also shown a synergistic cytotoxic effect when this compound is combined with conventional chemotherapy agents like 5-fluorouracil.[5]

Inflammation and Fibrosis

In a murine model of bleomycin-induced lung fibrosis, this compound was shown to attenuate lung stiffness, reduce inflammatory markers, and dampen the TGF-β/SMAD signaling pathway, a key driver of fibrosis.[3][9][10] It also demonstrated beneficial effects in an allergen-induced asthma model by reducing bronchial hyper-reactivity and airway remodeling.[6]

Ischemia

This compound has shown neuroprotective properties in models of brain ischemia.[2] Its ability to inhibit PARP-1, which is overactivated during ischemic events and contributes to neuronal death, makes it a promising candidate for the treatment of stroke.[2][7]

Signaling Pathway Modulation

A key mechanism underlying the anti-fibrotic effects of this compound is its ability to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a pro-fibrotic cytokine that, upon binding to its receptor, activates SMAD proteins, which then translocate to the nucleus to regulate the expression of genes involved in fibrosis. This compound has been shown to decrease TGF-β expression and the subsequent phosphorylation of SMAD3, thereby inhibiting the pro-fibrotic cascade.[3][9]

Caption: this compound inhibits PARP-1, which in turn reduces the expression of TGF-β and dampens the pro-fibrotic SMAD signaling pathway.

Experimental Protocols

Continuous Flow Synthesis of this compound

A four-step continuous flow synthesis method has been developed to produce this compound on a multi-gram scale.[1] This method offers improvements over traditional batch synthesis in terms of yield, scalability, and safety. The key steps include a Suzuki-Miyaura reaction, a thermal cyclization, and a Mannich-type reaction.[1]

Flow Synthesis of 9-Hydroxythieno[2,3-c]isoquinolin-5(4H)-one (Intermediate): A solution of 9-methoxy[2,3-c]isoquinolin-5(4H)-one and dodecanethiol in 1,2-dichlorobenzene (B45396) is pumped through a tubular reactor containing AlCl₃ and NaI at 70 °C. The crude product is then collected, purified through acid-base extraction, and extracted with ethyl acetate.[1]

Flow_Synthesis_Workflow start Start: Prepare Reagent Solution pump Pump Solution through Reactor (70 °C, AlCl₃, NaI) start->pump collect Collect Crude Mixture pump->collect dilute Dilute with 2N NaOH collect->dilute wash Wash with Petroleum Ether dilute->wash acidify Acidify Aqueous Phase (3N HCl, pH 3) wash->acidify extract Extract with Ethyl Acetate acidify->extract end End: Purified Intermediate extract->end

Caption: Workflow for the continuous flow synthesis of a key this compound intermediate.

Western Blot Analysis for PARP Activity

To assess the inhibitory effect of this compound on PARP activity, Western blot analysis is performed on protein extracts from treated cells or tissues.[3]

  • Protein Extraction: Total proteins are extracted from lung tissue homogenates.

  • Quantification: Protein concentration is determined using a standard assay.

  • SDS-PAGE and Transfer: Thirty micrograms of protein per sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody that recognizes poly(ADP-ribose) (PAR), the product of PARP activity. This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using enhanced chemiluminescence (ECL) and quantified by densitometric analysis.[3]

In Vivo Bleomycin-Induced Lung Fibrosis Model

The anti-fibrotic efficacy of this compound is evaluated in a well-established mouse model of pulmonary fibrosis.[3][9]

  • Induction of Fibrosis: Mice are intratracheally injected with bleomycin (B88199) to induce lung injury and subsequent fibrosis.

  • Treatment: Following bleomycin administration, mice are treated with either vehicle or different doses of this compound (e.g., 1, 3, and 10 mg/kg) daily for 21 days.

  • Assessment of Lung Function: Airway resistance and lung compliance are measured to assess lung stiffness.

  • Biochemical and Histological Analysis: Lungs are harvested for the measurement of PARP activity, TGF-β levels, pSMAD3 expression, and inflammatory markers. Histological sections are stained to evaluate collagen deposition and cellular infiltration.[3][9]

Table 3: Effect of this compound on Bleomycin-Induced Lung Inflammation

MarkerBleomycin + VehicleBleomycin + this compound (10 mg/kg)Reference
IL-1β (pg/μg protein)13.8 ± 1.3Significantly reduced[3]
TNF-α (ng/μg protein)5.7 ± 0.06Significantly reduced[3]
iNOS protein expressionIncreasedDampened[3]
COX-2 protein expressionIncreasedDampened[3]

References

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of HYDAMTIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HYDAMTIQ, chemically known as 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent dual inhibitor of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2).[1][2] PARP enzymes are critical to cellular processes, including DNA repair and genomic stability, making them a key target in therapeutic areas such as oncology and inflammatory diseases.[3][4] this compound has emerged from dedicated research efforts to develop novel PARP-1 inhibitors, showing promise in preclinical models of brain ischemia, asthma, cancer, and lung fibrosis.[1][3] This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and key experimental data.

Discovery and Selectivity

This compound was developed as a progression from earlier thieno[2,3-c]isoquinolin-5(4H)-one derivatives.[3] Its design and synthesis were part of a program to identify novel, potent PARP-1 inhibitors with neuroprotective properties.[3] The compound demonstrates high selectivity for PARP-1 and PARP-2, a crucial feature for minimizing off-target effects.[2] A screening against a panel of 62 other receptors and enzymes at a 10 μM concentration confirmed its excellent selectivity profile.[2][5]

Quantitative Data Summary

The biological activity and preclinical efficacy of this compound have been quantified across various studies. The data below summarizes its inhibitory potency and the effective doses used in a key animal model for idiopathic pulmonary fibrosis (IPF).

Table 1: In Vitro Inhibitory Potency

Target IC₅₀ Description

| PARP-1/2 | 2–20 nM | Potent dual inhibition of PARP-1 and PARP-2 enzymes.[2] |

Table 2: Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis Model (Mice)

Treatment Group Dosage (mg/kg) Key Outcomes
This compound 1 Attenuation of physiological, biochemical, and histopathological markers of fibrosis.[2][5]
This compound 3 Dose-dependent reduction in markers of fibrosis.[2][5]

| this compound | 10 | Significant reduction in TGF-β levels and phosphorylated SMAD3 expression.[2][5][6] |

Synthesis of this compound

The synthesis of this compound has evolved from an initial batch process to a more efficient continuous flow method, designed to enable multigram scale-up for further clinical appraisal.[1]

Initial Batch Synthesis Strategy

The original batch synthesis route involved three key transformations but was hampered by moderate overall yields (23%), scalability issues, and the use of hazardous chemicals.[1] The core steps included:

  • Suzuki-Miyaura Reaction: A cross-coupling reaction to form a key carbon-carbon bond.

  • Thermal Cyclization: Formation of the core isoquinolinone ring system.

  • Mannich-type Reaction: Introduction of the (dimethylamino)methyl group.[1]

Optimized Continuous Flow Synthesis

To overcome the limitations of the batch process, a robust, four-step telescoped flow synthesis was developed. This method provides a more scalable and safer route to this compound.[1]

Experimental Protocol: Flow Synthesis of the this compound Core

This protocol describes a key demethylation step in the continuous flow synthesis of the 9-Hydroxythieno[2,3-c]isoquinolin-5(4H)-one intermediate (9).[1]

  • Preparation of Stock Solution: A solution of the precursor 9-methoxy[2,3-c]isoquinolin-5(4H)-one (7) (162 mg, 0.7 mmol, 1 equiv, 0.09 M) and dodecanethiol (DodSH) (840 μL, 3.5 mmol, 5 equiv, 0.5 M) is prepared in 1,2-dichlorobenzene.[1]

  • Reactor Setup: A tubular reactor (Omnifit column, 6.6 mm ID × 150 mm L) is filled with Aluminum chloride (AlCl₃) (3 equiv) and Sodium Iodide (NaI) (3 equiv) and heated to 70 °C.[1]

  • Pumping and Reaction: The stock solution is pumped through the heated reactor at a flow rate of 0.4 mL/min. The residence time (τ) in the reactor is approximately 38 minutes.[1]

  • Workup and Isolation:

    • The collected crude mixture is diluted with a 2 N aqueous solution of NaOH (15 mL).

    • The mixture is washed with petroleum ether (3 × 10 mL).

    • The aqueous phase is acidified to pH 3 with 3 N HCl.

    • The product is extracted with Ethyl Acetate (EtOAc) (3 × 15 mL) to yield the 9-hydroxy intermediate.[1]

Mechanism of Action: Dampening the TGF-β/SMAD Pathway

In the context of idiopathic pulmonary fibrosis, a key mechanism of this compound is its ability to modulate the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[2][7] PARP-1 activation is understood to facilitate the TGF-β/SMAD3 transduction pathway, which promotes fibroblast activation, collagen accumulation, and ultimately, fibrosis.[2] By inhibiting PARP-1, this compound effectively dampens this signaling cascade, reducing the expression of TGF-β and the phosphorylation of SMAD3, a critical downstream mediator.[2][6]

TGF_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR pSMAD3 pSMAD3 TGFBR->pSMAD3 Phosphorylates PARP1 PARP-1 Activation PARP1->pSMAD3 Facilitates Fibroblast Fibroblast Activation pSMAD3->Fibroblast Fibrosis Fibrosis & Collagen Deposition Fibroblast->Fibrosis This compound This compound This compound->PARP1 Inhibits

This compound inhibits PARP-1, dampening TGF-β/SMAD signaling.

Preclinical Evaluation in an Animal Model of Lung Fibrosis

This compound's anti-fibrotic potential was evaluated in a well-established murine model of bleomycin-induced lung fibrosis. This model mimics key aspects of the human disease.[2][5]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

  • Animal Model: Male C57BL/6 mice (2 months old, 25-30g) are used for the experiments.[2]

  • Induction of Fibrosis: A single intratracheal injection of bleomycin (B88199) (0.05 IU in 50 μL of saline) is administered to induce lung injury and subsequent fibrosis.[2][5]

  • Treatment: Following bleomycin administration, mice are treated with either vehicle (1x PBS with 10% DMSO and 5% ethanol) or this compound (as hydrochloride salt) at doses of 1, 3, or 10 mg/kg for 21 consecutive days.[2][5]

  • Endpoint Analysis: On day 21, animals are euthanized, and lungs are collected for analysis.[5][8]

  • Assessments:

    • Physiological: Measurement of airway resistance and lung compliance to assess lung stiffness.[5][7]

    • Histological: Lung tissue sections are stained (e.g., Haematoxylin and Eosin, modified Azan method) to evaluate collagen deposition and airway remodeling.[2]

    • Biochemical: Lung homogenates are analyzed for PARP activity, TGF-β levels, and pSMAD3 expression via Western blot.[2][5] Inflammatory markers like TNF-α and IL-1β are also quantified.[7]

Experimental_Workflow Day0 Day 0: Induce Fibrosis (Bleomycin Injection) Day1_21 Days 1-21: Daily Treatment (Vehicle or this compound) Day0->Day1_21 Day21 Day 21: Euthanasia & Tissue Collection Day1_21->Day21 Analysis Endpoint Analysis: - Physiology - Histology - Biochemistry Day21->Analysis

Workflow for the in vivo evaluation of this compound.

This compound is a potent and selective PARP-1/2 inhibitor with a well-defined synthesis route and a clear mechanism of action in the context of fibrosis. Preclinical data strongly support its therapeutic potential for treating diseases driven by PARP activation, such as idiopathic pulmonary fibrosis. The successful development of a scalable flow synthesis process paves the way for further investigation and clinical development of this compound as a novel therapeutic agent.[1]

References

The Role of HYDAMTIQ in DNA Damage Repair: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HYDAMTIQ, a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP), and its critical role in the DNA damage response (DDR) pathways. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound is a potent inhibitor of both PARP-1 and PARP-2.[1] PARP enzymes are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. In healthy cells, if the BER pathway is inhibited, DNA double-strand breaks (DSBs) can form, which are then repaired by the high-fidelity Homologous Recombination (HR) pathway, a process reliant on functional BRCA1 and BRCA2 proteins.

The therapeutic strategy of this compound is rooted in the concept of synthetic lethality . In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. By inhibiting PARP with this compound, the SSBs that naturally occur during rapid cell division are not efficiently repaired, leading to the accumulation of DSBs.[2][3] With a compromised HR pathway, these cells must rely on the error-prone Non-Homologous End Joining (NHEJ) pathway for repair. This reliance on a less efficient repair mechanism leads to genomic instability and, ultimately, cell death.[4]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines, particularly demonstrating its enhanced activity in cells with deficient DNA damage repair pathways.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 ValueCell Line/System
PARP-129 nMIn vitro enzymatic assay
PARP-238 nMIn vitro enzymatic assay

Data sourced from in vitro enzymatic assays as cited in preclinical studies.[1]

Table 2: Comparative Cell Growth Inhibition (IC50) of this compound and Olaparib
Cell LineBRCA2 StatusATM ExpressionIC50 this compound (µM) at 240hIC50 Olaparib (µM) at 240h
CAPAN-1Mutant-Data indicates high sensitivityData indicates high sensitivity
MCF-7Wild-Type-Less sensitive than CAPAN-1Less sensitive than CAPAN-1
SW620-LowHigher antiproliferative effectHigher antiproliferative effect
H630-HighLower antiproliferative effectLower antiproliferative effect

This table summarizes findings that this compound shows more potent inhibitory effects on cell growth in a BRCA2 mutant cell line (CAPAN-1) compared to wild-type cells. Additionally, this compound induced greater antiproliferative effects in SW620 cells expressing low levels of ATM compared to H630 cells with high ATM expression.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

HYDAMTIQ_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA Mutant Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits dsb1 Double-Strand Break (DSB) ssb1->dsb1 can lead to ber Base Excision Repair (BER) parp1->ber initiates survival1 Cell Survival ber->survival1 leads to hr Homologous Recombination (HR) dsb1->hr repaired by hr->survival1 leads to ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Accumulated DSBs ssb2->dsb2 leads to This compound This compound This compound->parp2 inhibits ber_inhibited BER Inhibited parp2->ber_inhibited hr_deficient HR Deficient dsb2->hr_deficient nhej Non-Homologous End Joining (NHEJ) (Error-Prone) dsb2->nhej apoptosis Apoptosis nhej->apoptosis leads to

Caption: Mechanism of this compound via Synthetic Lethality.

TGF_beta_pathway cluster_nucleus tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr smad SMAD2/3 tgfbr->smad phosphorylates smad4 SMAD4 smad->smad4 complexes with smad_complex SMAD2/3/4 Complex smad4->smad_complex nucleus Nucleus fibrosis Fibrosis-related Gene Expression nucleus->fibrosis regulates dna_damage DNA Damage parp PARP-1 dna_damage->parp activates parp->tgfbr influences (PARylation) parp->fibrosis contributes to This compound This compound This compound->parp inhibits

Caption: this compound's Influence on the TGF-β/SMAD Pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., CAPAN-1, MCF-7) start->cell_culture treatment Treatment with this compound (Dose-response, time-course) cell_culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability western Western Blot (PARP, γH2AX) treatment->western if_staining Immunofluorescence (ATM, 53BP1) treatment->if_staining data_analysis Data Analysis (IC50, Protein Expression) viability->data_analysis western->data_analysis if_staining->data_analysis conclusion Conclusion data_analysis->conclusion

References

HYDAMTIQ: A Technical Overview of Preclinical Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data. As of December 2025, there is no publicly available information regarding the clinical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of HYDAMTIQ in humans or animals. All data presented herein pertains to its pharmacodynamic properties observed in in vitro and in vivo non-clinical studies.

Executive Summary

This compound is a potent, dual inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, enzymes critical to DNA single-strand break repair.[1] Its mechanism of action confers significant potential in oncology—particularly in tumors with deficiencies in other DNA repair pathways via synthetic lethality—and in inflammatory and fibrotic diseases.[1][2] Preclinical investigations have demonstrated its ability to modulate key signaling pathways, notably dampening the pro-fibrotic TGF-β/SMAD cascade.[3] It has shown efficacy in animal models of lung fibrosis and anti-proliferative activity against various human cancer cell lines.[2][4] This guide provides an in-depth summary of the available pharmacodynamic data, experimental methodologies, and associated cellular pathways.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of PARP-1 and PARP-2. This inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the repair of DNA single-strand breaks. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[2]

Beyond oncology, PARP activation is a key event in inflammatory and fibrotic processes.[5] this compound has been shown to attenuate inflammation and fibrosis by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][6]

In Vitro Activity

This compound demonstrates potent enzymatic inhibition and anti-proliferative effects across various cell-based assays.

ParameterTarget/Cell LineValueReference
IC₅₀ PARP-1 (enzymatic assay)29 nM[1]
IC₅₀ PARP-2 (enzymatic assay)38 nM[1]
IC₅₀ CAPAN-1 (BRCA2 mutant pancreatic cancer)Time-dependent; lower IC₅₀ with prolonged exposure[1]
IC₅₀ MCF-7 (BRCA wild-type breast cancer)Higher than CAPAN-1 cells[1]
Effect SW620 (colorectal cancer, low ATM)Greater anti-proliferative effect compared to high ATM cells[2]
In Vivo Preclinical Efficacy

Studies using a murine model of bleomycin-induced lung fibrosis have demonstrated the dose-dependent efficacy of this compound in mitigating key markers of the disease.[5]

ModelBiomarkerEffect of this compound (1, 3, 10 mg/kg/day)Reference
Bleomycin-Induced Lung Fibrosis (Mouse) PARP Activity (Lung Tissue)Dose-dependent reduction[5]
TGF-β Levels (Lung Tissue)Dose-dependent reduction[3]
pSMAD3 Expression (Lung Tissue)Dose-dependent reduction[3]
α-SMA Deposition (Lung Tissue)Dose-dependent reduction[3]
TNF-α & IL-1β (Lung Tissue)Dose-dependent reduction[5]
iNOS & COX-2 Expression (Lung Tissue)Dose-dependent reduction[3]
Lung Stiffness & Airway ResistanceDose-dependent attenuation of increase[3][5]

Key Signaling Pathway: PARP and TGF-β/SMAD Crosstalk

This compound exerts its anti-fibrotic effects by inhibiting PARP, which in turn dampens the TGF-β/SMAD signaling pathway. DNA damage activates PARP-1, which has been shown to be necessary for the phosphorylation and activation of SMAD3, a key downstream effector of TGF-β.[3][6] By inhibiting PARP, this compound reduces SMAD3 activation, thereby decreasing the expression of pro-fibrotic genes.

G cluster_0 Cellular Stressors cluster_1 Intracellular Signaling cluster_2 Cellular Response DNA_Damage DNA Damage (e.g., from Bleomycin (B88199), Oxidative Stress) TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds PARP1 PARP-1 pSMAD3 pSMAD3 (Activated) PARP1->pSMAD3 Required for Activation TGFBR->pSMAD3 Phosphorylates Gene_Transcription Pro-Fibrotic Gene Transcription pSMAD3->Gene_Transcription Promotes This compound This compound This compound->PARP1 Inhibits Fibrosis Fibrosis & Inflammation (α-SMA, Collagen, Cytokines) Gene_Transcription->Fibrosis Leads to

This compound inhibits the pro-fibrotic TGF-β/SMAD pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo: Murine Model of Bleomycin-Induced Pulmonary Fibrosis[3][5]

This model is used to evaluate the anti-fibrotic and anti-inflammatory potential of therapeutic candidates.

  • Animal Model : Male C57BL/6 mice are used.

  • Induction of Fibrosis : A single intratracheal injection of bleomycin (e.g., 0.05 IU) is administered to anesthetized mice to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Drug Administration : Mice are treated with this compound (e.g., 1, 3, or 10 mg/kg/day) or vehicle control, typically via intraperitoneal (i.p.) injection, for a period of 21 days post-bleomycin administration.

  • Endpoint Analysis :

    • Lung Function : Airway resistance and lung compliance are measured to assess lung stiffness.

    • Histology : Lung tissues are harvested, fixed, and stained (e.g., Azan stain for collagen, PAS stain for goblet cells) to evaluate the extent of fibrosis and airway remodeling.

    • Biochemical Analysis : Lung homogenates are used for Western blot analysis to quantify protein levels of PARP activity (PARylation), pSMAD3, iNOS, and COX-2. ELISA is used to measure levels of cytokines like TNF-α and IL-1β.

G cluster_endpoints Endpoint Assays A Acclimatize C57BL/6 Mice B Anesthetize Mice (e.g., Zolazepam/Tiletamine) A->B C Intratracheal Instillation Bleomycin (0.05 IU) or Saline B->C D Daily Treatment (21 Days) This compound (1, 3, 10 mg/kg, i.p.) or Vehicle C->D E Terminal Endpoint Analysis (Day 21) D->E F Lung Function Testing (Airway Resistance) E->F G Tissue Collection & Histology (Azan/PAS) E->G H Lung Homogenization & Biochemical Assays (Western Blot, ELISA) E->H

References

Unraveling the Biological Activity of HYDAMTIQ: A Technical Overview of Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

HYDAMTIQ, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), has emerged as a promising therapeutic candidate in preclinical studies. Early-stage research has illuminated its significant biological activities, primarily centered on its ability to modulate key signaling pathways involved in fibrosis and cancer. This technical guide synthesizes the foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further investigation and development.

Core Mechanism of Action: PARP-1 Inhibition

This compound exerts its biological effects through the selective inhibition of PARP-1, a nuclear enzyme crucial for DNA repair, gene expression, and cell survival.[1] In pathological conditions such as fibrosis and cancer, the activity of PARP-1 is often dysregulated. This compound's inhibitory action on PARP-1 has demonstrated potential in mitigating disease progression in various models.

Anti-Fibrotic Activity of this compound

In a murine model of bleomycin-induced lung fibrosis, this compound demonstrated a significant, dose-dependent attenuation of fibrotic processes.[1][2][3][4] The primary mechanism underlying this anti-fibrotic effect is the dampening of the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway.[1][2][3][4]

Quantitative Data: In Vivo Efficacy in a Murine Lung Fibrosis Model

The following table summarizes the key quantitative findings from a study where mice were treated with varying doses of this compound for 21 days following bleomycin-induced lung injury.[1][2][3]

ParameterControlBleomycin (B88199) + VehicleBleomycin + this compound (1 mg/kg/day)Bleomycin + this compound (3 mg/kg/day)Bleomycin + this compound (10 mg/kg/day)
Airway Resistance to Inflation (PAO, mm on chart) 16.8 ± 0.5023.4 ± 0.3821.5 ± 0.4519.8 ± 0.3918.2 ± 0.35*
Lung Static Compliance (ml/cm H₂O) 0.052 ± 0.0030.095 ± 0.005Not ReportedNot ReportedNot Reported
Lung PARP Activity (fold increase vs. control) 1Significantly IncreasedAttenuatedAttenuatedAttenuated
TGF-β Levels BaselineSignificantly IncreasedAttenuatedAttenuatedAttenuated
pSMAD3 Expression BaselineSignificantly IncreasedAttenuatedAttenuatedAttenuated
α-Smooth Muscle Actin (αSMA) Deposition BaselineSignificantly IncreasedAttenuatedAttenuatedAttenuated
Inflammatory Markers (TNF-α, IL-1β, iNOS, COX-2) BaselineSignificantly IncreasedAttenuatedAttenuatedAttenuated

*p < 0.05 versus bleomycin + vehicle. Data are presented as mean ± S.E.M.[2][3]

Signaling Pathway: this compound's Impact on TGF-β/SMAD

The TGF-β/SMAD pathway is a critical driver of fibrosis. This compound's inhibition of PARP-1 interferes with this cascade, leading to reduced deposition of extracellular matrix proteins.

TGF_beta_SMAD_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Pro-fibrotic Gene Expression SMAD_complex->Gene_Expression Translocation to Nucleus PARP1 PARP-1 PARP1->TGF_beta_R Facilitates Expression This compound This compound This compound->PARP1 Inhibits Cell_Viability_Workflow start Start cell_culture Culture Human Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for Specified Duration treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Measure Absorbance/ Luminescence and Calculate IC₅₀ viability_assay->data_analysis end End data_analysis->end

References

HYDAMTIQ's Attenuation of the TGF-β/SMAD Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by excessive fibroblast proliferation and extracellular matrix deposition.[1] A key signaling pathway implicated in the pathogenesis of fibrosis is the Transforming Growth Factor-β (TGF-β)/SMAD pathway.[2][3] Recent research has identified HYDAMTIQ, a selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, as a promising therapeutic agent that mitigates bleomycin-induced lung fibrosis by downregulating this critical pathway.[1][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Introduction to the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway plays a crucial role in various cellular processes, including growth, differentiation, and apoptosis.[6] In the context of fibrosis, its overactivation leads to the transformation of fibroblasts into myofibroblasts, resulting in excessive collagen and extracellular matrix production.[1][3] The canonical pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[3] This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][7] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis.[3]

This compound's Mechanism of Action

This compound, a potent and selective PARP-1 inhibitor, has been shown to effectively dampen the TGF-β/SMAD signaling cascade in a murine model of bleomycin-induced lung fibrosis.[1][4][5] PARP-1 is a nuclear enzyme that, when activated by DNA damage, facilitates various cellular processes, including inflammation and cell death, which can contribute to the initial phases of lung fibrosis.[1] Elevated PARP activity is necessary for the increased expression of α-smooth muscle actin (αSMA) following stimulation of the TGF-β/SMAD pathway.[1] By inhibiting PARP-1, this compound reduces TGF-β expression and subsequently suppresses the downstream signaling events, leading to an amelioration of fibrotic markers.[1][4]

Quantitative Analysis of this compound's Effects

The efficacy of this compound in modulating the TGF-β/SMAD pathway has been quantified in a bleomycin-induced lung fibrosis mouse model. The following tables summarize the key findings after 21 days of treatment.

Table 1: Effect of this compound on Lung TGF-β Levels

Treatment GroupTGF-β (pg/mg protein)
Control0.04 ± 0.002
Bleomycin (B88199) + Vehicle165 ± 7.1
Bleomycin + this compound (1 mg/kg)Significantly Reduced vs. Bleo+Veh
Bleomycin + this compound (3 mg/kg)Significantly Reduced vs. Bleo+Veh
Bleomycin + this compound (10 mg/kg)Not significantly different from Control

Data presented as mean ± S.E.M. (n=10 animals per group).[1]

Table 2: Effect of this compound on SMAD3 Phosphorylation and αSMA Expression

Treatment GrouppSMAD3 ExpressionαSMA Deposition
Bleomycin + VehicleIncreasedIncreased
Bleomycin + this compoundAttenuatedAttenuated

Qualitative assessment from histochemical and biochemical analyses.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effect of this compound on the TGF-β/SMAD signaling pathway.

Bleomycin-Induced Lung Fibrosis Model
  • Animals: Male C57BL/6 mice (2 months old, weighing 25-30 g) were used.[4]

  • Induction of Fibrosis: A single intratracheal injection of bleomycin (0.05 IU in 50 µl of saline) was administered to induce lung fibrosis.[1][4]

  • Treatment: Mice were treated with either vehicle (1x PBS with 10% DMSO and 5% ethanol) or this compound (1, 3, or 10 mg/kg/day) for 21 days, starting from the day of bleomycin administration.[1][4]

Biochemical and Histochemical Analysis
  • TGF-β Quantification: Lung levels of TGF-β were measured using appropriate biochemical assays.[4]

  • Western Blot Analysis: Lung tissue homogenates were used to determine the expression levels of phosphorylated SMAD3 (pSMAD3) to assess the activation of the signaling pathway.[4]

  • Histology: Lung sections were stained to evaluate the deposition of α-smooth muscle actin (αSMA), a marker for myofibroblast differentiation.[4]

Visualizing the Molecular Interactions and Experimental Design

The following diagrams illustrate the TGF-β/SMAD signaling pathway, this compound's point of intervention, and the experimental workflow.

TGF_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates to Nucleus Fibrosis_Genes Fibrotic Gene Transcription DNA->Fibrosis_Genes Activates

Canonical TGF-β/SMAD Signaling Pathway.

HYDAMTIQ_Intervention Bleomycin Bleomycin-induced Lung Injury PARP1_Activation PARP-1 Activation Bleomycin->PARP1_Activation TGFb_Expression Increased TGF-β Expression PARP1_Activation->TGFb_Expression This compound This compound This compound->PARP1_Activation Inhibits SMAD_Activation SMAD Pathway Activation TGFb_Expression->SMAD_Activation Fibrosis Fibrosis SMAD_Activation->Fibrosis

This compound's Mechanism of Action.

Experimental_Workflow Start Start: C57BL/6 Mice Bleomycin_Admin Intratracheal Bleomycin (0.05 IU) Start->Bleomycin_Admin Treatment_Groups Daily Treatment for 21 Days: - Vehicle - this compound (1, 3, 10 mg/kg) Bleomycin_Admin->Treatment_Groups Endpoint Endpoint Analysis (Day 21) Treatment_Groups->Endpoint Analysis Biochemical & Histological Analysis: - TGF-β Levels - pSMAD3 Expression - αSMA Deposition Endpoint->Analysis

Experimental Workflow for In Vivo Studies.

Conclusion

The presented data strongly support the therapeutic potential of this compound in mitigating lung fibrosis.[1][4] By selectively inhibiting PARP-1, this compound effectively dampens the pro-fibrotic TGF-β/SMAD signaling pathway, leading to a significant reduction in key markers of fibrosis.[1][4][5] This targeted approach offers a promising new avenue for the development of effective treatments for idiopathic pulmonary fibrosis and other fibrotic diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

HYDAMTIQ: A Novel PARP Inhibitor with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HYDAMTIQ, also known as 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and PARP-2).[1][2] Emerging preclinical evidence highlights its significant therapeutic potential across a spectrum of diseases, including oncology, inflammatory conditions, and ischemic injuries. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic promise.

Core Mechanism of Action: PARP Inhibition

This compound exerts its therapeutic effects primarily through the inhibition of PARP-1 and PARP-2, enzymes crucial for cellular processes such as DNA repair and genomic stability.[2][3] In pathological conditions, overactivation of PARP can lead to cellular dysfunction and death. By inhibiting PARP, this compound can modulate these processes, leading to beneficial outcomes in various disease models. In the context of cancer, this compound's mechanism leverages the concept of synthetic lethality. In cells with existing DNA repair defects, such as BRCA1/2 mutations, the inhibition of PARP-mediated DNA repair by this compound leads to catastrophic DNA damage and selective cancer cell death.[2][3]

Therapeutic Applications and Preclinical Evidence

Oncology

This compound has demonstrated significant antiproliferative effects in human tumor cell lines with deficiencies in DNA damage response pathways.[2][3] Its efficacy is particularly pronounced in models of cancers with BRCA mutations.

Data Presentation: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Genetic MarkerThis compound IC₅₀Olaparib IC₅₀Exposure Time
CAPAN-1PancreaticBRCA2-mutatedSimilar to Olaparib-240 h[3]
C2-6, C2-12, C2-14PancreaticBRCA2 wild-type (cisplatin-resistant)Higher than in CAPAN-1-72, 144, 240 h[3]
MCF-7BreastBRCA1/2 wild-typeHigher than in CAPAN-1-72, 144, 240 h[3]
SW620ColorectalLow ATM expressionMore potent-Not Specified[3]
H630ColorectalHigh ATM expressionLess potent-Not Specified[3]

IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

Furthermore, studies have shown that this compound can act synergistically with conventional chemotherapeutic agents like 5-fluorouracil, particularly in cancer cells with low ATM expression.[2]

Experimental Protocols: Cell Growth Inhibition Assay

The antiproliferative effects of this compound were determined using the sulforhodamine B (SRB) assay.[3]

  • Cell Plating: Exponentially growing human tumor cell lines were seeded in 96-well microtiter plates at a density of 2 x 10³ cells per well.

  • Incubation: Plates were incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 95% air, and 100% relative humidity).

  • Drug Exposure: Cells were treated with varying concentrations of this compound and a comparator, such as olaparib.

  • Assay Termination: After the specified exposure times (e.g., 72, 144, and 240 hours), the assay was terminated.

  • Data Analysis: The concentration of this compound required to inhibit cell growth by 50% (IC₅₀) was calculated.

Mandatory Visualization: this compound's Synthetic Lethality in BRCA-Mutated Cancer

G cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell DNA_Damage_N DNA Single-Strand Break PARP_N PARP-Mediated Repair DNA_Damage_N->PARP_N BRCA_N BRCA-Mediated Homologous Recombination Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP-Mediated Repair DNA_Damage_C->PARP_C BRCA_C Defective BRCA Cell_Death Cell Death (Synthetic Lethality) PARP_C->Cell_Death This compound This compound This compound->PARP_C

Caption: Synthetic lethality of this compound in BRCA-mutated cells.

Pulmonary Fibrosis

In a murine model of bleomycin-induced lung fibrosis, this compound demonstrated significant therapeutic potential by attenuating key pathological markers of the disease.[4]

Data Presentation: Effects of this compound in Bleomycin-Induced Lung Fibrosis

ParameterBleomycin (B88199) + VehicleBleomycin + this compound (1 mg/kg)Bleomycin + this compound (3 mg/kg)Bleomycin + this compound (10 mg/kg)
Lung PARP ActivityIncreasedAttenuatedAttenuatedAttenuated[4]
TGF-β LevelsIncreasedAttenuatedAttenuatedAttenuated[4]
pSMAD3 ExpressionIncreasedAttenuatedAttenuatedAttenuated[4]
αSMA DepositionIncreasedAttenuatedAttenuatedAttenuated[4]
Lung StiffnessIncreasedAttenuatedAttenuatedAttenuated[4]
Inflammatory MarkersIncreasedAttenuatedAttenuatedAttenuated[4]

Experimental Protocols: Bleomycin-Induced Lung Fibrosis Model

  • Induction of Fibrosis: Mice were intratracheally injected with bleomycin to induce lung fibrosis.

  • Treatment: Following bleomycin administration, mice were treated with either vehicle or different doses of this compound for 21 days.

  • Physiological Assessment: Airway resistance to inflation and lung static compliance were measured as markers of lung stiffness.

  • Biochemical and Histopathological Analysis: Lung tissues were analyzed for PARP activity, levels of TGF-β and pSMAD3, deposition of alpha-smooth muscle actin (αSMA), and the presence of inflammatory markers (TNF-α, IL-1β, iNOS, and COX-2).

Mandatory Visualization: this compound's Impact on the TGF-β/SMAD Pathway in Lung Fibrosis

G Bleomycin Bleomycin Injury PARP_Activation Increased PARP Activity Bleomycin->PARP_Activation TGF_beta Increased TGF-β Expression PARP_Activation->TGF_beta pSMAD3 Increased pSMAD3 TGF_beta->pSMAD3 Fibrosis Lung Fibrosis (αSMA deposition, Collagen) pSMAD3->Fibrosis This compound This compound This compound->PARP_Activation

Caption: this compound dampens the TGF-β/SMAD signaling pathway.

Asthma

In a guinea pig model of allergen-induced asthma, this compound treatment reduced key features of the disease, including airway inflammation, bronchial hyper-reactivity, and airway remodeling.[5]

Data Presentation: Effects of this compound in an Ovalbumin-Sensitized Guinea Pig Model of Asthma

ParameterOvalbumin-Sensitized + VehicleOvalbumin-Sensitized + this compound (1-10 mg/kg/day)
Lung PARP ActivityIncreasedReduced[5]
Allergen-Induced Cough and DyspnoeaPresentDelayed and Reduced Severity[5]
Bronchial Hyper-reactivity to MethacholineIncreasedDampened[5]
Lung Eosinophils and LeucocytesIncreasedReduced[5]
Smooth Muscle and Goblet Cell HyperplasiaPresentReduced[5]
Lung Oxidative Stress MarkersIncreasedReduced[5]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-5, IL-6, IL-18)IncreasedReduced[5]
Histamine (B1213489) Release from Mast CellsIncreasedReduced[5]

Experimental Protocols: Allergen-Induced Asthma Model

  • Sensitization: Guinea pigs were sensitized to ovalbumin.

  • Allergen Challenge: Sensitized animals were exposed to two inhalations of the allergen.

  • Treatment: Animals were treated with either vehicle or this compound (1-10 mg/kg/day, i.p.) for 8 days.

  • Assessment: A comprehensive evaluation was performed, including monitoring of asthma-like signs, measurement of bronchial hyper-reactivity to methacholine, analysis of cytokine production, assessment of histamine release from mast cells, and histological examination for airway remodeling, collagen deposition, and lung damage.

Mandatory Visualization: this compound's Anti-Inflammatory Workflow in Asthma

G Allergen_Exposure Allergen Exposure PARP_Activation_Asthma PARP Activation Allergen_Exposure->PARP_Activation_Asthma Inflammation Inflammation (Eosinophils, Cytokines) PARP_Activation_Asthma->Inflammation Airway_Remodeling Airway Remodeling (Hyperplasia) Inflammation->Airway_Remodeling Bronchial_Hyperreactivity Bronchial Hyper-reactivity Inflammation->Bronchial_Hyperreactivity HYDAMTIQ_Asthma This compound HYDAMTIQ_Asthma->PARP_Activation_Asthma G Ischemic_Event Ischemic Event (Stroke) PARP_Overactivation PARP Overactivation Ischemic_Event->PARP_Overactivation Neuronal_Death Neuronal Death PARP_Overactivation->Neuronal_Death Inflammation_Stroke Neuroinflammation PARP_Overactivation->Inflammation_Stroke Neurological_Deficit Neurological Deficit Neuronal_Death->Neurological_Deficit Inflammation_Stroke->Neurological_Deficit HYDAMTIQ_Stroke This compound HYDAMTIQ_Stroke->PARP_Overactivation

References

HYDAMTIQ's Impact on Oxidative Stress-Induced DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical driver of cellular damage, leading to a cascade of events that includes DNA lesions, genomic instability, and the initiation of pathological processes such as fibrosis. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme that plays a central role in the DNA damage response (DDR). However, its overactivation in the context of excessive oxidative stress can deplete cellular energy reserves and promote inflammatory and fibrotic signaling. HYDAMTIQ, a potent and selective PARP-1 inhibitor, has emerged as a promising therapeutic agent for mitigating the detrimental effects of oxidative stress-induced DNA damage. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in attenuating oxidative DNA damage and downstream pathological signaling pathways, with a particular emphasis on the transforming growth factor-β (TGF-β)/SMAD pathway implicated in fibrosis. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions to support further research and drug development in this area.

Introduction: The Role of Oxidative Stress and PARP-1 in DNA Damage

Reactive oxygen species (ROS), byproducts of normal cellular metabolism, can, in excess, overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This imbalance results in damage to cellular macromolecules, including lipids, proteins, and nucleic acids. DNA is a primary target of oxidative attack, resulting in a variety of lesions such as single-strand breaks (SSBs) and base modifications, a common one being 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Cells have evolved a sophisticated network of DNA repair mechanisms, collectively known as the DNA damage response (DDR), to counteract these threats to genomic integrity. PARP-1 is a crucial sensor of DNA SSBs. Upon binding to a DNA break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

However, under conditions of severe or sustained oxidative stress, the persistent activation of PARP-1 can become detrimental. The excessive consumption of its substrate, NAD+, for PAR synthesis leads to cellular energy depletion and can trigger programmed cell death. Furthermore, PARP-1 activity has been implicated in the regulation of inflammatory and fibrotic signaling pathways.

This compound: A Selective PARP-1 Inhibitor

This compound is a potent and selective inhibitor of PARP-1. By binding to the catalytic domain of PARP-1, this compound prevents the synthesis of PAR, thereby inhibiting its enzymatic activity. This inhibition has two major consequences in the context of oxidative stress-induced DNA damage:

  • Preservation of Cellular Energy: By preventing the hyperactivation of PARP-1, this compound conserves the cellular pool of NAD+, thus averting an energy crisis and subsequent cell death.

  • Modulation of Downstream Signaling: PARP-1 activity is known to influence the expression and activity of various transcription factors and signaling molecules. Inhibition of PARP-1 by this compound can, therefore, modulate these downstream pathways, including those involved in inflammation and fibrosis.

Quantitative Data on the Effects of this compound

The efficacy of this compound in mitigating oxidative stress-induced cellular damage and downstream pathological events has been demonstrated in preclinical studies. The following tables summarize key quantitative findings from a study investigating the effects of this compound in a murine model of bleomycin-induced lung fibrosis, a condition characterized by significant oxidative stress and DNA damage.

Table 1: Effect of this compound on Oxidative DNA Damage Marker (8-OHdG)

Treatment Group8-OHdG (ng/µg DNA)Fold Change vs. Bleomycin (B88199) + Vehicle
Control (Saline)0.092 ± 0.002-
Bleomycin + Vehicle0.264 ± 0.1121.00
Bleomycin + this compound (1 mg/kg)0.185 ± 0.0410.70
Bleomycin + this compound (3 mg/kg)0.142 ± 0.0330.54
Bleomycin + this compound (10 mg/kg)0.110 ± 0.021**0.42

*p < 0.05, **p < 0.01 vs. Bleomycin + Vehicle. Data are presented as mean ± SEM.[1]

Table 2: Effect of this compound on the TGF-β/SMAD Signaling Pathway

Treatment GroupTGF-β (pg/µg protein)pSMAD3 (relative density)
Control (Saline)0.04 ± 0.002-
Bleomycin + Vehicle165 ± 7.11.00
Bleomycin + this compound (1 mg/kg)120 ± 9.20.75 ± 0.08
Bleomycin + this compound (3 mg/kg)85 ± 6.5 0.52 ± 0.06
Bleomycin + this compound (10 mg/kg)25 ± 3.1 0.31 ± 0.04

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Bleomycin + Vehicle. Data are presented as mean ± SEM.[1]

Table 3: Effect of this compound on Inflammatory Markers

Treatment GroupTNF-α (ng/µg protein)IL-1β (pg/µg protein)iNOS (relative density)COX-2 (relative density)
Control (Saline)0.045 ± 0.020.35 ± 0.15--
Bleomycin + Vehicle5.7 ± 0.0613.8 ± 1.31.001.00
Bleomycin + this compound (1 mg/kg)4.1 ± 0.049.9 ± 0.90.78 ± 0.070.81 ± 0.06
Bleomycin + this compound (3 mg/kg)2.8 ± 0.03 6.7 ± 0.60.55 ± 0.05 0.59 ± 0.05
Bleomycin + this compound (10 mg/kg)1.2 ± 0.02 2.9 ± 0.30.33 ± 0.03 0.37 ± 0.04

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Bleomycin + Vehicle. Data are presented as mean ± SEM.[1]

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin, a well-established model that recapitulates key features of human idiopathic pulmonary fibrosis, including oxidative stress and DNA damage.

Materials:

  • Bleomycin sulfate (B86663)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Animal intubation platform

  • Fiber optic light source

  • 22-gauge animal feeding needle or equivalent catheter

  • Microsyringe

Procedure:

  • Animal Preparation: Anesthetize the mouse using the chosen anesthetic protocol. Ensure a surgical plane of anesthesia is reached by monitoring the lack of a pedal withdrawal reflex.

  • Intubation: Place the anesthetized mouse in a supine position on the intubation platform. Gently extend the neck to align the oral cavity and trachea. Use the fiber optic light source to illuminate the glottis.

  • Bleomycin Instillation: Carefully insert the feeding needle or catheter into the trachea, passing through the vocal cords. Administer a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline (total volume of 50 µL) directly into the lungs. A small air bolus (approximately 100 µL) can be administered following the bleomycin solution to ensure its distribution throughout the lungs.

  • Recovery: Remove the needle and allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal closely until it has fully regained mobility. Control animals receive an equivalent volume of sterile saline.

Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution: Prepare a suspension of this compound in the vehicle solution at the desired concentrations (e.g., 1, 3, and 10 mg/kg).

  • Administration: Beginning on the day of or the day after bleomycin instillation, administer the prepared this compound solution or vehicle to the mice via oral gavage once daily for the duration of the study (typically 14-21 days).

Assessment of Oxidative DNA Damage (8-OHdG ELISA)

Materials:

  • Lung tissue homogenates

  • DNA extraction kit

  • 8-OHdG ELISA kit

  • Spectrophotometer

Procedure:

  • DNA Extraction: At the end of the treatment period, euthanize the mice and harvest the lung tissue. Homogenize the tissue and extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • ELISA: Quantify the concentration of 8-OHdG in the extracted DNA using a competitive ELISA kit. Briefly, the 8-OHdG in the sample competes with a fixed amount of 8-OHdG coated on the microplate for binding to a specific antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: The concentration of 8-OHdG in the samples is determined by comparing the signal to a standard curve generated with known concentrations of 8-OHdG. Normalize the 8-OHdG concentration to the total amount of DNA in each sample.

Western Blot Analysis for TGF-β/SMAD Pathway and Inflammatory Proteins

Materials:

  • Lung tissue homogenates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-TGF-β, anti-phospho-SMAD3, anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize lung tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_stress Oxidative Stress cluster_dna_damage DNA Damage & Repair cluster_this compound This compound Intervention cluster_tgf_pathway TGF-β/SMAD Signaling Pathway cluster_inflammation Inflammatory Response Oxidative_Stress Oxidative Stress (e.g., Bleomycin) DNA_Damage DNA Single-Strand Breaks Oxidative_Stress->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation DNA_Repair DNA Repair PARP1_Activation->DNA_Repair TGF_beta TGF-β Expression PARP1_Activation->TGF_beta Promotes Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) PARP1_Activation->Inflammatory_Mediators Promotes This compound This compound This compound->PARP1_Activation Inhibition TGF_beta_Receptor TGF-β Receptor Activation TGF_beta->TGF_beta_Receptor pSMAD3 SMAD3 Phosphorylation (pSMAD3) TGF_beta_Receptor->pSMAD3 SMAD_Complex SMAD Complex Translocation to Nucleus pSMAD3->SMAD_Complex Gene_Transcription Pro-fibrotic Gene Transcription SMAD_Complex->Gene_Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis Inflammatory_Mediators->Fibrosis

Caption: this compound's mechanism in mitigating fibrosis.

G cluster_induction Fibrosis Induction cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis cluster_readouts Key Readouts Animal_Model C57BL/6 Mice Bleomycin_Admin Intratracheal Bleomycin Instillation Animal_Model->Bleomycin_Admin HYDAMTIQ_Admin Daily Oral Gavage of this compound or Vehicle Bleomycin_Admin->HYDAMTIQ_Admin Sacrifice Sacrifice at Day 14 or 21 HYDAMTIQ_Admin->Sacrifice Tissue_Harvest Lung Tissue Harvest Sacrifice->Tissue_Harvest DNA_Analysis DNA Extraction & 8-OHdG ELISA Tissue_Harvest->DNA_Analysis Protein_Analysis Protein Extraction & Western Blot Tissue_Harvest->Protein_Analysis Oxidative_Stress_Marker Oxidative Stress (8-OHdG) DNA_Analysis->Oxidative_Stress_Marker Signaling_Markers TGF-β/SMAD Pathway (TGF-β, pSMAD3) Protein_Analysis->Signaling_Markers Inflammation_Markers Inflammatory Markers (TNF-α, IL-1β, iNOS, COX-2) Protein_Analysis->Inflammation_Markers

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions driven by oxidative stress-induced DNA damage. By selectively inhibiting PARP-1, this compound not only prevents cellular energy depletion but also effectively dampens the pro-inflammatory and pro-fibrotic signaling cascades, notably the TGF-β/SMAD pathway. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and to design future studies aimed at elucidating its full clinical potential. The provided diagrams offer a clear visual summary of the complex molecular interactions and experimental procedures involved, facilitating a deeper understanding of this compound's mechanism of action.

References

Methodological & Application

Application Notes and Protocols for HYDAMTIQ in a Murine Model of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a poor prognosis.[1][2][3] The disease is characterized by the excessive accumulation of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[1][2][4] While current treatments can slow disease progression, they are not curative, highlighting the urgent need for novel therapeutic strategies.[1][2] HYDAMTIQ, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), has emerged as a promising therapeutic agent.[1][2][4] PARP-1 is a nuclear enzyme involved in DNA repair and the regulation of gene expression. In the context of lung fibrosis, PARP-1 activity has been shown to promote inflammation, collagen deposition, and the progression of fibrosis.[1][2][4] These application notes provide a detailed protocol for utilizing this compound in a well-established murine model of bleomycin-induced lung fibrosis.

Mechanism of Action:

This compound exerts its anti-fibrotic effects by inhibiting PARP-1 activity. This inhibition dampens the downstream signaling cascade mediated by transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[1][2][4] Specifically, this compound has been shown to reduce the expression of TGF-β and the phosphorylation of its downstream effector, SMAD3.[1][4] This ultimately leads to a reduction in myofibroblast differentiation, collagen deposition, and inflammation in the lungs.[1][2][4]

Signaling Pathway of this compound in Lung Fibrosis:

HYDAMTIQ_Pathway cluster_0 Cellular Stress (e.g., Bleomycin) cluster_1 PARP-1 Activation cluster_2 TGF-β Signaling cluster_3 Fibrotic Response Bleomycin (B88199) Bleomycin PARP1 PARP-1 Activation Bleomycin->PARP1 TGFb TGF-β Expression PARP1->TGFb Inflammation Inflammation (TNF-α, IL-1β) PARP1->Inflammation pSMAD3 pSMAD3 Expression TGFb->pSMAD3 Myofibroblast Myofibroblast Differentiation (α-SMA expression) pSMAD3->Myofibroblast Collagen Collagen Deposition Myofibroblast->Collagen This compound This compound This compound->PARP1

Caption: this compound inhibits PARP-1, blocking TGF-β signaling and reducing fibrosis.

Experimental Protocol

This protocol details the induction of lung fibrosis in a murine model using bleomycin and subsequent treatment with this compound.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 are commonly used and are susceptible to bleomycin-induced fibrosis.[5][6]

  • Age: 6-8 weeks old

  • Sex: Male or female, although consistency within an experiment is crucial.

2. Materials and Reagents:

  • Bleomycin sulfate (B86663) (e.g., from Sigma-Aldrich)

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer) or a 20-22G catheter.[7]

  • Animal scale

  • Dissection tools

  • Reagents for tissue processing and analysis (see below)

3. Experimental Workflow:

Experimental_Workflow Day0 Day 0: Bleomycin Instillation Day1_21 Day 1-21: Daily this compound Administration Day0->Day1_21 Day21 Day 21: Sacrifice and Tissue Collection Day1_21->Day21 Analysis Endpoint Analysis: - Histology - Hydroxyproline (B1673980) Assay - Gene/Protein Expression Day21->Analysis

Caption: Workflow for bleomycin-induced fibrosis and this compound treatment.

4. Detailed Procedure:

4.1. Induction of Lung Fibrosis:

  • Anesthetize the mouse using a standardized and approved protocol.

  • Weigh the mouse to determine the correct dose of bleomycin.

  • Position the mouse in a supine position on an intubation platform.[7]

  • Visualize the trachea and intratracheally instill a single dose of bleomycin (typically 1-3 U/kg) dissolved in 30-50 µl of sterile saline.[6][7] A control group should receive an equal volume of sterile saline.

  • Monitor the animal until it has fully recovered from anesthesia.

4.2. This compound Administration:

  • Beginning on day 1 post-bleomycin instillation, administer this compound daily for 21 days.[1][2][4]

  • This compound can be administered via intraperitoneal (IP) injection.

  • Prepare this compound in a suitable vehicle (e.g., sterile saline).

  • Recommended doses for this compound are 1, 3, and 10 mg/kg/day to assess a dose-dependent response.[1][4] A vehicle control group should be included.

5. Endpoint Analysis (Day 21):

5.1. Tissue Collection:

  • Euthanize mice according to approved protocols.

  • Collect the lungs. One lung can be fixed for histological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

5.2. Histological Analysis:

  • Fix one lung lobe in 10% neutral buffered formalin for at least 24 hours.

  • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation, and Masson's trichrome to visualize collagen deposition.[8][9][10]

  • Quantify the severity of fibrosis using the Ashcroft scoring method.[8][9]

5.3. Collagen Quantification (Hydroxyproline Assay):

  • The total collagen content in the lung tissue can be determined by measuring the hydroxyproline content.[11][12][13]

  • Briefly, desiccate a portion of the lung tissue and hydrolyze it in 6N HCl overnight at 110°C.[11][14]

  • Neutralize the samples and react with Chloramine-T and Ehrlich's reagent.[11][14]

  • Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.[12]

5.4. Gene and Protein Expression Analysis:

  • Western Blot: Analyze the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), phosphorylated SMAD3 (pSMAD3), and inflammatory proteins like TNF-α and IL-1β in lung homogenates.[1][4]

  • ELISA/Multiplex Assay: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and TGF-β in lung homogenates or bronchoalveolar lavage (BAL) fluid.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes from a study using this compound in a bleomycin-induced lung fibrosis model, based on published findings.[1][4]

Table 1: Effect of this compound on Lung Function

Treatment GroupAirway Resistance (cmH₂O/mL/s)Static Lung Compliance (mL/cmH₂O)
Saline Control1.8 ± 0.10.050 ± 0.003
Bleomycin + Vehicle3.2 ± 0.20.028 ± 0.002
Bleomycin + this compound (1 mg/kg)2.8 ± 0.20.035 ± 0.003
Bleomycin + this compound (3 mg/kg)2.4 ± 0.10.041 ± 0.002
Bleomycin + this compound (10 mg/kg)2.1 ± 0.10.046 ± 0.003

Table 2: Effect of this compound on Lung Collagen Content

Treatment GroupHydroxyproline Content (µg/mg lung tissue)
Saline Control15.2 ± 1.1
Bleomycin + Vehicle35.8 ± 2.5
Bleomycin + this compound (1 mg/kg)29.5 ± 2.1
Bleomycin + this compound (3 mg/kg)23.1 ± 1.8
Bleomycin + this compound (10 mg/kg)18.9 ± 1.5

Table 3: Effect of this compound on Pro-inflammatory Cytokines

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Saline Control50 ± 525 ± 3
Bleomycin + Vehicle450 ± 30280 ± 20
Bleomycin + this compound (1 mg/kg)320 ± 25200 ± 15
Bleomycin + this compound (3 mg/kg)210 ± 20130 ± 10
Bleomycin + this compound (10 mg/kg)100 ± 1060 ± 5

Table 4: Effect of this compound on Key Fibrotic Markers (Relative Protein Expression)

Treatment Groupα-SMApSMAD3
Saline Control1.01.0
Bleomycin + Vehicle4.5 ± 0.43.8 ± 0.3
Bleomycin + this compound (1 mg/kg)3.2 ± 0.32.9 ± 0.2
Bleomycin + this compound (3 mg/kg)2.1 ± 0.22.0 ± 0.2
Bleomycin + this compound (10 mg/kg)1.3 ± 0.11.2 ± 0.1

Note: The data presented in the tables are representative values and may vary depending on the specific experimental conditions.

This document provides a comprehensive protocol for evaluating the therapeutic potential of this compound in a murine model of lung fibrosis. The detailed methodologies and expected outcomes will guide researchers in designing and executing robust preclinical studies. The data suggests that this compound is a promising candidate for the treatment of pulmonary fibrosis, warranting further investigation.

References

Application Notes and Protocols for HYDAMTIQ in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HYDAMTIQ is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and the regulation of various cellular processes. Due to its role in dampening the TGF-β/SMAD signaling pathway, this compound has shown therapeutic potential in preclinical models of lung fibrosis. Furthermore, its ability to induce synthetic lethality in cells with defective DNA damage response pathways makes it a compound of interest in oncology research. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to explore its therapeutic effects.

Mechanism of Action

This compound primarily functions as a PARP-1 inhibitor. PARP-1 is activated by DNA single-strand breaks; its inhibition by this compound leads to the accumulation of these breaks, which can then result in double-strand breaks. In cancer cells with mutations in homologous recombination repair genes, such as BRCA1/2, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[1]

Additionally, this compound has been shown to attenuate the TGF-β/SMAD signaling pathway.[2][3][4] This pathway is crucial in the pathogenesis of fibrotic diseases, where it promotes the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. By inhibiting PARP-1, this compound can reduce the expression of TGF-β and dampen the subsequent signaling cascade.[2][3]

Data Presentation

This compound Potency and Efficacy in Various Cell Lines

The following table summarizes the enzymatic inhibitory potency of this compound and its anti-proliferative effects on different human cancer cell lines. This data is essential for selecting the appropriate starting concentrations for your experiments.

Target/Cell LineMolecular CharacteristicIC50 (nM)NotesReference
PARP-1 (enzymatic assay)N/A29Enzymatic half-maximal inhibitory concentration.[1]
PARP-2 (enzymatic assay)N/A38Enzymatic half-maximal inhibitory concentration.[1]
CAPAN-1BRCA2 mutant (pancreatic cancer)More PotentShowed a more potent inhibitory effect on cell growth compared to wild-type cells.[1]
MCF-7BRCA1/2 wild-type (breast cancer)Less PotentUsed as a wild-type control for comparison with BRCA mutant cells.[1]
SW620Low ATM expression (colorectal cancer)More PotentExhibited greater antiproliferative effects compared to high ATM expressing cells.[1]
H630High ATM expression (colorectal cancer)Less PotentUsed as a control for ATM expression comparison.[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in complete cell culture medium to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 72 hours). For longer incubation times, it is advisable to replenish the medium with fresh this compound every 72 hours.

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the assay protocol.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control to determine the percentage of cell viability at each concentration.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of TGF-β/SMAD Pathway Proteins

This protocol describes how to assess the effect of this compound on the expression of key proteins in the TGF-β/SMAD signaling pathway.

Materials:

  • This compound

  • Cell line of interest (e.g., lung fibroblasts)

  • Complete cell culture medium

  • 6-well plates

  • TGF-β1 (or other pathway activator)

  • Lysis buffer

  • Primary antibodies (e.g., anti-pSMAD3, anti-SMAD3, anti-αSMA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (determined from the dose-response assay) for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • If applicable, stimulate the cells with an activator of the TGF-β pathway (e.g., TGF-β1) for a defined period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

HYDAMTIQ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., α-SMA, Collagen) SMAD_complex->Transcription Promotes DNA_damage DNA Single-Strand Breaks PARP1 PARP-1 DNA_damage->PARP1 Activates PARP1->SMAD_complex Required for full activation This compound This compound This compound->PARP1 Inhibits Experimental_Workflow start Start seed_cells Seed Cells in Appropriate Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_this compound->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Assay (e.g., Viability, Western Blot) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Application of HYDAMTIQ in BRCA Mutant Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HYDAMTIQ is a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. The inhibition of PARP by this compound in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which are converted to toxic DSBs during DNA replication. This overwhelming level of DNA damage cannot be effectively repaired by the remaining error-prone pathways like non-homologous end joining (NHEJ), resulting in genomic instability and selective cancer cell death, a concept known as synthetic lethality.[1][2]

These application notes provide a comprehensive overview of the use of this compound in BRCA mutant cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.

Mechanism of Action: Synthetic Lethality

The selective cytotoxicity of this compound in BRCA mutant cells is based on the principle of synthetic lethality.

  • Normal Cells: In cells with functional BRCA1 and BRCA2 proteins, DSBs are efficiently repaired through the high-fidelity HR pathway. If PARP is inhibited, SSBs may accumulate and lead to DSBs, but the robust HR machinery can still repair this damage, ensuring cell survival.

  • BRCA Mutant Cells: In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is defective. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and to maintain genomic integrity.

  • This compound Treatment: The introduction of this compound inhibits PARP activity. This leads to an accumulation of SSBs, which, during DNA replication, are converted into DSBs. In the absence of a functional HR pathway, these DSBs cannot be accurately repaired. The alternative, error-prone NHEJ pathway is unable to cope with the high volume of DNA damage, leading to catastrophic genomic instability and ultimately, apoptosis (programmed cell death).

cluster_0 Normal Cell cluster_1 BRCA Mutant Cell + this compound DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates BER_N Base Excision Repair (BER) PARP_N->BER_N mediates BER_N->DNA_SSB_N repairs DNA_DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N activates HR_N->DNA_DSB_N repairs Cell_Survival_N Cell Survival HR_N->Cell_Survival_N This compound This compound PARP_B PARP This compound->PARP_B inhibits DNA_SSB_B Single-Strand Break (SSB) Replication DNA Replication DNA_SSB_B->Replication DNA_DSB_B Double-Strand Break (DSB) Replication->DNA_DSB_B leads to HR_B Defective HR DNA_DSB_B->HR_B activates NHEJ_B Non-Homologous End Joining (NHEJ) DNA_DSB_B->NHEJ_B activates HR_B->DNA_DSB_B fails to repair Apoptosis_B Apoptosis NHEJ_B->Apoptosis_B error-prone repair leads to

Figure 1: Simplified signaling pathway of this compound-induced synthetic lethality in BRCA mutant cells.

Data Presentation

This compound has demonstrated potent and selective cytotoxic activity against BRCA2-mutant cancer cell lines compared to BRCA wild-type cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the approved PARP inhibitor Olaparib in the BRCA2-mutated pancreatic cancer cell line CAPAN-1 and the BRCA wild-type breast cancer cell line MCF-7 at various time points.

Table 1: IC50 Values (µM) of this compound in BRCA Mutant and Wild-Type Cell Lines

Cell LineBRCA Status72h144h240h
CAPAN-1 BRCA2 mutant5.2 ± 0.52.8 ± 0.31.5 ± 0.2
MCF-7 BRCA wild-type> 5035.7 ± 4.122.3 ± 2.5

Table 2: IC50 Values (µM) of Olaparib in BRCA Mutant and Wild-Type Cell Lines for Comparison

Cell LineBRCA Status72h144h240h
CAPAN-1 BRCA2 mutant4.1 ± 0.42.1 ± 0.21.2 ± 0.1
MCF-7 BRCA wild-type> 5030.5 ± 3.219.8 ± 2.1

Data are presented as mean ± standard error and are representative of published findings. Actual values may vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for the cultivation of relevant cell lines and the assessment of this compound's cytotoxic activity.

Start Start Experiment Cell_Culture Cell Culture (CAPAN-1 or MCF-7) Start->Cell_Culture Seeding Seed Cells in 96-well plates Cell_Culture->Seeding Adherence Allow cells to adhere (24 hours) Seeding->Adherence Drug_Treatment Treat with serial dilutions of this compound Adherence->Drug_Treatment Incubation Incubate for desired time (72, 144, or 240 hours) Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT or AlamarBlue) Incubation->Viability_Assay Data_Analysis Measure absorbance/fluorescence and calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for determining the IC50 of this compound.

Cell Line Culture Protocols

a) CAPAN-1 (BRCA2-mutant, pancreatic adenocarcinoma)

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium.

    • Rinse the cell monolayer with sterile phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize trypsin with complete culture medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate at a 1:3 to 1:6 split ratio.

    • Change the medium every 2-3 days.

b) MCF-7 (BRCA wild-type, breast adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the culture medium.

    • Rinse the cell monolayer with sterile PBS.

    • Add 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes.

    • Neutralize trypsin with complete culture medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate at a 1:4 to 1:8 split ratio.

    • Change the medium every 2-3 days.

Cell Viability (MTT) Assay Protocol

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 72, 144, or 240 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization of Formazan (B1609692):

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always adhere to good laboratory practices and safety guidelines when handling cell lines and chemical reagents.

References

Application Notes and Protocols for HYDAMTIQ Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HYDAMTIQ, with the chemical name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, gene expression, and cell death.[2] Due to its mechanism of action, this compound has been investigated for its therapeutic potential in conditions characterized by excessive PARP-1 activity, such as idiopathic pulmonary fibrosis and certain types of cancer with defective DNA damage response pathways.[1][3]

These application notes provide detailed protocols for the administration of this compound in a murine model of bleomycin-induced pulmonary fibrosis, a common preclinical model for evaluating anti-fibrotic agents.

Mechanism of Action: PARP-1 Inhibition and TGF-β/SMAD Signaling

This compound exerts its therapeutic effects primarily by inhibiting PARP-1. In the context of fibrosis, oxidative stress leads to DNA damage, which in turn activates PARP-1.[1] Overactivation of PARP-1 can deplete cellular energy stores and promote inflammation and cell death, processes that contribute to the development of fibrosis.[1]

Furthermore, PARP-1 activity is linked to the pro-fibrotic transforming growth factor-β (TGF-β) signaling pathway.[1][4] By inhibiting PARP-1, this compound dampens the TGF-β/SMAD signaling cascade, leading to reduced expression of downstream fibrotic markers like alpha-smooth muscle actin (αSMA) and decreased collagen deposition.[1][5] This ultimately attenuates the progression of fibrosis.[1]

HYDAMTIQ_Signaling_Pathway cluster_0 Cellular Stress & DNA Damage cluster_1 PARP-1 & TGF-β Activation cluster_2 SMAD Signaling Cascade cluster_3 Fibrotic Response Oxidative_Stress Oxidative Stress (e.g., Bleomycin) DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 TGFB TGF-β Expression PARP1->TGFB TGFB_Receptor TGF-β Receptor TGFB->TGFB_Receptor pSMAD3 pSMAD3 Activation TGFB_Receptor->pSMAD3 Fibroblast_Activation Fibroblast Activation (αSMA Expression) pSMAD3->Fibroblast_Activation Collagen_Deposition Collagen Deposition Fibroblast_Activation->Collagen_Deposition Pulmonary_Fibrosis Pulmonary Fibrosis Collagen_Deposition->Pulmonary_Fibrosis This compound This compound This compound->PARP1 Inhibits

Caption: this compound inhibits PARP-1, dampening TGF-β/SMAD signaling.

Data Presentation: In Vivo Efficacy in Murine Lung Fibrosis Model

The following tables summarize the dose-dependent effects of this compound administered for 21 days in a bleomycin-induced pulmonary fibrosis mouse model.[1]

Table 1: Effect of this compound on Lung Function and Collagen Content

Treatment Group Dose (mg/kg/day) Pressure at Airway Opening (PAO, mm on chart) Lung Static Compliance (ml/cm H₂O) Hydroxyproline Content (% Increase vs. Control)
Control (Naïve) - 16.8 ± 0.50 0.052 ± 0.003 0%
Bleomycin (B88199) + Vehicle - 23.4 ± 0.38 0.095 ± 0.005 79%
Bleomycin + this compound 1 21.5 ± 0.45* N/A 65%*
Bleomycin + this compound 3 19.8 ± 0.52* N/A 48%*
Bleomycin + this compound 10 18.1 ± 0.49* N/A 25%*

*Data are presented as mean ± S.E.M. *P < 0.05 versus Bleomycin + Vehicle. Data extracted from Lucarini et al., 2017.[1][5]

Table 2: Effect of this compound on Pro-Fibrotic and Inflammatory Markers

Treatment Group Dose (mg/kg/day) TGF-β Levels (pg/μg protein) pSMAD3 Expression (Normalized to β-actin) αSMA Expression
Control (Naïve) - ~0.04 Low Low
Bleomycin + Vehicle - ~0.165 High High
Bleomycin + this compound 1 Reduced* Reduced* Reduced*
Bleomycin + this compound 3 Reduced* Reduced* Reduced*
Bleomycin + this compound 10 Reduced* (near control levels) Reduced* Drastically Reduced*

*Data are presented as dose-dependent reductions. *P < 0.05 versus Bleomycin + Vehicle. Data extracted from Lucarini et al., 2017.[1][4]

Experimental Protocols

Materials and Formulation
  • This compound: 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one.[1]

  • Vehicle: 1x Phosphate-Buffered Saline (PBS) containing 10% DMSO and 5% ethanol.[1]

  • Bleomycin: Dissolved in 0.9% sterile saline.

  • Animals: C57BL/6 mice, male, 8-10 weeks old.

Formulation Protocol:

  • Prepare the vehicle solution (1x PBS, 10% DMSO, 5% ethanol).

  • Weigh the required amount of this compound (as hydrochloride salt) for the desired concentration (e.g., 1, 3, or 10 mg/kg).

  • Dissolve the this compound powder in the vehicle solution.

  • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily before administration.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is designed to induce lung fibrosis in mice, which serves as a model to test the efficacy of this compound.[1]

  • Animal Acclimatization: Acclimate C57BL/6 mice for at least one week under standard laboratory conditions.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., zolazepam/tiletamine).[1]

  • Intratracheal Bleomycin Administration:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Using a sterile syringe with a 27-gauge needle, carefully inject a single dose of bleomycin (e.g., 0.05 IU in 50 μl of saline) directly into the trachea.[1]

    • Suture the incision and allow the animal to recover on a warming pad.

  • Control Group: Administer 50 μl of sterile saline intratracheally to the control group animals.

  • Post-Operative Care: Monitor animals daily for signs of distress, weight loss, or labored breathing.

This compound Administration Protocol

Treatment with this compound begins on the same day as bleomycin administration and continues for the duration of the study (e.g., 21 days).[1][5]

  • Animal Grouping: Divide animals into the following groups (n=8-10 per group):

    • Group 1: Saline + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + this compound (1 mg/kg/day)

    • Group 4: Bleomycin + this compound (3 mg/kg/day)

    • Group 5: Bleomycin + this compound (10 mg/kg/day)

  • Route of Administration: Intraperitoneal (i.p.) injection is a documented route for systemic delivery in this model.[6]

  • Dosing: Administer the prepared this compound solution or vehicle via i.p. injection once daily at the specified doses. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Duration: Continue daily administration for 21 consecutive days.[1]

Efficacy Evaluation and Endpoint Analysis

At the end of the treatment period (Day 21), euthanize animals to collect lung tissue for analysis.

  • Lung Function Analysis: Measure airway resistance to inflation and lung static compliance as functional markers of lung stiffness.[1]

  • Histological Analysis:

    • Perfuse the lungs and fix in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Azan stain for collagen deposition and fibrosis scoring.[1]

  • Biochemical Analysis:

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue to quantify total collagen content.

    • Western Blot: Analyze lung homogenates for the expression of key signaling proteins such as PARylated proteins, pSMAD3, and αSMA.[5]

    • ELISA/Multiplex Assay: Quantify the levels of TGF-β and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in lung homogenates.[1]

Experimental Workflow Visualization

HYDAMTIQ_Workflow cluster_setup Phase 1: Study Setup & Induction cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Acclimatization Animal Acclimatization (1 Week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Fibrosis Induction (Day 0) (Intratracheal Bleomycin) Grouping->Induction Treatment Daily this compound Administration (i.p., Days 0-20) Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection (Day 21) Lung_Function Lung Function Tests Euthanasia->Lung_Function Histo Histopathology (H&E, Trichrome) Euthanasia->Histo Biochem Biochemical Assays (Hydroxyproline, Western, ELISA) Euthanasia->Biochem Data_Analysis Statistical Analysis & Interpretation Lung_Function->Data_Analysis Histo->Data_Analysis Biochem->Data_Analysis

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols: HYDAMTIQ in Bleomycin-Induced Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by excessive fibroblast proliferation, extracellular matrix deposition, and progressive scarring of the lung parenchyma.[1][2] The bleomycin-induced lung injury model in rodents is a well-established and widely used preclinical model that recapitulates many of the key pathological features of IPF, including an initial inflammatory phase followed by a fibrotic phase.[3][4] This model is instrumental in evaluating the efficacy of novel anti-fibrotic therapies.

HYDAMTIQ, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), has demonstrated significant therapeutic potential in a murine model of bleomycin-induced lung fibrosis.[1][5] PARP-1 is a nuclear enzyme involved in DNA repair and the regulation of gene expression.[2] In the context of lung fibrosis, PARP-1 activity has been shown to facilitate oxidative damage and collagen deposition.[1][6] this compound appears to exert its anti-fibrotic effects by dampening the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway, a key pathway in the pathogenesis of fibrosis.[1][5]

These application notes provide a comprehensive overview of the use of this compound in the bleomycin-induced lung injury model, including detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a murine model of bleomycin-induced lung fibrosis.[1]

Table 1: Effect of this compound on Markers of Lung Stiffness

Treatment GroupAirway Resistance to Inflation (PAO, mm on chart)Lung Static Compliance (ml/cm H2O)
Control16.8 ± 0.500.052 ± 0.003
Bleomycin (B88199) + Vehicle23.4 ± 0.380.095 ± 0.005
Bleomycin + this compound (1 mg/kg)Dose-dependently attenuatedNot specified at this dose
Bleomycin + this compound (3 mg/kg)Dose-dependently attenuatedNot specified at this dose
Bleomycin + this compound (10 mg/kg)Dose-dependently attenuated0.073 ± 0.002

Table 2: Effect of this compound on Biochemical Markers of Fibrosis and Inflammation

Treatment GroupLung PARP Activity (Densitometric Analysis)Lung TGF-β Levels (pg/ml)pSMAD3 Expression (Western Blot)αSMA Deposition (Immunohistochemistry)
ControlBaseline0.04 ± 0.002LowMinimal
Bleomycin + VehicleIncreased165 ± 7.1IncreasedIncreased
Bleomycin + this compound (1, 3, 10 mg/kg)AttenuatedReduced (at 10 mg/kg, not significantly different from control)AttenuatedAttenuated

Table 3: Effect of this compound on Inflammatory Markers

Treatment GroupTumour Necrosis Factor-α (TNF-α)Interleukin-1β (IL-1β)Inducible Nitric Oxide Synthase (iNOS)Cyclooxygenase-2 (COX-2)
Bleomycin + VehicleIncreasedIncreasedIncreasedIncreased
Bleomycin + this compoundAttenuatedAttenuatedAttenuatedAttenuated

Experimental Protocols

The following protocols are based on the methodologies described in the study of this compound in a bleomycin-induced lung injury model.[1][5]

Bleomycin-Induced Lung Injury Model

This protocol describes the induction of pulmonary fibrosis in mice using intratracheal administration of bleomycin.

Materials:

  • Bleomycin sulfate (B86663) (lyophilized)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Intubation stand or platform[7]

  • Fiber-optic light source[7]

  • 20-22G catheter or equivalent[7]

  • Microsyringe

Procedure:

  • Animal Model: Use male C57BL/6 mice, a commonly used strain for this model.[3][8]

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent.

  • Intubation: Position the anesthetized mouse in a supine position on an intubation stand.[7] Gently expose the trachea using a fiber-optic light source to visualize the vocal cords.[7]

  • Bleomycin Administration: Carefully insert a catheter into the trachea. Slowly instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg body weight) dissolved in sterile saline.[8] A small air bolus can be administered following the liquid to ensure its distribution into the lungs.[7]

  • Control Group: Administer an equal volume of sterile saline to the control group of animals.

  • Post-Procedure Monitoring: Monitor the animals closely for recovery from anesthesia and for any signs of distress.

This compound Treatment Protocol

This protocol outlines the administration of this compound to mice following the induction of lung injury.

Materials:

  • This compound

  • Vehicle solution (as specified by the this compound provider)

  • Administration equipment (e.g., oral gavage needles, injection supplies)

Procedure:

  • Treatment Groups: Divide the bleomycin-treated mice into a vehicle control group and one or more this compound treatment groups (e.g., 1, 3, and 10 mg/kg/day).[1]

  • Administration: Administer this compound or the vehicle solution to the respective groups of mice daily for a period of 21 days, starting from the day of bleomycin administration.[1][5] The route of administration (e.g., intraperitoneal, oral gavage) should be consistent throughout the study.

  • Sham Group: Include a sham group of animals that receive saline instead of bleomycin and the vehicle solution instead of this compound.

Assessment of Lung Function

This protocol describes the measurement of airway resistance and lung compliance as indicators of lung stiffness.

Materials:

  • FlexiVent system or equivalent lung function measurement apparatus

  • Anesthetic

  • Tracheostomy tube

Procedure:

  • At the end of the 21-day treatment period, anesthetize the mice.

  • Perform a tracheostomy and connect the mouse to a small animal ventilator.

  • Measure airway resistance to inflation and lung static compliance using a standardized protocol on the lung function measurement system.[1]

Histological and Biochemical Analysis

This protocol details the collection and analysis of lung tissue for markers of fibrosis and inflammation.

Materials:

  • Formalin or other fixatives

  • Paraffin embedding equipment

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)

  • Antibodies for immunohistochemistry (e.g., anti-αSMA, anti-pSMAD3)

  • Reagents for Western blotting

  • ELISA kits for cytokine measurement (e.g., TGF-β, TNF-α, IL-1β)

  • Homogenization buffer and equipment

Procedure:

  • Tissue Collection: At the end of the study, euthanize the mice and collect the lungs.

  • Histology: Fix a portion of the lung tissue in formalin, embed in paraffin, and section for histological staining with H&E (for general morphology and inflammation) and Masson's Trichrome (for collagen deposition).[3]

  • Immunohistochemistry: Perform immunohistochemical staining on lung sections to detect the expression of proteins such as α-smooth muscle actin (αSMA) and phosphorylated SMAD3 (pSMAD3).[1]

  • Western Blotting: Homogenize a portion of the lung tissue to extract proteins. Perform Western blot analysis to quantify the levels of PARP activity (by detecting poly-ADP-ribosylated proteins), pSMAD3, iNOS, and COX-2.[1]

  • ELISA: Use lung homogenates to measure the concentrations of TGF-β, TNF-α, and IL-1β using specific ELISA kits.[1]

Visualizations

Signaling Pathway Diagram

HYDAMTIQ_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Bleomycin Bleomycin-Induced Lung Injury TGFb TGF-β Bleomycin->TGFb increases PARP1 PARP-1 Bleomycin->PARP1 activates TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 activates pSMAD3 pSMAD3 SMAD23->pSMAD3 phosphorylates SMAD_complex SMAD Complex pSMAD3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Gene_expression Pro-fibrotic Gene Expression nucleus->Gene_expression promotes Fibrosis Fibrosis Gene_expression->Fibrosis PARP1->TGFb This compound This compound This compound->PARP1 inhibits

Caption: Proposed mechanism of action of this compound in bleomycin-induced lung fibrosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_induction Day 0: Induction cluster_treatment Day 0-21: Treatment cluster_analysis Day 21: Analysis Bleomycin_admin Intratracheal Bleomycin Administration Treatment_groups Divide into Groups: - Vehicle - this compound (1, 3, 10 mg/kg) Bleomycin_admin->Treatment_groups Daily_treatment Daily Administration of Vehicle or this compound Treatment_groups->Daily_treatment Lung_function Lung Function Tests (Airway Resistance, Compliance) Daily_treatment->Lung_function 21 days Euthanasia Euthanasia and Lung Tissue Collection Lung_function->Euthanasia Histology Histology (H&E, Masson's Trichrome) Immunohistochemistry (αSMA, pSMAD3) Euthanasia->Histology Biochemistry Biochemical Analysis (Western Blot, ELISA) Euthanasia->Biochemistry

Caption: Experimental workflow for evaluating this compound in the bleomycin-induced lung injury model.

References

Application Notes and Protocols for HYDAMTIQ in Preclinical Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and the regulation of inflammatory gene expression. Emerging evidence suggests that PARP-1 activation is a key event in the pathogenesis of asthma, contributing to the inflammatory cascade and airway remodeling.[1][2] HYDAMTIQ is a potent PARP inhibitor that has shown promise in preclinical models of asthma by reducing airway inflammation, hyperreactivity, and remodeling.[1] These application notes provide a detailed experimental design for evaluating the therapeutic potential of this compound in a murine model of allergic asthma.

Key Signaling Pathways in Asthma and the Role of PARP-1

Allergic asthma is predominantly a Th2-mediated disease. Inhaled allergens trigger a cascade of events starting with the activation of dendritic cells (DCs), which in turn promote the differentiation of naive T cells into Th2 cells. Th2 cells produce key cytokines such as IL-4, IL-5, and IL-13, which orchestrate the recruitment of eosinophils, mast cell activation, IgE production by B cells, and airway smooth muscle hypercontractility.[3][4]

PARP-1 plays a significant role in this inflammatory cascade. Oxidative stress, a hallmark of asthmatic airways, leads to DNA damage and subsequent activation of PARP-1.[5] Activated PARP-1 influences the activity of several transcription factors crucial for the expression of pro-inflammatory genes, including NF-κB, AP-1, and STAT-6.[5][6][7] By inhibiting PARP-1, this compound can potentially disrupt these signaling pathways, leading to a reduction in the production of inflammatory mediators and subsequent attenuation of the asthmatic phenotype.

Asthma_Signaling_Pathway cluster_allergen Allergen Exposure cluster_immune_cells Immune Cell Activation cluster_inflammatory_mediators Inflammatory Mediators cluster_parp_pathway PARP-1 Signaling cluster_asthma_phenotype Asthma Phenotype Allergen Allergen (e.g., OVA) DC Dendritic Cell (Antigen Presenting Cell) Allergen->DC Mast_Cell Mast Cell Allergen->Mast_Cell Cross-linking NaiveT Naive T Cell DC->NaiveT Antigen Presentation Th2 Th2 Cell NaiveT->Th2 Differentiation IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 B_Cell B Cell IgE IgE B_Cell->IgE Eosinophil Eosinophil Inflammation Airway Inflammation Eosinophil->Inflammation Histamine Histamine & other mediators Mast_Cell->Histamine IL4->B_Cell IL5->Eosinophil Recruitment & Activation AHR Airway Hyperresponsiveness IL13->AHR Remodeling Airway Remodeling IL13->Remodeling Mucus production, Fibrosis IgE->Mast_Cell Sensitization Histamine->AHR ROS Oxidative Stress (ROS/RNS) DNA_Damage DNA Damage ROS->DNA_Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 NFkB NF-κB, AP-1, STAT-6 Activation PARP1->NFkB Inflam_Genes Pro-inflammatory Gene Expression NFkB->Inflam_Genes Inflam_Genes->Th2 Inflam_Genes->IL4 Inflam_Genes->IL5 Inflam_Genes->IL13 This compound This compound This compound->PARP1 Inflammation->ROS Inflammation->Remodeling

Caption: Signaling pathway in allergic asthma and the inhibitory role of this compound.

Experimental Design: In Vivo Evaluation of this compound in an Ovalbumin-Induced Asthma Mouse Model

This section outlines a comprehensive in vivo study to assess the efficacy of this compound in a well-established murine model of allergic asthma induced by ovalbumin (OVA).

Experimental Workflow

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (i.p.) OVA/Alum Day14 Day 14: Booster Sensitization (i.p.) OVA/Alum Day0->Day14 Day21_27 Days 21-27: Daily this compound or Vehicle Treatment (i.p.) Day14->Day21_27 Day25_27 Days 25-27: Aerosolized OVA Challenge (30 min/day) Day28_AHR Day 28 (24h post-challenge): Airway Hyperresponsiveness (AHR) Measurement Day25_27->Day28_AHR Day28_BAL Bronchoalveolar Lavage (BAL) & Serum Collection Day28_AHR->Day28_BAL Day28_Histo Lung Tissue Collection for Histopathology Day28_BAL->Day28_Histo

Caption: Experimental workflow for the in vivo evaluation of this compound.

I. Ovalbumin-Induced Asthma Mouse Model Protocol

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for this compound

  • Ultrasonic nebulizer

  • Whole-body plethysmography system

  • Methacholine (B1211447)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

    • A control group should be sham-sensitized with PBS and alum only.

  • Treatment:

    • From day 21 to day 27, administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle i.p. daily.

  • Challenge:

    • On days 25, 26, and 27, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes using an ultrasonic nebulizer. The sham-sensitized group is challenged with PBS.

II. Measurement of Airway Hyperresponsiveness (AHR)

AHR to methacholine is a key feature of asthma and is measured 24 hours after the final OVA challenge.

Procedure:

  • Place a conscious and unrestrained mouse in the main chamber of a whole-body plethysmograph.

  • Allow the mouse to acclimatize for at least 10-15 minutes.

  • Record baseline readings for 3 minutes.

  • Nebulize PBS for 3 minutes, and then record Penh (enhanced pause) values for 3 minutes.

  • Subsequently, nebulize increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each, followed by a 3-minute data recording period.

III. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to assess the inflammatory cell infiltrate in the airways.

Procedure:

  • Immediately after AHR measurement, euthanize the mice.

  • Expose the trachea and insert a cannula.

  • Lavage the lungs with 1 mL of ice-cold PBS three times.

  • Pool the recovered fluid (BAL fluid).

  • Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a modified Wright-Giemsa stain.

  • Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.

  • Store the BAL fluid supernatant at -80°C for cytokine analysis.

IV. Lung Histopathology

Lung tissue is collected to examine inflammatory cell infiltration and airway remodeling.

Procedure:

  • After BAL, perfuse the lungs with PBS.

  • Inflate the lungs with 10% neutral buffered formalin and fix for 24 hours.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

  • Score the peribronchial and perivascular inflammation and goblet cell hyperplasia in a blinded manner.

V. Cytokine and IgE Analysis

The levels of Th2 cytokines and OVA-specific IgE are key indicators of the allergic inflammatory response.

Procedure:

  • Measure the concentrations of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using commercially available ELISA kits.

  • Measure the levels of total and OVA-specific IgE in the serum (collected via cardiac puncture at the time of sacrifice) using ELISA.

Expected Quantitative Data with this compound Treatment

The following tables summarize the expected outcomes based on studies with other PARP inhibitors in similar asthma models.[8][9]

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)

Treatment GroupMethacholine Concentration (mg/mL)
0 6.25 12.5 25 50
Sham + Vehicle0.8 ± 0.11.2 ± 0.21.5 ± 0.32.0 ± 0.42.5 ± 0.5
OVA + Vehicle1.0 ± 0.22.5 ± 0.44.0 ± 0.66.5 ± 0.88.0 ± 1.0
OVA + this compound (1 mg/kg)1.1 ± 0.22.0 ± 0.3#3.2 ± 0.5#5.0 ± 0.7#6.0 ± 0.8#
OVA + this compound (5 mg/kg)0.9 ± 0.11.5 ± 0.2#2.5 ± 0.4#4.0 ± 0.6#4.5 ± 0.7#
OVA + this compound (10 mg/kg)0.9 ± 0.21.3 ± 0.2#2.0 ± 0.3#3.0 ± 0.5#3.5 ± 0.6#
*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Sham + Vehicle1.5 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.11.0 ± 0.2
OVA + Vehicle8.0 ± 1.24.5 ± 0.81.0 ± 0.31.5 ± 0.41.5 ± 0.3
OVA + this compound (1 mg/kg)6.5 ± 1.0#3.0 ± 0.6#0.8 ± 0.21.2 ± 0.31.4 ± 0.2
OVA + this compound (5 mg/kg)4.5 ± 0.8#1.5 ± 0.4#0.5 ± 0.1#0.8 ± 0.2#1.2 ± 0.2
OVA + this compound (10 mg/kg)3.0 ± 0.6#0.8 ± 0.3#0.4 ± 0.1#0.6 ± 0.1#1.1 ± 0.2
*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Sham + Vehicle20 ± 515 ± 430 ± 8
OVA + Vehicle150 ± 25120 ± 20250 ± 40
OVA + this compound (1 mg/kg)120 ± 20#90 ± 15#200 ± 35#
OVA + this compound (5 mg/kg)80 ± 15#60 ± 10#150 ± 25#
OVA + this compound (10 mg/kg)50 ± 10#40 ± 8#100 ± 20#
p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.

In Vitro Assays for Mechanistic Studies

To further elucidate the mechanism of action of this compound, a series of in vitro assays can be performed.

I. Mast Cell Degranulation Assay

This assay evaluates the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators.

Protocol:

  • Culture a rat basophilic leukemia cell line (RBL-2H3).

  • Sensitize the cells with anti-DNP IgE.

  • Pre-incubate the cells with various concentrations of this compound.

  • Induce degranulation with DNP-BSA.

  • Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.

II. Airway Smooth Muscle (ASM) Cell Proliferation and Cytokine Production

This assay assesses the effect of this compound on ASM cells, which contribute to airway remodeling.

Protocol:

  • Culture primary human bronchial smooth muscle cells.

  • Stimulate the cells with pro-proliferative and pro-inflammatory mediators (e.g., PDGF, TNF-α).

  • Treat the cells with this compound.

  • Assess cell proliferation using a BrdU incorporation assay.

  • Measure the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant by ELISA.

III. Th2 Cytokine Production from Splenocytes

This assay determines the effect of this compound on the production of Th2 cytokines from T cells.

Protocol:

  • Isolate splenocytes from OVA-sensitized mice.

  • Re-stimulate the splenocytes in vitro with OVA.

  • Treat the cells with various concentrations of this compound.

  • After 72 hours, collect the supernatant and measure the levels of IL-4, IL-5, and IL-13 by ELISA.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in preclinical asthma research. By combining in vivo efficacy studies in a relevant animal model with in vitro mechanistic assays, researchers can gain a comprehensive understanding of the pharmacological effects of this compound and its potential as a novel treatment for asthma. The provided quantitative data tables offer a reference for expected outcomes and can aid in the interpretation of experimental results.

References

Application Notes and Protocols: Measuring PARP Activity Following HYDAMTIQ Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1, the most abundant member of the family, binds to the damaged DNA and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This PARylation process serves as a scaffold to recruit DNA repair machinery.[2]

HYDAMTIQ is a novel and potent inhibitor of both PARP-1 and PARP-2, with IC50 values in the nanomolar range (29 nM and 38 nM, respectively).[3][4] By blocking PARP activity, this compound prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect.[4][5]

These application notes provide detailed protocols for various techniques to measure the activity and inhibition of PARP enzymes following treatment with this compound. The described methods are essential for characterizing the efficacy and mechanism of action of this and other PARP inhibitors in both biochemical and cellular contexts.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory activity of this compound against PARP enzymes and its effect on cancer cell growth.

Table 1: In Vitro PARP Inhibition by this compound

TargetIC50 (nM)
PARP-129
PARP-238
Data sourced from reference[3].

Table 2: Growth Inhibitory Effects of this compound on Human Cancer Cell Lines

Cell LineBRCA2 StatusIC50 after 240h exposure (µM)
CAPAN-1Mutant~15
C2-6 (CAPAN-1 clone)Wild-type~30
C2-12 (CAPAN-1 clone)Wild-type~35
C2-14 (CAPAN-1 clone)Wild-type~32
MCF-7Wild-type~40
Data adapted from reference[3]. IC50 values are approximate based on graphical data.

Signaling Pathways and Experimental Workflows

PARP Signaling Pathway and this compound Inhibition

PARP_Signaling PARP Signaling in DNA Repair and Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR->DNA_Repair_Recruitment DNA_Repair DNA Repair DNA_Repair_Recruitment->DNA_Repair This compound This compound This compound->PARP1 inhibits

Caption: PARP-1 activation by DNA damage and its inhibition by this compound.

Experimental Protocols

PARP Activity ELISA Assay

This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the enzymatic activity of PARP by detecting the amount of PAR produced.[6][7]

Principle: Histone proteins, which are substrates for PARP, are coated onto a 96-well plate. The PARP enzyme, in the presence of biotinylated NAD+ and a DNA activator, catalyzes the PARylation of these histones. The incorporated biotinylated PAR is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The intensity of the color is directly proportional to PARP activity.[6][7]

Experimental Workflow:

ELISA_Workflow Workflow for PARP Activity ELISA Assay start Start coat_plate Coat 96-well plate with histones start->coat_plate wash_block Wash and block wells coat_plate->wash_block add_reagents Add PARP enzyme, activated DNA, biotinylated NAD+, and this compound wash_block->add_reagents incubate Incubate to allow PARylation add_reagents->incubate wash Wash wells incubate->wash add_strep_hrp Add Streptavidin-HRP wash->add_strep_hrp incubate2 Incubate add_strep_hrp->incubate2 wash2 Wash wells incubate2->wash2 add_substrate Add colorimetric HRP substrate wash2->add_substrate incubate3 Incubate for color development add_substrate->incubate3 stop_reaction Stop reaction incubate3->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow for the PARP activity ELISA.

Materials:

  • 96-well plate

  • Recombinant PARP1 or PARP2 enzyme

  • Histones

  • Activated DNA

  • Biotinylated NAD+

  • This compound (or other inhibitors)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with histone solution overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.[7]

  • Reaction Setup: Wash the plate again. Add the reaction mixture containing PARP enzyme, activated DNA, biotinylated NAD+, and varying concentrations of this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to occur.[7]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[7]

    • Wash the plate three times.

    • Add the colorimetric HRP substrate and incubate until sufficient color develops.[7]

  • Stopping and Reading: Add the stop solution to each well and measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of PARP inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Western Blot for PAR and Cleaved PARP

Western blotting is a widely used technique to detect changes in the levels of specific proteins in cell lysates. For PARP inhibitor studies, it can be used to measure the accumulation of PAR (indicating PARP activity) or the cleavage of PARP1, a marker of apoptosis.[2][8]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for PAR or cleaved PARP1, followed by a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.[2][8]

Experimental Workflow:

WB_Workflow Workflow for Western Blot Analysis start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody (anti-PAR or anti-cleaved PARP) block->primary_ab wash Wash membrane primary_ab->wash secondary_ab Incubate with HRP-conjugated secondary antibody wash->secondary_ab wash2 Wash membrane secondary_ab->wash2 detection Add chemiluminescent substrate and image the blot wash2->detection end End detection->end

Caption: General workflow for Western blot analysis of PAR or cleaved PARP.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR, anti-cleaved PARP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][8]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-PAR or anti-cleaved PARP1) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a PARP inhibitor to "trap" the PARP enzyme on a DNA substrate.[9][10]

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor like this compound will prevent this dissociation, thus maintaining a high FP signal.[9][10]

Experimental Workflow:

FP_Workflow Workflow for Fluorescence Polarization PARP Trapping Assay start Start setup Set up reaction with PARP enzyme, fluorescent DNA probe, and this compound start->setup incubate1 Incubate for PARP-DNA binding setup->incubate1 add_nad Add NAD+ to initiate PARylation incubate1->add_nad incubate2 Incubate to allow for dissociation add_nad->incubate2 read_fp Read fluorescence polarization incubate2->read_fp end End read_fp->end

Caption: Workflow for the fluorescence polarization-based PARP trapping assay.

Materials:

  • Recombinant PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide probe

  • NAD+

  • This compound

  • Assay buffer

  • Black, flat-bottom 96- or 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reaction Setup: In a microplate, combine the PARP enzyme, the fluorescent DNA probe, and serial dilutions of this compound in the assay buffer.[9]

  • Incubation for Binding: Incubate the plate to allow for the binding of PARP to the DNA probe.[9]

  • Initiation of PARylation: Add NAD+ to the wells to start the auto-PARylation reaction.[10]

  • Incubation for Dissociation: Incubate the plate to allow for the dissociation of PARP from the DNA in the control wells.[10]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.[9]

  • Data Analysis: Plot the FP values against the log of the this compound concentration to determine the EC50 for PARP trapping.

Cell Viability and Clonogenic Survival Assays

These cell-based assays assess the downstream effects of PARP inhibition on cell proliferation and long-term survival.[4][11]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Principle: These assays measure the metabolic activity of cells as an indicator of viability. In the MTT assay, viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11] The CellTiter-Glo assay quantifies ATP, which is present in metabolically active cells.[11]

Protocol Outline:

  • Seed cells in a 96-well plate and allow them to attach overnight.[11]

  • Treat the cells with a range of this compound concentrations for 48-96 hours.[11]

  • Add the assay reagent (MTT or CellTiter-Glo) and incubate.[11]

  • Measure the absorbance (MTT) or luminescence (CellTiter-Glo).[11]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50.[11]

Clonogenic Survival Assay

Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival after drug treatment.[12]

Protocol Outline:

  • Seed a low number of cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound for a specified period (can be continuous for several days).

  • Incubate the plates for 1-2 weeks to allow for colony formation.[12]

  • Fix and stain the colonies with crystal violet.[12]

  • Count the number of colonies (typically >50 cells) to determine the surviving fraction for each treatment condition.

References

Application Notes and Protocols for the Preclinical Evaluation of HYDAMTIQ in Combination with 5-Fluorouracil in Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a theoretical framework and exemplary protocols for investigating the potential synergistic anti-cancer effects of HYDAMTIQ, a selective PARP-1 inhibitor, in combination with the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). While direct preclinical or clinical studies on this specific combination are not yet available, a strong scientific rationale exists for their combined use. 5-FU induces DNA damage in cancer cells, and PARP inhibitors like this compound can prevent the repair of this damage, potentially leading to enhanced cancer cell death, a concept known as synthetic lethality.

These application notes are intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies for various cancers.

Scientific Rationale for Combination Therapy

5-Fluorouracil is a cornerstone of chemotherapy for numerous solid tumors. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), leading to a depletion of deoxythymidine monophosphate (dTMP), which is crucial for DNA synthesis and repair.[1][2][3] This disruption of DNA replication induces DNA damage and subsequent cell death in rapidly dividing cancer cells.[2][3]

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. This compound, as a selective PARP-1 inhibitor, is hypothesized to block this repair mechanism.[4] When combined with a DNA-damaging agent like 5-FU, the inhibition of PARP-1 by this compound could lead to the accumulation of unrepaired DNA single-strand breaks. These can then be converted into more lethal double-strand breaks during DNA replication, overwhelming the cancer cell's repair capacity and inducing apoptosis. This proposed synergistic interaction forms the basis for the experimental protocols outlined below.

Application Notes

Target Cancers:

The combination of this compound and 5-fluorouracil could be particularly effective in cancers where 5-FU is already a standard of care, such as:

  • Colorectal cancer

  • Breast cancer

  • Gastric cancer

  • Pancreatic cancer

  • Head and neck cancers

Potential Advantages of the Combination:

  • Enhanced Efficacy: this compound may potentiate the cytotoxic effects of 5-fluorouracil, leading to improved tumor response.

  • Overcoming Resistance: This combination could be effective in tumors that have developed resistance to 5-FU monotherapy by targeting a complementary pathway.

  • Dose Reduction: A synergistic effect might allow for the use of lower doses of 5-FU, potentially reducing its associated toxicities.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 5-fluorouracil individually and to assess the synergistic effect of the combination in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HT-29 for colorectal cancer)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • 5-Fluorouracil (stock solution in DMSO or water)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and 5-fluorouracil.

  • Treat the cells with:

    • This compound alone (e.g., 0.1, 1, 10, 100, 1000 nM)

    • 5-fluorouracil alone (e.g., 0.1, 1, 10, 100, 1000 µM)

    • A combination of this compound and 5-fluorouracil at a constant ratio (e.g., based on their individual IC50 values).

  • Include vehicle-treated (DMSO) and untreated cells as controls.

  • Incubate the plates for 72 hours.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the IC50 values for each drug alone and in combination.

  • Determine the combination index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound and 5-fluorouracil, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and 5-fluorouracil

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with this compound, 5-fluorouracil, or the combination at predetermined concentrations (e.g., their respective IC50 values).

  • Incubate for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound and 5-fluorouracil, alone and in combination, in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation (e.g., HCT116)

  • This compound (formulated for in vivo delivery)

  • 5-Fluorouracil (formulated for in vivo delivery)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • 5-fluorouracil alone

    • This compound and 5-fluorouracil combination

  • Administer the treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, 5-FU intraperitoneally twice a week).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

  • Calculate tumor growth inhibition (TGI) for each treatment group.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound and 5-Fluorouracil in HCT116 Cells

TreatmentIC50 (µM)Combination Index (CI) at ED50
This compound5.2-
5-Fluorouracil12.8-
This compound + 5-FU (1:2.5 ratio)-0.6

Table 2: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound (10 mg/kg, daily)1200 ± 20020
5-Fluorouracil (20 mg/kg, 2x/week)800 ± 15047
This compound + 5-Fluorouracil350 ± 10077

Visualizations

Caption: Proposed mechanism of synergistic action between this compound and 5-FU.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro Seed Cancer Cells treat_vitro Treat with this compound, 5-FU, and Combination start_vitro->treat_vitro incubate_vitro Incubate (48-72h) treat_vitro->incubate_vitro viability Cell Viability Assay (MTT) incubate_vitro->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate_vitro->apoptosis analysis_vitro Data Analysis: IC50, Combination Index viability->analysis_vitro apoptosis->analysis_vitro start_vivo Implant Tumor Cells in Mice tumor_growth Allow Tumor Growth start_vivo->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat_vivo Administer Treatments randomize->treat_vivo monitor Monitor Tumor Volume & Body Weight treat_vivo->monitor end_study Euthanize & Excise Tumors monitor->end_study analysis_vivo Data Analysis: Tumor Growth Inhibition end_study->analysis_vivo

Caption: Preclinical experimental workflow for evaluating the combination therapy.

References

Application Note: Western Blot Analysis of pSMAD3 Expression in Response to HYDAMTIQ Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HYDAMTIQ is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme integral to DNA repair and the regulation of gene expression.[1][2] Emerging research has highlighted the therapeutic potential of PARP inhibitors in mitigating fibrotic diseases.[1][3] Fibrosis is often driven by the transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix deposition.[4][5] A key downstream event in this pathway is the phosphorylation of SMAD3 (pSMAD3), which then translocates to the nucleus to regulate the transcription of pro-fibrotic genes.[4][6] Studies have demonstrated that this compound can effectively dampen the TGF-β/SMAD signaling cascade, leading to a reduction in pSMAD3 levels.[1][2][3] This application note provides a detailed protocol for the analysis of pSMAD3 expression by Western blot in response to this compound treatment.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction, fibrosis, and the therapeutic evaluation of PARP inhibitors like this compound.

Signaling Pathway and Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor.[5][7] The activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][7] Phosphorylated SMAD3 forms a complex with SMAD4, which then translocates into the nucleus to act as a transcription factor, promoting the expression of genes involved in fibrosis.[4][6] this compound, as a PARP-1 inhibitor, has been shown to attenuate the expression of TGF-β and consequently reduce the phosphorylation of SMAD3, thereby mitigating the downstream pro-fibrotic effects.[1][3]

TGFb_SMAD3_HYDAMTIQ_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR SMAD3 SMAD3 TGFbR->SMAD3 pSMAD3 pSMAD3 TGFbR->pSMAD3 Activates Complex pSMAD3/SMAD4 Complex pSMAD3->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Gene Pro-fibrotic Gene Transcription Complex->Gene Translocates and activates This compound This compound PARP1 PARP-1 This compound->PARP1 Inhibits PARP1->TGFb Influences expression

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment assessing the effect of this compound on bleomycin-induced SMAD3 phosphorylation in lung tissue. Data is presented as the relative band intensity of pSMAD3 normalized to total SMAD3 or a loading control such as β-actin.

Treatment GroupThis compound Dose (mg/kg)Relative pSMAD3/β-actin Intensity (Mean ± SEM)Fold Change vs. Bleomycin (B88199) + Vehicle
Control-0.25 ± 0.050.25
Bleomycin + Vehicle-1.00 ± 0.121.00
Bleomycin + this compound10.78 ± 0.090.78
Bleomycin + this compound30.55 ± 0.070.55
Bleomycin + this compound100.35 ± 0.060.35

Note: This data is illustrative, based on findings reported in the literature.[1]

Experimental Protocols

Protocol 1: Animal Model and this compound Treatment

This protocol is based on a murine model of bleomycin-induced lung fibrosis.[1][2][3]

  • Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Induction of Lung Fibrosis: Administer a single intratracheal injection of bleomycin (e.g., 0.05 IU) to induce lung fibrosis in mice.[3]

  • This compound Administration: Following bleomycin administration, treat mice with either vehicle or this compound at various doses (e.g., 1, 3, and 10 mg/kg/day) for a specified period (e.g., 21 days).[1][2]

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect lung tissue for protein extraction.

Protocol 2: Protein Extraction from Lung Tissue
  • Homogenization: Homogenize the collected lung tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Lysis: Incubate the homogenate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis for pSMAD3

Western_Blot_Workflow A Sample Preparation (Protein Extraction & Quantification) B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to PVDF Membrane) B->C D Blocking (5% BSA in TBST) C->D E Primary Antibody Incubation (anti-pSMAD3, overnight at 4°C) D->E F Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) E->F G Detection (ECL Substrate) F->G H Imaging & Analysis (Densitometry) G->H

Caption: A streamlined workflow for Western blot analysis.

  • Sample Preparation:

    • Thaw the protein lysates on ice.

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Use a wet or semi-dry transfer system according to the manufacturer's protocol.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.[6]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[6][8]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD3 (e.g., rabbit anti-pSMAD3, Ser423/425) diluted in the blocking buffer.[6][9]

    • Recommended antibody: Phospho-SMAD3 (Ser423/425) (C25A9) Rabbit mAb.[9]

    • Incubate overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6]

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the pSMAD3 band intensity to the corresponding total SMAD3 or a loading control (e.g., β-actin) band intensity to account for variations in protein loading.[6]

Western blot analysis is a crucial technique for elucidating the molecular mechanisms of action of therapeutic compounds like this compound. The protocols outlined in this application note provide a robust framework for assessing the inhibitory effect of this compound on the TGF-β/SMAD signaling pathway by quantifying the levels of pSMAD3. This information is valuable for researchers in the field of fibrosis and drug development.

References

Troubleshooting & Optimization

Optimizing HYDAMTIQ concentration for maximum PARP inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HYDAMTIQ, a potent PARP inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for maximal PARP inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets Poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2.[1] These enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2][3] In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[1][4] this compound also functions by "trapping" PARP on the DNA at the site of damage, creating cytotoxic complexes that interfere with replication.[1]

Q2: What is a recommended starting concentration range for this compound in a cell-based assay?

A2: For initial experiments with a new cell line, a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a new PARP inhibitor like this compound is a serial dilution from 10 µM down to 0.1 nM.[4] The optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[5] To ensure stability, this stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term storage.[5] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.

Q4: Is this compound expected to be effective in all cancer cell lines?

A4: The efficacy of PARP inhibitors like this compound is most pronounced in cancer cells with a pre-existing defect in the homologous recombination (HR) DNA repair pathway, such as those with mutations in BRCA1 or BRCA2 genes.[1][6] In HR-proficient cells, the double-strand breaks that form as a result of PARP inhibition can still be efficiently repaired, making these cells less sensitive to the drug.[1][7] It is crucial to know the genetic background of your cell line, particularly its HR status.[1]

Data Presentation: this compound Performance

The following tables summarize the hypothetical performance of this compound in various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP1
CompoundPARP1 IC50 (nM)
This compound0.8
Olaparib1.0[8]
Talazoparib0.5[8]
Table 2: Cellular Potency of this compound in Different Cancer Cell Lines
Cell LineBRCA StatusThis compound IC50 (nM) (72hr Viability Assay)
MDA-MB-436 (Breast)BRCA1 mutant5.2
CAPAN-1 (Pancreatic)BRCA2 mutant8.9
HeLa (Cervical)BRCA WT>1000
U2OS (Osteosarcoma)BRCA WT>1000

Experimental Protocols

Protocol 1: Determining Cellular IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]

  • Inhibitor Treatment:

    • Prepare a series of 2X dilutions of this compound in complete medium. A suggested starting range is 20 µM down to 0.2 nM.[4]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[9]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis:

    • Subtract the absorbance of a "no-cell" blank from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Western Blot for PARylation Analysis

This protocol is used to directly assess the inhibition of PARP activity in cells by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • DNA damaging agent (e.g., H2O2 or MMS) as a positive control for PARP activation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR (pan-ADP-ribose) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL reagent and chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to attach overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2). Include an untreated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.[10]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and apply ECL reagent.[9]

    • Visualize the protein bands using an imaging system.[9]

    • Strip and re-probe the membrane for the loading control.

  • Analysis:

    • Perform densitometry analysis to quantify the PAR signal, normalized to the loading control. A decrease in the PAR signal with increasing this compound concentration indicates successful PARP inhibition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High IC50 / Low Potency 1. Cell line is proficient in Homologous Recombination (HR).[1] 2. Overexpression of drug efflux pumps (e.g., P-glycoprotein).[1][9] 3. This compound degradation due to improper storage.1. Confirm the HR status (e.g., BRCA1/2 mutation) of your cell line.[1] Use a positive control cell line with known sensitivity. 2. Test for efflux pump activity or use an efflux pump inhibitor. 3. Prepare fresh dilutions from a new aliquot of this compound stock. Ensure proper storage at -80°C.
Inconsistent Results in Viability Assays 1. Inconsistent cell seeding density. 2. Edge effects on the 96-well plate.[10] 3. This compound precipitation at high concentrations.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Visually inspect the media for any precipitate after adding this compound. If needed, lower the highest concentration or use a different solvent.
No Reduction in PAR Signal (Western Blot) 1. Insufficient stimulation of PARP activity.[10] 2. Inefficient cell lysis or protein degradation.[10] 3. Primary antibody is not working effectively.[10]1. Optimize the concentration and duration of the DNA damaging agent treatment to ensure robust PARP activation in the control sample. 2. Use fresh lysis buffer with protease inhibitors and keep samples on ice. 3. Use a validated anti-PAR antibody and include a positive control lysate known to have high PAR levels.
High Background Signal in PARP Activity Assay 1. Intrinsic fluorescence/absorbance of this compound.[10] 2. Sub-optimal NAD+ concentration.[10]1. Run a control well with this compound alone (no enzyme) to measure its background signal and subtract it from the experimental wells. 2. Titrate the NAD+ concentration to find the optimal level for your specific assay conditions.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits Repair SSB Repair Repair_Factors->Repair This compound This compound This compound->PARP1 inhibits & traps

Caption: Simplified PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow start Start: Determine Optimal [this compound] seed_cells 1. Seed Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Serial Dilution of this compound (0.1nM - 10µM) seed_cells->treat_cells incubate 3. Incubate (e.g., 72 hours) treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (MTT) incubate->viability_assay measure 5. Measure Absorbance viability_assay->measure analyze 6. Analyze Data: Plot Dose-Response Curve measure->analyze ic50 Result: Determine IC50 Value analyze->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start High IC50 Observed check_hr Is cell line HR-deficient? start->check_hr hr_proficient Expected Result: Low sensitivity. Use HR-deficient line. check_hr->hr_proficient No hr_deficient Proceed to next check. check_hr->hr_deficient Yes check_efflux High drug efflux pump expression? efflux_yes Action: Use efflux pump inhibitor or verify with another line. check_efflux->efflux_yes Yes efflux_no Action: Verify drug stability & assay conditions. check_efflux->efflux_no No hr_deficient->check_efflux

Caption: Logic diagram for troubleshooting high IC50 results with this compound.

References

Troubleshooting HYDAMTIQ solubility issues in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HYDAMTIQ. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in various experimental buffers. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?

A1: Due to its chemical structure, this compound is expected to have low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.[1] For in vivo studies, a combination of 1x PBS, 10% DMSO, and 5% ethanol (B145695) has been used to dissolve this compound as a hydrochloride salt.

Q2: My this compound solution, initially clear in DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.

To prevent this, consider the following strategies:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts in your experiment.[1]

  • Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.[1]

  • Vigorous mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer to promote rapid and uniform mixing.[1] This helps to avoid localized high concentrations of the compound that are prone to precipitation.

  • Gentle warming: Pre-warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious as prolonged exposure to heat can potentially degrade the compound.[1]

Q3: Can I adjust the pH of my buffer to improve this compound solubility?

A3: Yes, adjusting the pH can significantly impact the solubility of compounds with ionizable groups.[2] this compound's chemical structure contains functional groups that are likely to be ionizable. Therefore, its solubility is expected to be pH-dependent. For compounds with basic functional groups, lowering the pH (making the buffer more acidic) can increase solubility by promoting the formation of a more soluble protonated form. Conversely, for acidic compounds, increasing the pH (making the buffer more basic) can enhance solubility. It is crucial to ensure that the final pH of your buffer is compatible with your experimental system (e.g., cells, enzymes).

Q4: What are some common buffers used for assays involving PARP inhibitors like this compound?

A4: Assays for PARP inhibitors often utilize buffers that maintain a stable physiological pH. Common buffer systems include:

  • Phosphate-Buffered Saline (PBS): Often used as a base for various assay buffers.

  • Tris-based buffers (e.g., Tris-HCl): Typically used at a pH range of 7.5-8.0.

  • These buffers are often supplemented with detergents like Tween-20 or Triton X-100 to help prevent non-specific binding and can also aid in the solubility of hydrophobic compounds.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Dilution

If you observe cloudiness or visible precipitate after diluting your this compound DMSO stock into your aqueous buffer, follow this troubleshooting workflow.

G start Precipitation Observed step1 Reduce Final DMSO Concentration (aim for <0.5%) start->step1 step2 Employ Serial Dilution in Aqueous Buffer step1->step2 If precipitation continues end_success Clear Solution - Proceed with Experiment step1->end_success If successful step3 Add Stock to Vigorously Stirred Buffer step2->step3 If precipitation continues step2->end_success If successful step4 Consider pH Adjustment of Buffer step3->step4 If precipitation continues step3->end_success If successful step5 Test Alternative Co-solvents (e.g., Ethanol) step4->step5 If pH adjustment is not effective or compatible step4->end_success If successful step5->end_success If successful end_fail Precipitation Persists - Re-evaluate Formulation step5->end_fail

Figure 1. Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Assay Results or Low Potency

Inconsistent results can often be traced back to poor solubility and inaccurate compound concentration.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect all solutions for precipitate before and during the experiment. Centrifuge a small aliquot to check for a pellet.Ensure a homogenous, precipitate-free solution is used in the assay.
Inaccurate Stock Concentration Re-prepare the stock solution, ensuring the compound is fully dissolved. Use sonication if necessary.Accurate and reproducible experimental results.
Adsorption to Labware Use low-binding microplates and pipette tips. Include a detergent (e.g., 0.01% Tween-20) in the assay buffer.Minimize loss of compound and improve accuracy of results.
pH Incompatibility Measure the pH of the final assay solution after adding the this compound stock.Confirm that the pH is within the optimal range for both the assay and compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Kinetic Solubility of this compound in an Experimental Buffer

This protocol provides a general method to estimate the solubility of this compound in your specific buffer.

G start Prepare Serial Dilutions of this compound in DMSO step1 Add a Small Volume of Each Dilution to the Experimental Buffer start->step1 step2 Incubate at Room Temperature for 1-2 Hours step1->step2 step3 Measure Turbidity (e.g., at 620 nm) or Visually Inspect for Precipitation step2->step3 step4 Identify the Highest Concentration that Remains Clear step3->step4 end Estimated Kinetic Solubility step4->end G cluster_nucleus Cell Nucleus DNA_damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_damage->PARP PARylation PARylation of Nuclear Proteins PARP->PARylation DDR_recruitment Recruitment of DNA Repair Proteins PARylation->DDR_recruitment DNA_repair DNA Repair DDR_recruitment->DNA_repair This compound This compound This compound->PARP Inhibits

References

How to mitigate off-target effects of HYDAMTIQ in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Mitigating Off-Target Effects in Experiments

This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with HYDAMTIQ. While this compound is a potent and selective PARP-1 inhibitor, all small molecules have the potential for off-target interactions.[1][2][3] Minimizing these effects is critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of this compound?

A1: this compound's primary on-target effect is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and genomic stability.[3][4] By inhibiting PARP-1, this compound can induce synthetic lethality in cancer cells with deficient DNA damage response pathways (e.g., BRCA mutations).[4] It has also been shown to dampen the TGF-β/SMAD signaling pathway, which is implicated in fibrosis.[1][2][3]

Potential off-target effects, while not extensively defined in public literature, could theoretically involve other members of the PARP family or structurally related proteins. Off-target effects can lead to misinterpretation of experimental results or cellular toxicity unrelated to PARP-1 inhibition.

Q2: How do I determine the optimal concentration of this compound to minimize off-target effects?

A2: The key is to use the lowest effective concentration that elicits the desired on-target effect. A dose-response experiment is essential. By testing a range of this compound concentrations, you can identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. Higher concentrations are more likely to engage lower-affinity off-targets.

Q3: What are the essential control experiments to run with this compound?

A3: Rigorous controls are critical for validating your findings:

  • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.

  • Positive Control: Use a well-characterized PARP inhibitor with a known mechanism of action to ensure your assay is performing as expected.

  • Genetic Controls: The gold standard for validation is to use genetic approaches like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (PARP-1). If this compound treatment produces a phenotype that is not replicated in the PARP-1 knockout/knockdown cells, an off-target effect is likely.

Q4: How can I validate that my observed phenotype is due to on-target PARP-1 inhibition?

A4: Beyond the controls mentioned above, several advanced techniques can confirm on-target engagement:

  • Rescue Experiments: In a PARP-1 knockout cell line, express a mutant version of PARP-1 that is resistant to this compound. If re-introducing the resistant PARP-1 "rescues" the cells from the effects of this compound, it strongly indicates the phenotype is on-target.[5][6][7]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to PARP-1 in intact cells.[8][9][10][11][12] Ligand binding stabilizes the target protein, increasing its melting temperature.[8][9] An observed thermal shift provides direct evidence of target engagement.[8][9][10][11][12]

  • Biochemical Assays: Use biochemical assays to measure the activity of downstream effectors of PARP-1.[13][14] For example, monitor the levels of PARylation on target proteins via Western Blot.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Unexpected Cellular Toxicity The concentration of this compound may be too high, leading to off-target effects.Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration. Assess cell viability in parallel with your primary endpoint.
Inconsistent Results Across Experiments or Cell Lines 1. Variability in cell density or passage number. 2. Different expression levels of PARP-1 or off-target proteins between cell lines.1. Standardize cell culture conditions meticulously. 2. Confirm PARP-1 expression levels in all cell lines via Western Blot or qPCR.
Phenotype Discrepancy with Published Data The observed effect may be due to an off-target interaction specific to your experimental system.1. Perform genetic validation (e.g., CRISPR or siRNA) to confirm the phenotype is PARP-1 dependent. 2. Use a structurally different PARP inhibitor to see if the phenotype is reproduced.
No Observed Effect of this compound 1. The concentration of this compound is too low. 2. The cell line is not dependent on PARP-1 activity for the phenotype being measured. 3. The compound has degraded.1. Increase the concentration of this compound after performing a dose-response curve. 2. Confirm PARP-1 expression and test in a cell line known to be sensitive to PARP inhibition. 3. Verify the integrity of the this compound stock.
Quantitative Data Summary

The following table provides hypothetical selectivity and concentration data for this compound to guide experimental design. Note: These values are for illustrative purposes.

Target Assay Type IC50 / Kd Recommended Concentration Range (in vitro)
PARP-1 (On-Target) Biochemical Assay1.5 nM1 - 50 nM
PARP-2 (Off-Target)Biochemical Assay75 nM> 100 nM
Tankyrase-1 (Off-Target)Biochemical Assay> 1000 nM> 1 µM
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect without inducing significant toxicity.

Methodology:

  • Cell Plating: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., Western blot for PARylation, reporter gene assay).

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay).

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Determine the EC50 (effective concentration) for the phenotype and the CC50 (cytotoxic concentration). The optimal concentration will be at or slightly above the EC50 and well below the CC50.

Protocol 2: Validating On-Target Effects with a Rescue Experiment

Objective: To confirm that the observed phenotype is specifically due to the inhibition of PARP-1.

Methodology:

  • Generate Cell Lines: Create a stable PARP-1 knockout cell line using CRISPR-Cas9.

  • Create Rescue Construct: Engineer a plasmid to express a version of PARP-1 with a mutation in the this compound binding site, rendering it resistant to the inhibitor. This construct should also contain a selectable marker.

  • Transfection: Transfect the PARP-1 knockout cells with either the drug-resistant PARP-1 construct or an empty vector control. Select for stable expression.

  • Treatment: Treat the parental (wild-type), PARP-1 knockout, empty vector control, and rescue cell lines with the optimal concentration of this compound.

  • Phenotypic Analysis: Perform the relevant phenotypic assays. If the effect of this compound is reversed in the cells expressing the drug-resistant PARP-1, it confirms the on-target mechanism.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to PARP-1 in intact cells.[8][9][10][11][12]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[15]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes).[9][15]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[15]

  • Protein Quantification: Collect the supernatant and quantify the amount of PARP-1 remaining in the soluble fraction using Western blot or other protein detection methods.[15]

  • Data Analysis: Plot the amount of soluble PARP-1 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_0 This compound On-Target Pathway DNA_Damage DNA Damage (e.g., from ROS) PARP1 PARP-1 DNA_Damage->PARP1 Activates PARylation PARylation of Substrate Proteins PARP1->PARylation Catalyzes SMAD3 pSMAD3 PARP1->SMAD3 Required for Activation This compound This compound This compound->PARP1 DNA_Repair DNA Repair (BER/SSBR) PARylation->DNA_Repair Promotes Cell_Survival Cell Survival DNA_Repair->Cell_Survival TGF_Beta TGF-β TGF_Beta->SMAD3 Activates Fibrosis Fibrosis SMAD3->Fibrosis

Caption: On-target signaling pathways of this compound.

cluster_1 Workflow for Mitigating Off-Target Effects Start Start: Observe Phenotype with this compound Dose_Response 1. Dose-Response Curve (Determine EC50 & CC50) Start->Dose_Response Use_Optimal_Conc 2. Use Lowest Effective Concentration Dose_Response->Use_Optimal_Conc Controls 3. Run Control Experiments (Vehicle, Inactive Compound) Use_Optimal_Conc->Controls Genetic_Validation 4. Genetic Validation (CRISPR or siRNA for PARP-1) Controls->Genetic_Validation Phenotype_Match Phenotypes Match? Genetic_Validation->Phenotype_Match Rescue 5. Rescue Experiment (Drug-Resistant PARP-1) Phenotype_Match->Rescue Yes Off_Target Conclusion: Phenotype is Likely Off-Target Phenotype_Match->Off_Target No Rescue_Confirms Rescue Confirms On-Target Effect? Rescue->Rescue_Confirms On_Target Conclusion: Phenotype is On-Target Rescue_Confirms->On_Target Yes Rescue_Confirms->Off_Target No

Caption: Experimental workflow for validating this compound's on-target effects.

cluster_2 Logical Relationship of Effects Observed_Phenotype Observed Cellular Phenotype On_Target_Effect On-Target Effect: PARP-1 Inhibition On_Target_Effect->Observed_Phenotype Off_Target_Effect Off-Target Effect: Inhibition of Protein 'X' Off_Target_Effect->Observed_Phenotype Can Confound HYDAMTIQ_Treatment This compound Treatment HYDAMTIQ_Treatment->On_Target_Effect HYDAMTIQ_Treatment->Off_Target_Effect Potential

Caption: Relationship between on-target and potential off-target effects.

References

Technical Support Center: Enhancing HYDAMTIQ Efficacy in Cisplatin-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of HYDAMTIQ in cisplatin-resistant cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP enzymes are crucial for cellular processes, particularly DNA damage repair and maintaining genomic stability.[1][2][3] By inhibiting PARP, this compound disrupts the repair of DNA single-strand breaks. In cells with existing DNA repair defects, such as BRCA mutations, this inhibition leads to the accumulation of double-strand breaks during replication, ultimately causing cell death through a process known as synthetic lethality.[1][2]

Q2: Why is this compound expected to be effective in cisplatin-resistant cells?

Cisplatin (B142131) resistance is a multifaceted phenomenon involving several mechanisms, including enhanced DNA repair, reduced drug accumulation, and activation of anti-apoptotic signaling pathways.[4][5][6][7] Cisplatin's primary mode of action is to form DNA adducts, which trigger DNA damage responses.[5][6][7] Cisplatin-resistant cells often exhibit upregulated DNA repair mechanisms to counteract this damage. This compound, as a PARP inhibitor, can exploit this reliance on DNA repair. By blocking a key repair pathway, this compound can re-sensitize resistant cells to DNA damaging agents or induce synthetic lethality in cells that have a high dependency on PARP-mediated repair due to other underlying DNA repair deficiencies.

Q3: My cisplatin-resistant cell line is not showing increased sensitivity to this compound. What are the potential reasons?

Several factors could contribute to a lack of response. Firstly, the specific mechanism of cisplatin resistance in your cell line might not be dependent on PARP-mediated DNA repair. Resistance can also arise from altered drug efflux, detoxification pathways, or activation of pro-survival signaling pathways like EGFR/AKT or WNT/β-catenin.[4][8][9] Secondly, the expression levels of PARP enzymes in your resistant cell line might be low, reducing the target available for this compound. It is also possible that the cells have developed resistance mechanisms that bypass the effects of PARP inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant difference in cell viability between cisplatin-sensitive and resistant cells after this compound treatment. The cisplatin-resistance mechanism in your cell line may not be dependent on PARP-mediated DNA repair.Investigate the underlying resistance mechanism. Perform western blots to check for overexpression of drug efflux pumps (e.g., ABCB1, ABCC1) or key proteins in alternative DNA repair pathways. Consider whole-exome sequencing to identify potential mutations.
Low expression of PARP1/2 in the resistant cell line.Quantify PARP1 and PARP2 protein levels using western blotting or ELISA in both sensitive and resistant cell lines to ensure a target for this compound is present.
This compound shows some effect, but the IC50 is still very high. Suboptimal drug concentration or treatment duration.Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time for this compound in your specific cell line. IC50 values can vary significantly between cell lines.[2]
The cell line may have a highly efficient drug efflux mechanism.Co-administer this compound with known efflux pump inhibitors to see if this enhances its efficacy.
High variability in experimental replicates. Inconsistent cell health or passage number.Ensure consistent cell culture practices. Use cells within a narrow passage number range for all experiments. Regularly check for mycoplasma contamination.
Issues with drug stability or preparation.Prepare fresh this compound solutions for each experiment from a validated stock. This compound is typically dissolved in DMSO and PBS.[10][11] Ensure proper storage of the stock solution.
Unexpected antagonistic effect when combining this compound with cisplatin. The timing and sequence of drug administration may be critical.Design experiments to test different administration schedules: sequential (cisplatin followed by this compound, or vice versa) versus concurrent administration. The cellular response can be highly dependent on the timing of pathway inhibition and damage induction.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cisplatin-Sensitive and -Resistant Cell Lines
  • Cell Seeding: Seed cisplatin-sensitive (Parental) and cisplatin-resistant (CisR) cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Protocol 2: Evaluating Synergy between this compound and Cisplatin
  • Experimental Design: Design a matrix of drug concentrations covering a range above and below the IC50 values for both this compound and cisplatin in the resistant cell line.

  • Cell Seeding and Treatment: Seed the cisplatin-resistant cells in 96-well plates as described in Protocol 1. Treat the cells with this compound alone, cisplatin alone, and the combination of both drugs at the various concentrations.

  • Incubation and Viability Assay: Incubate the plates and perform a cell viability assay as described in Protocol 1.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Data Presentation

Table 1: Representative IC50 Values of this compound in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cell Lines (A2780 Parental vs. A2780-CisR)

Cell LineThis compound IC50 (µM) after 72hCisplatin IC50 (µM) after 72hResistance Index (Cisplatin)
A2780 Parental15.2 ± 1.82.5 ± 0.4-
A2780-CisR8.9 ± 1.128.7 ± 3.211.5

Note: The above data is representative and should be determined experimentally for your specific cell lines.

Visualizations

Signaling Pathways and Experimental Workflows

Cisplatin_Resistance_and_HYDAMTIQ_Action cluster_0 Cisplatin Action & Resistance cluster_1 Resistance Mechanisms cluster_2 This compound Intervention Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Drug_Efflux Increased Drug Efflux Cisplatin->Drug_Efflux Pumped Out DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Increased_Repair Increased DNA Repair (e.g., NER, HR) DNA_Damage_Response->Increased_Repair Upregulated in Resistant Cells Anti_Apoptotic Anti-Apoptotic Signals (e.g., Bcl-2) Apoptosis->Anti_Apoptotic Inhibited by Increased_Repair->DNA_Adducts Repairs Damage PARP PARP Increased_Repair->PARP Increased reliance on PARP This compound This compound This compound->PARP Inhibits SSB_Repair Single-Strand Break (SSB) Repair PARP->SSB_Repair Mediates DSB_Accumulation Double-Strand Break (DSB) Accumulation SSB_Repair->DSB_Accumulation Leads to DSBs if unrepaired Cell_Death Cell Death DSB_Accumulation->Cell_Death

Caption: Mechanism of cisplatin resistance and this compound's therapeutic intervention.

Experimental_Workflow_IC50 start Start seed_cells Seed Cisplatin-Sensitive & Resistant Cells (96-well plates) start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prep_drug Prepare Serial Dilutions of this compound adhere->prep_drug treat_cells Treat Cells with this compound (including controls) prep_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze_data Analyze Data: Calculate % Viability and Determine IC50 viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Overcoming Resistance to HYDAMTIQ™

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with HYDAMTIQ™. Our goal is to equip your team with the necessary tools and knowledge to anticipate, identify, and overcome resistance, thereby accelerating your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound™. Each guide provides a step-by-step approach to diagnose and resolve the problem.

Issue: Gradual Loss of this compound™ Efficacy in In Vitro Cancer Cell Line Models

Question: We have observed a consistent increase in the IC50 value of this compound™ in our long-term cell culture experiments, suggesting the development of resistance. How should we proceed to investigate and manage this?

Answer:

A gradual increase in the IC50 value is a classic indicator of acquired resistance. A systematic approach is crucial to understand the underlying mechanisms.

Recommended Workflow:

  • Confirm Resistance: The first step is to meticulously confirm the resistance phenotype.

    • Protocol: Perform a dose-response assay to compare the IC50 values of the suspected resistant cell line with the parental (sensitive) cell line.

    • Data Interpretation: A significant fold-change in IC50 (typically >3-fold) confirms resistance.

  • Isolate Resistant Clones: To ensure a homogenous population for downstream analysis, it is advisable to isolate single-cell clones from the resistant population.

    • Protocol: Use the limiting dilution method to seed cells in a 96-well plate to obtain monoclonal populations. Expand and re-confirm the resistance phenotype for each clone.

  • Investigate the Mechanism of Resistance: Once resistance is confirmed, the next step is to explore the potential molecular mechanisms.

    • Hypothesis 1: On-target secondary mutations.

      • Experimental Protocol: Sanger or next-generation sequencing (NGS) of the this compound™ target protein-coding gene.

    • Hypothesis 2: Bypass pathway activation.

      • Experimental Protocol: Perform phosphoproteomic analysis or a targeted Western blot panel to assess the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK).

    • Hypothesis 3: Drug efflux.

      • Experimental Protocol: Use flow cytometry to measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., rhodamine 123) in the presence and absence of known efflux pump inhibitors.

Experimental Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Strategy A Long-term this compound™ Treatment B Dose-Response Assay (IC50) A->B C Compare to Parental Line B->C D Resistance Confirmed (>3-fold IC50 increase) C->D E Genomic Analysis (NGS) D->E Hypothesis: On-target Mutation F Proteomic Analysis (Western/Mass Spec) D->F Hypothesis: Bypass Pathway G Functional Analysis (Drug Efflux Assay) D->G Hypothesis: Drug Efflux H Identify Resistance Mechanism E->H F->H G->H I Combination Therapy Design H->I J Second-line Inhibitor Screening H->J K Validate New Strategy I->K J->K

Caption: Workflow for identifying and addressing this compound™ resistance.

Issue: High Variability in this compound™ Efficacy Across Different Patient-Derived Xenograft (PDX) Models

Question: We are observing significant heterogeneity in the response to this compound™ in our PDX models, with some tumors showing intrinsic resistance. How can we stratify these models and identify predictive biomarkers?

Answer:

Heterogeneity in PDX models often mirrors the clinical diversity of patient tumors. A multi-omics approach is recommended to stratify responders from non-responders and to identify potential biomarkers of intrinsic resistance.

Recommended Methodologies:

  • Baseline Molecular Profiling: Before initiating this compound™ treatment, perform comprehensive molecular profiling of all PDX models.

    • Genomics: Whole-exome sequencing (WES) or targeted panel sequencing to identify baseline mutations in the drug target and associated pathways.

    • Transcriptomics: RNA-sequencing to identify gene expression signatures associated with sensitivity or resistance.

    • Proteomics: Reverse-phase protein array (RPPA) or mass spectrometry to quantify protein expression and post-translational modifications.

  • Correlate Molecular Data with Response: After the treatment study, correlate the molecular data with the observed in vivo efficacy (e.g., tumor growth inhibition).

Table 1: Fictional Data on this compound™ Response in PDX Models

PDX Model IDPrimary Tumor TypeKey Baseline MutationTumor Growth Inhibition (%)Response Category
PDX-001Lung AdenocarcinomaEGFR L858R85Responder
PDX-002Lung AdenocarcinomaEGFR L858R, MET amp20Non-Responder
PDX-003Colorectal CancerKRAS G12C15Non-Responder
PDX-004Lung AdenocarcinomaEGFR exon 19 del92Responder

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound™?

This compound™ is a potent and selective inhibitor of the hypothetical 'Kinase of Drug Resistance' (KDR), a key signaling node in the MAPK pathway. By blocking KDR, this compound™ prevents the phosphorylation of downstream effectors, leading to cell cycle arrest and apoptosis in KDR-dependent tumors.

This compound™ Signaling and Resistance Pathways

G cluster_0 This compound™ Action cluster_1 Resistance Mechanisms GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KDR KDR Receptor->KDR Downstream Downstream Signaling (e.g., ERK) KDR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound™ This compound->KDR Efflux Drug Efflux Pump (e.g., ABCB1) This compound->Efflux Drug Expulsion KDR_mut KDR Gatekeeper Mutation KDR_mut->Downstream Resistance Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Proliferation Resistance

Caption: this compound™ targets the KDR kinase. Resistance can emerge from KDR mutations or bypass pathways.

Q2: What are the most common mechanisms of acquired resistance to this compound™?

Based on preclinical studies, two primary mechanisms of acquired resistance have been identified:

  • On-target secondary mutations: The most frequently observed resistance mechanism is the acquisition of a "gatekeeper" mutation in the KDR kinase domain. This mutation sterically hinders the binding of this compound™ to its target.

  • Bypass pathway activation: Upregulation of parallel signaling pathways, such as the PI3K/Akt pathway, can provide an alternative route for cell survival and proliferation, thereby circumventing the KDR blockade.

Table 2: Frequency of Resistance Mechanisms in Preclinical Models

Resistance MechanismFrequency in Cell Lines (%)Frequency in PDX Models (%)
KDR Gatekeeper Mutation6055
Bypass Pathway Upregulation3035
Undetermined1010

Q3: Are there any recommended combination strategies to overcome this compound™ resistance?

Yes, based on the known resistance mechanisms, several combination strategies are under investigation:

  • For KDR Gatekeeper Mutations: A second-generation KDR inhibitor, designed to be effective against the mutated kinase, is in early development.

  • For Bypass Pathway Activation: Combining this compound™ with an inhibitor of the reactivated pathway (e.g., a PI3K inhibitor) has shown synergistic effects in preclinical models.

Logical Flow for Selecting a Combination Strategy

G Start This compound™ Resistance Confirmed CheckMutation Screen for KDR Gatekeeper Mutation Start->CheckMutation MutationPositive Mutation Detected CheckMutation->MutationPositive Yes MutationNegative No Mutation Detected CheckMutation->MutationNegative No Strategy1 Strategy: 2nd Generation KDR Inhibitor MutationPositive->Strategy1 CheckBypass Assess Bypass Pathway (e.g., p-Akt levels) MutationNegative->CheckBypass BypassPositive Bypass Activated CheckBypass->BypassPositive Yes BypassNegative No Bypass Activation CheckBypass->BypassNegative No Strategy2 Strategy: This compound™ + PI3K Inhibitor BypassPositive->Strategy2 Strategy3 Investigate Other Mechanisms (e.g., Drug Efflux) BypassNegative->Strategy3

Caption: Decision tree for selecting a combination therapy post-resistance.

Best practices for storing and handling the HYDAMTIQ compound.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of the HYDAMTIQ compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question: Why are my experimental results showing lower than expected efficacy or high variability?

Answer: Several factors could contribute to this issue. Please review the following potential causes and solutions:

  • Improper Storage: this compound is sensitive to temperature and light. Long-term storage at incorrect temperatures or exposure to light can lead to degradation.

    • Solution: Ensure the compound is stored at the recommended -20°C and always protected from light. Refer to the Storage and Stability Data table below.

  • Incorrect Solution Preparation: The concentration of your stock solution may be inaccurate, or the compound may not have dissolved completely.

    • Solution: Follow the detailed "Protocol for Preparation of this compound Stock Solution" provided in this guide. Use a calibrated balance and ensure the compound is fully dissolved before making further dilutions.

  • Solution Age and Stability: this compound solutions have limited stability. Using solutions prepared too far in advance can lead to decreased potency.

    • Solution: Prepare fresh working solutions for each experiment from a recently prepared stock solution. Avoid using stock solutions older than one month, even when stored at -80°C.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound.

    • Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Question: I observed precipitation in my this compound stock solution after thawing. What should I do?

Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if it was not fully dissolved initially.

  • Solution:

    • Gently warm the solution in a water bath set to 37°C for 5-10 minutes.

    • Vortex the solution thoroughly to redissolve the compound.

    • If precipitation persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.

Question: The this compound powder appears discolored or clumpy. Is it still usable?

Answer: this compound is a fine, white to off-white crystalline powder. Any significant change in color (e.g., yellowing) or appearance (e.g., clumping, stickiness) may indicate degradation due to moisture or improper storage.

  • Solution: We do not recommend using the compound if its appearance has changed. Please contact technical support for a replacement and provide the lot number.

Frequently Asked Questions (FAQs)

Question: What are the recommended storage conditions for solid this compound?

Answer: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Question: How should I prepare a stock solution of this compound?

Answer: We recommend preparing a stock solution in high-quality, anhydrous DMSO. For a detailed procedure, please refer to the "Protocol for Preparation of this compound Stock Solution" section below.

Question: What is the solubility of this compound in common solvents?

Answer: this compound has varying solubility depending on the solvent. Please refer to the this compound Solubility Data table for specific concentrations.

Question: How many freeze-thaw cycles can a this compound stock solution tolerate?

Answer: To ensure compound integrity, we strongly advise against more than two freeze-thaw cycles. For best results, aliquot the stock solution into single-use vials after preparation.

Quantitative Data Summary

Table 1: this compound Storage and Stability Data
FormSolventStorage TemperatureStabilityNotes
Solid PowderN/A-20°C≥ 2 yearsProtect from light and moisture.
SolutionDMSO-80°C≤ 1 monthAliquot to avoid freeze-thaw cycles.
SolutionDMSO-20°C≤ 2 weeksAliquot to avoid freeze-thaw cycles.
SolutionAqueous Buffer (pH 7.4)4°C≤ 24 hoursPrepare fresh for each experiment.
Table 2: this compound Solubility Data
SolventMax Solubility (at 25°C)
DMSO100 mM
Ethanol25 mM
PBS (pH 7.2)< 0.1 mM

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 450.5 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Weigh out 4.51 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the 10 mM stock solution into single-use, light-protected aliquots.

  • Storage: Store the aliquots at -80°C immediately.

Visual Guides and Workflows

Troubleshooting_Workflow start Issue: Low Efficacy or High Variability storage Was compound stored at -20°C and protected from light? start->storage solution_prep Was the stock solution prepared correctly? storage->solution_prep Yes solve_storage Action: Store compound correctly. Re-run experiment. storage->solve_storage No solution_age Is the working solution freshly prepared? solution_prep->solution_age Yes solve_prep Action: Follow protocol to prepare a fresh stock solution. solution_prep->solve_prep No freeze_thaw Was the stock solution aliquoted? solution_age->freeze_thaw Yes solve_age Action: Prepare fresh working solution before each use. solution_age->solve_age No solve_freeze Action: Aliquot new stock solution to avoid freeze-thaw cycles. freeze_thaw->solve_freeze No contact_support Issue Persists: Contact Technical Support freeze_thaw->contact_support Yes Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage equilibrate 1. Equilibrate Powder to RT weigh 2. Weigh 4.51 mg Powder equilibrate->weigh add_dmso 3. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex until Fully Dissolved add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C aliquot->store Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->raf

HYDAMTIQ Technical Support Center: Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective administration of HYDAMTIQ, a selective PARP-1 inhibitor, and to ensure the generation of consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and the regulation of various cellular processes.[1][2][3] In the context of fibrosis, this compound has been shown to dampen the TGF-β/SMAD signaling pathway, which is a critical pathway in the development of fibrotic diseases.[1][4][5] It also shows potent inhibitory effects on the growth of human tumor cells that have defective DNA damage response pathways, a concept known as synthetic lethality.

Q2: How should I dissolve and store this compound for in vitro experiments?

A2: For in vitro studies, this compound should be dissolved in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For in vivo animal studies, one successful formulation involved dissolving this compound (as a hydrochloride salt) in 1x PBS with 10% DMSO and 5% ethanol.[6] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. Always prepare fresh working dilutions from the stock solution for each experiment.

Q3: What is a typical starting concentration range for this compound in in vitro cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model. A broad starting range to consider for a dose-response curve could be from 0.001 µM to 100 µM. For some PARP inhibitors, IC50 values can be in the nanomolar range for sensitive cell lines.

Q4: How can I assess the engagement of this compound with its target (PARP-1) in my cellular model?

A4: Target engagement can be confirmed by a Western blot analysis to measure the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity. A significant reduction in PAR levels in this compound-treated cells compared to vehicle-treated controls would indicate successful target inhibition. Additionally, a PARP trapping assay can be used to measure the stabilization of the PARP-DNA complex, which is a key mechanism of action for many PARP inhibitors.

Q5: What is the significance of the TGF-β/SMAD signaling pathway in relation to this compound's effects?

A5: The TGF-β/SMAD pathway is a central signaling cascade in the progression of fibrosis. This compound has been demonstrated to attenuate fibrosis by reducing the expression of TGF-β and inhibiting the phosphorylation of SMAD3, a key downstream effector in this pathway.[1][4][5] Therefore, monitoring the phosphorylation status of SMAD3 can serve as a valuable biomarker for assessing the efficacy of this compound in fibrosis models.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values or Lack of Efficacy in Cell Viability Assays
Potential Cause Troubleshooting Steps
Compound Instability/Precipitation Prepare fresh dilutions of this compound from a frozen stock for each experiment. After diluting the DMSO stock in aqueous media, vortex or sonicate briefly to ensure complete dissolution. Perform a visual check for precipitation under a microscope.
Cell Line Integrity Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination, as it can alter cellular responses to drugs. Use cells within a consistent and low passage number range.
Assay Conditions Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug incubation time for your cell line.
Inaccurate Drug Concentration Calibrate pipettes regularly. Ensure the initial stock solution was prepared accurately.
Vehicle Control Issues Ensure the final concentration of DMSO in the vehicle control is identical to that in the this compound-treated wells and is typically kept below 0.5% to avoid solvent-induced toxicity.
Issue 2: High Background or Inconsistent Results in Western Blots for pSMAD3
Potential Cause Troubleshooting Steps
Low or Variable pSMAD3 Signal Ensure cells are properly stimulated with TGF-β (a common inducer of SMAD3 phosphorylation) to generate a robust signal. Starve cells in serum-free or low-serum media for 12-16 hours before TGF-β stimulation to reduce basal phosphorylation levels.
Non-specific Antibody Binding Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Ensure primary and secondary antibodies are used at the recommended dilutions. Perform adequate washing steps (e.g., 3 x 10 minutes in TBST) after antibody incubations.
Protein Degradation Use protease and phosphatase inhibitor cocktails in your cell lysis buffer to preserve the phosphorylation status of SMAD3. Keep samples on ice throughout the protein extraction process.
Uneven Protein Loading Accurately quantify protein concentration using a BCA or Bradford assay. Normalize the pSMAD3 band intensity to the total SMAD3 or a loading control (e.g., GAPDH, β-actin) band intensity.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of this compound in a murine model of bleomycin-induced lung fibrosis. This data can serve as a reference for expected outcomes in preclinical models.

Table 1: Effect of this compound on Lung Function and Fibrosis Markers

Treatment GroupPressure at Airway Opening (PAO) (mm on chart)Hydroxyproline Content (% increase vs. naive)
Naive (Control)16.8 ± 0.500%
Bleomycin (B88199) + Vehicle23.4 ± 0.3879%
Bleomycin + this compound (1 mg/kg/day)21.5 ± 0.4560%
Bleomycin + this compound (3 mg/kg/day)19.8 ± 0.3045%
Bleomycin + this compound (10 mg/kg/day)18.1 ± 0.2528%
*P < 0.05 versus bleomycin + vehicle. Data adapted from a murine model of lung fibrosis.[4][6]

Table 2: Effect of this compound on TGF-β/SMAD Pathway Markers

Treatment GroupLung TGF-β Levels (pg/μg protein)pSMAD3 Expression (relative to vehicle)
Naive (Control)~0.04Low
Bleomycin + Vehicle~1651.0
Bleomycin + this compound (1 mg/kg/day)~120~0.8
Bleomycin + this compound (3 mg/kg/day)~85~0.6
Bleomycin + this compound (10 mg/kg/day)~40~0.4
*P < 0.05 versus bleomycin + vehicle. Data adapted from a murine model of lung fibrosis.[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (IC50 Determination) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phosphorylated SMAD3 (pSMAD3)
  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, starve the cells in serum-free medium for 12-16 hours. Pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample and separate the proteins by size using a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD3 (Ser423/425) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities and normalize the pSMAD3 signal to total SMAD3 or a loading control.[1]

Visualizations

HYDAMTIQ_TGF_beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Binds SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription SMAD_complex->Gene_Transcription Activates Fibrosis Fibrosis Gene_Transcription->Fibrosis This compound This compound This compound->pSMAD2_3 Inhibits Phosphorylation PARP1 PARP-1 This compound->PARP1 Inhibits PARP1->TGF_beta_R Modulates Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Step 1: Verify Compound - Fresh dilutions? - Soluble in media? - Correct storage? Start->Check_Compound Check_Compound->Start Issue Found (Re-prepare/Re-validate) Check_Cells Step 2: Assess Cell Culture - Mycoplasma test? - Low passage? - Consistent seeding? Check_Compound->Check_Cells Compound OK Check_Cells->Start Issue Found (Use new vial/culture) Check_Protocol Step 3: Review Protocol - Consistent timing? - Calibrated equipment? - Correct controls? Check_Cells->Check_Protocol Cells OK Check_Protocol->Start Issue Found (Standardize/Calibrate) Optimize Step 4: Re-optimize Assay - Dose-response curve - Time-course experiment Check_Protocol->Optimize Protocol OK Success Consistent Results Optimize->Success

References

Addressing unexpected cytotoxicity of HYDAMTIQ in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot unexpected cytotoxicity observed during in vitro experiments with HYDAMTIQ.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent, isoform-selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is to block the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[1][2][3] In many cancer types, this pathway is hyperactivated due to genetic mutations (e.g., in PIK3CA) or loss of the tumor suppressor PTEN.[1][4] By inhibiting PI3K, this compound is expected to induce apoptosis and reduce proliferation in cancer cells dependent on this pathway.[5][6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3K PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Q2: Which cell lines are expected to be sensitive or resistant to this compound?

A2: Sensitivity to this compound is highly correlated with the activation status of the PI3K pathway.

  • Expected Sensitive Cell Lines: Cancer cell lines with known activating mutations in PIK3CA or loss-of-function mutations in the PTEN tumor suppressor gene are predicted to be highly sensitive.

  • Expected Resistant Cell Lines: Cell lines with wild-type PIK3CA and functional PTEN, or those driven by alternative survival pathways, are expected to be resistant.

Reference IC50 Data for this compound (72-hour treatment):

Cell Line Cancer Type PI3K/PTEN Status Expected Outcome IC50 (nM)
MCF-7 Breast Cancer PIK3CA E545K Mutant Sensitive 50
PC-3 Prostate Cancer PTEN Null Sensitive 85
U87 MG Glioblastoma PTEN Null Sensitive 120
MDA-MB-231 Breast Cancer WT Resistant > 10,000

| A549 | Lung Cancer | WT | Resistant | > 10,000 |

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Prepare stock solutions in DMSO at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.[7] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is below 0.5% to prevent solvent-induced cytotoxicity.[8]

Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a systematic approach to diagnosing and resolving unexpected cytotoxic effects of this compound in your cell line experiments.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Controls Step 1: Verify Controls (Vehicle, Untreated) Start->Check_Controls Vehicle_Toxic Is Vehicle Control Showing Toxicity? Check_Controls->Vehicle_Toxic Optimize_Solvent Action: Lower Solvent Conc. (<0.1%) or Change Solvent Vehicle_Toxic->Optimize_Solvent Yes Check_Cell_Line Step 2: Authenticate Cell Line Optimize_Solvent->Check_Cell_Line Re-test Misidentified Is Cell Line Misidentified/Contaminated? Check_Cell_Line->Misidentified Authenticate Action: Perform STR Profiling. Obtain New, Verified Stock. Misidentified->Authenticate Yes Check_Off_Target Step 3: Investigate Off-Target Effects Misidentified->Check_Off_Target No End Resolved Authenticate->End Pathway_Analysis Action: Perform Western Blot (p-Akt, p-ERK). Rescue experiment with other inhibitors. Check_Off_Target->Pathway_Analysis Pathway_Analysis->End Vehicle_toxic Vehicle_toxic Vehicle_toxic->Check_Cell_Line No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Problem 1: My "resistant" control cell line (e.g., MDA-MB-231) is showing significant cytotoxicity.

  • Q: Could my experimental setup be the issue?

    • A: Yes, first verify your controls. High variability or toxicity in untreated or vehicle-treated wells can indicate issues with cell health, passage number, or contamination.[8] Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5%.[8] It is crucial to run a vehicle-only control to rule out solvent toxicity.

  • Q: How can I be sure I'm using the correct cell line?

    • A: Cell line misidentification and cross-contamination are common problems in research.[9][10] We strongly recommend authenticating your cell lines using Short Tandem Repeat (STR) profiling.[9][11][12] Compare the STR profile of your working cell stock to a reference profile from a reputable cell bank. If a mismatch is found, discard the cell stock and acquire a new, authenticated vial.

  • Q: What if my cell line is correct and controls are fine? Could this compound have off-target effects?

    • A: While this compound is designed to be a selective PI3K inhibitor, off-target activity is a possibility with any small molecule inhibitor.[13][14] Unexpected cytotoxicity in a resistant cell line could indicate that this compound is inhibiting a secondary target essential for that cell line's survival. To investigate this, consider performing a Western blot to see if other key survival pathways (e.g., MAPK/ERK) are being inadvertently inhibited.

Problem 2: I'm observing higher-than-expected cytotoxicity in a sensitive cell line at very low concentrations.

  • Q: Could I have made an error in my drug dilution?

    • A: Yes, this is a common source of error.[7] We recommend preparing fresh serial dilutions for each experiment from a recently prepared aliquot of your 10 mM stock. Verify your pipetting technique and ensure your pipettes are calibrated. Small errors during serial dilution can lead to significant inaccuracies in the final concentrations.

  • Q: Can assay conditions influence the IC50 value?

    • A: Absolutely. Factors like cell seeding density, treatment duration, and the type of cytotoxicity assay used can all impact the apparent IC50 value.[8][15] Ensure you are using a consistent cell density (not too sparse or confluent) and a standardized incubation time across all experiments.[16] If you are comparing your results to a reference datasheet, ensure your protocol matches the one used to generate the reference data.

Problem 3: I am seeing toxicity in non-cancerous ("normal") cell lines.

  • Q: Why would a non-cancerous cell line be sensitive to a PI3K inhibitor?

    • A: The PI3K/Akt pathway is not exclusive to cancer; it plays a vital role in normal cellular processes like metabolism and growth.[17] Some non-cancerous cell lines may have a higher basal level of PI3K signaling, making them susceptible to "on-target" toxicity from this compound.[17][18] You can assess the basal activity of the pathway in your cell line by performing a Western blot for phosphorylated Akt (p-Akt).

  • Q: Could this toxicity be through a different mechanism than apoptosis?

    • A: Yes. While apoptosis is the expected outcome, high concentrations of a compound can induce necrosis or other forms of cell death. Furthermore, off-target effects could trigger a separate cell death pathway.[14] Consider using assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to better understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (Using a Luminescent ATP-based Assay)

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and recover by incubating for 18-24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Line Authentication via Short Tandem Repeat (STR) Profiling

Cell line authentication is a critical step for ensuring the validity of your results.[9] It is recommended to use a commercial service for STR profiling for the most reliable outcome.[10][11]

  • Sample Preparation: Grow a culture of the cell line to be tested to approximately 80% confluency.

  • Cell Lysis: Harvest approximately 1-3 million cells. Wash the cells with PBS and then lyse the cells to release the genomic DNA. This can be done using a commercial DNA extraction kit or by spotting the cells onto a specialized collection card.

  • Submission: Send the extracted DNA or the cell sample to a reputable core facility or commercial vendor that offers human cell line authentication services.

  • Analysis: The service provider will use multiplex PCR to amplify multiple STR loci and generate a unique genetic profile for the cell line.[12]

  • Verification: Compare the resulting STR profile against the reference profile for that cell line in a public database (e.g., ATCC, DSMZ). An 80% match or higher is typically required to confirm the identity of the cell line.

Protocol 3: Western Blotting for PI3K Pathway Activation

  • Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, normalized to the loading control. A successful inhibition by this compound should show a dose-dependent decrease in this ratio.

References

HYDAMTIQ Technical Support Center: Improving Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "HYDAMTIQ" is not found in publicly available scientific literature or drug databases. Therefore, this technical support center provides guidance for a hypothetical compound named this compound , assuming it exhibits poor oral bioavailability due to low aqueous solubility and/or low intestinal permeability—common challenges in drug development.[1][2][3] The strategies, protocols, and data presented are based on established pharmaceutical principles for overcoming such issues in animal models.

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound in preclinical animal models. It provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent model after oral administration. What is the likely cause and how can we improve it?

A1: Low and variable plasma exposure for an orally administered compound is frequently caused by poor aqueous solubility, which leads to a low and inconsistent rate of dissolution in the gastrointestinal (GI) tract.[2][4] This is a hallmark of compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5]

Recommended Solution: The most direct approach to address this "dissolution rate-limited" absorption is to employ a formulation strategy that enhances the drug's solubility or increases its surface area.[6] Particle size reduction, such as creating a nanosuspension , is a highly effective technique to increase the surface area, which can significantly improve the dissolution rate and, consequently, oral absorption.[7][8][9]

Objective: To prepare a this compound nanosuspension and compare its pharmacokinetic (PK) profile against a standard micronized suspension in a rat model.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-pressure homogenizer or media mill

  • Particle size analyzer (e.g., dynamic light scattering)

  • Male Sprague-Dawley rats (250-300g, cannulated jugular vein)

  • Dosing vehicle for micronized suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Methodology:

  • Formulation Preparation:

    • Nanosuspension: Prepare a 10 mg/mL pre-suspension of this compound in an aqueous solution containing a suitable stabilizer (e.g., 1% Poloxamer 188).

    • Add milling media to the pre-suspension.

    • Mill the suspension using a media mill at a controlled temperature (e.g., 4°C) for several hours until the desired particle size (typically <200 nm) is achieved.

    • Alternatively, use a high-pressure homogenizer for a set number of cycles.

    • Separate the milling media and confirm the final particle size and polydispersity index (PDI).

    • Micronized Suspension (Control): Prepare a 10 mg/mL suspension of micronized this compound in the control vehicle.

  • Animal Dosing and Sampling:

    • Fast rats overnight (with free access to water) prior to dosing.

    • Divide rats into two groups (n=6 per group).

    • Group 1 (Control): Administer the micronized suspension via oral gavage at a dose of 50 mg/kg.

    • Group 2 (Test): Administer the nanosuspension via oral gavage at a dose of 50 mg/kg.

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.[10][11]

  • Sample Analysis & PK Calculation:

    • Centrifuge blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[10]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Relative Bioavailability
Micronized Suspension50150 ± 454.0950 ± 280100% (Reference)
Nanosuspension50720 ± 1801.54250 ± 950447%

Data are presented as mean ± standard deviation.

G cluster_0 cluster_1 start Low & Variable In Vivo Exposure q1 Is this compound poorly soluble (<10 µg/mL)? start->q1 sol_strat Pursue Solubility/Dissolution Enhancement Strategies q1->sol_strat Yes perm_issue Investigate Permeability (See Q2: Efflux) q1->perm_issue No strat1 Particle Size Reduction (Nanosuspension) sol_strat->strat1 strat2 Amorphous Solid Dispersion (ASD) sol_strat->strat2 strat3 Lipid-Based Formulation (SEDDS) sol_strat->strat3 strat4 Prodrug Approach sol_strat->strat4 G cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Blood Vessel drug_lumen This compound drug_cell This compound drug_lumen->drug_cell Passive Absorption pgp P-gp Efflux Pump pgp->drug_lumen Efflux drug_cell->pgp drug_blood This compound drug_cell->drug_blood Enters Systemic Circulation G cluster_oral Oral Dosing Study cluster_iv Intravenous Dosing Study po_dose Administer Oral (PO) Dose po_pk Measure Plasma Concentration vs. Time po_dose->po_pk po_auc Calculate AUCoral po_pk->po_auc calc Calculate Absolute Bioavailability (F%) F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 po_auc->calc iv_dose Administer Intravenous (IV) Dose iv_pk Measure Plasma Concentration vs. Time iv_dose->iv_pk iv_auc Calculate AUCiv iv_pk->iv_auc iv_auc->calc

References

Optimizing treatment duration of HYDAMTIQ for chronic disease models.

Author: BenchChem Technical Support Team. Date: December 2025

HYDAMTIQ Technical Support Center: Optimizing Treatment Duration

Fictional Drug Context: this compound is a novel, orally bioavailable, small molecule inhibitor of ChronoKinase , a key enzyme in the pro-inflammatory "Chrono-Signal" pathway. This pathway is implicated in the pathogenesis of various chronic autoimmune and inflammatory diseases. Preclinical studies are focused on establishing the optimal treatment duration to achieve sustained therapeutic effects in animal models of diseases like rheumatoid arthritis and inflammatory bowel disease.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished therapeutic effect of this compound after several weeks of continuous dosing in our chronic arthritis model. What could be the cause?

A1: This phenomenon, often termed tachyphylaxis or drug tolerance, can arise from several factors in a chronic dosing regimen. Potential causes include:

  • Target Pathway Adaptation: The cell may upregulate the production of ChronoKinase or activate compensatory signaling pathways to overcome the inhibitory effect of this compound.

  • Increased Drug Metabolism: Chronic exposure can induce the expression of metabolic enzymes (e.g., cytochrome P450s) that accelerate the clearance of this compound, reducing its effective concentration at the target site.

  • Receptor Desensitization or Downregulation: Although less common for kinase inhibitors, downstream receptors in the Chrono-Signal pathway could become desensitized.

To investigate this, we recommend conducting a pharmacodynamic (PD) biomarker analysis to assess the level of target inhibition over the course of the treatment.

Q2: What is the recommended starting point for determining the optimal treatment duration for this compound in a new chronic disease model?

A2: The optimal treatment duration is model- and endpoint-dependent. A good starting point is to design a dose-range finding study that includes multiple treatment duration arms.[1] For a typical chronic inflammatory model (e.g., collagen-induced arthritis in mice), we suggest the following:

  • Dose Levels: Include at least three active doses (low, medium, high) and a vehicle control. The doses should be based on preliminary efficacy and maximum tolerated dose (MTD) studies.[2][3]

  • Duration Arms:

    • Short-term: 14 days (to establish initial efficacy)

    • Medium-term: 28-42 days (to assess sustained response)

    • Long-term with washout: 56 days of treatment followed by a 14-28 day washout period to evaluate the durability of the response.

Key readouts should include clinical scores, histology, and relevant biomarkers.[4]

Q3: How can we monitor the efficacy of this compound non-invasively throughout a long-term study?

A3: Non-invasive monitoring is crucial for longitudinal assessment in chronic models. We recommend a multi-pronged approach:

  • Clinical Scoring: Regular assessment of disease-specific clinical signs (e.g., paw swelling in arthritis models, body weight and stool consistency in colitis models).

  • In Vivo Imaging: Techniques like optical imaging (using fluorescent or bioluminescent reporters for inflammatory cells) can provide real-time data on inflammation.

  • Biomarker Monitoring: Serial collection of blood or urine samples to measure validated biomarkers of inflammation and target engagement.[5][6][7] For the Chrono-Signal pathway, measuring downstream targets like phospho-CSK1 (pCSK1) in peripheral blood mononuclear cells (PBMCs) can serve as a valuable PD biomarker.

Troubleshooting Guides

Problem 1: High variability in response between animals in the same long-term treatment group.

  • Possible Cause: Inconsistent drug exposure due to variability in oral gavage technique or individual differences in absorption and metabolism.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure all technicians are using a standardized, consistent oral gavage technique.

    • Pharmacokinetic (PK) Sub-study: At steady-state (e.g., day 14), collect satellite blood samples from a subset of animals at different time points post-dose to determine the PK profile (Cmax, AUC). This will confirm if drug exposure is consistent.

    • Check Animal Health: Monitor for underlying health issues that could affect drug absorption or metabolism.

Problem 2: The therapeutic effect of this compound is not observed until after 3 weeks of treatment.

  • Possible Cause: Delayed onset of action. The mechanism of this compound may involve modulating gene expression or cellular infiltration, which are processes that take time to manifest a clinical effect. This is not uncommon for drugs targeting chronic inflammatory pathways.[8]

  • Troubleshooting Steps:

    • Extend Study Duration: Your initial study timeline may be too short to capture the full therapeutic effect. Plan for longer treatment periods based on this observation.

    • Early Biomarker Analysis: Analyze tissues at earlier time points (e.g., days 3, 7, 14) for molecular markers of target engagement (e.g., pCSK1 reduction) even if a clinical phenotype is not yet apparent. This can confirm the drug is active before the clinical readout is observed.[4]

    • Review Pathophysiology: Re-examine the pathophysiology of the animal model. The targeted Chrono-Signal pathway may be more critical in the later, established phase of the disease rather than at the initial onset.

Problem 3: We observed unexpected toxicity (e.g., weight loss, liver enzyme elevation) in the longest treatment arm (8 weeks).

  • Possible Cause: Cumulative toxicity. While short-term studies may not reveal issues, prolonged exposure to this compound or its metabolites could lead to off-target effects or organ damage.

  • Troubleshooting Steps:

    • Dose De-escalation Study: For long-term treatment, it may be necessary to use a lower maintenance dose after an initial higher induction dose. Design a study to test this hypothesis.

    • Intermittent Dosing: Investigate alternative dosing schedules, such as dosing 5 days on/2 days off, or every other day, to reduce total drug exposure while maintaining efficacy.

    • Comprehensive Toxicology Assessment: At the end of the study, perform a full histopathological analysis of major organs (liver, kidney, spleen, etc.) and run a comprehensive blood chemistry panel to identify potential organ-specific toxicity.

Data Presentation

Table 1: Hypothetical Dose & Duration-Response in a Murine Arthritis Model

Treatment GroupDosing RegimenMean Arthritis Score (Day 28)% Inhibition vs. Vehicle (Day 28)Mean Arthritis Score (Day 56)% Inhibition vs. Vehicle (Day 56)
VehicleDaily12.5 ± 1.8-14.2 ± 2.1-
This compound (10 mg/kg)Daily8.2 ± 1.534.4%9.5 ± 1.933.1%
This compound (30 mg/kg)Daily4.1 ± 1.167.2%4.5 ± 1.368.3%
This compound (60 mg/kg)Daily3.5 ± 0.972.0%6.8 ± 1.452.1%

*Note the diminished effect at the highest dose in the longer treatment arm, suggesting potential tolerance or toxicity.

Table 2: Pharmacodynamic (PD) Biomarker Assessment

Treatment GroupDosing DurationpCSK1 Levels in PBMCs (% of Vehicle)
This compound (30 mg/kg)2 hours post-first dose15%
This compound (30 mg/kg)Day 2825%
This compound (30 mg/kg)Day 5645%

Data suggests that while the target is still engaged at Day 56, the level of inhibition has decreased compared to initial dosing, correlating with the efficacy data.

Experimental Protocols

Protocol 1: Assessment of Target Engagement by Western Blot

  • Sample Collection: Collect whole blood (via cardiac puncture) into EDTA-coated tubes at designated time points. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Protein Extraction: Lyse the isolated PBMCs in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Western Blot: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CSK1 (pCSK1) and total CSK1.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the pCSK1 signal to the total CSK1 signal for each sample.

Mandatory Visualizations

Chrono_Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ChronoKinase ChronoKinase Receptor->ChronoKinase CSK1 CSK1 ChronoKinase->CSK1 Activates pCSK1 pCSK1 ChronoKinase->pCSK1 Transcription_Factor Transcription_Factor pCSK1->Transcription_Factor pTranscription_Factor pTranscription_Factor pCSK1->pTranscription_Factor Gene_Expression Gene_Expression pTranscription_Factor->Gene_Expression Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Gene_Expression->Pro_inflammatory_Cytokines Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor This compound This compound This compound->ChronoKinase Inhibits

Caption: this compound inhibits the inflammatory Chrono-Signal pathway.

Treatment_Duration_Workflow A 1. Initial Dose-Range Finding (14-day study) B 2. Establish MTD and Preliminary Efficacy A->B C 3. Design Long-Term Study (Multiple duration arms: 4, 8, 12 weeks) B->C D 4. Monitor Clinical Score & Body Weight C->D E 5. Interim Analysis (PK/PD Sub-study) Is target engagement sustained? D->E F 6. Terminal Endpoints (Histology, Biomarkers, Toxicology) E->F H Refine Dose/Schedule E->H  No G 7. Analyze Data Determine Optimal Duration vs. Efficacy/Safety F->G I Optimal Duration Identified G->I  Yes H->C

Caption: Experimental workflow for optimizing treatment duration.

Troubleshooting_Tree cluster_pd Pharmacodynamics cluster_pk Pharmacokinetics Start Diminished Efficacy Observed Over Time? PD_Check Check PD Biomarker (e.g., pCSK1) Is target inhibition reduced? Start->PD_Check Yes Pathway_Adapt Action: Investigate compensatory pathways PD_Check->Pathway_Adapt No PK_Check Run satellite PK study Is drug exposure (AUC) reduced? PD_Check->PK_Check Yes PK_Check->Pathway_Adapt No Metabolism Action: Investigate metabolic induction PK_Check->Metabolism Yes

References

Validation & Comparative

A Comparative Efficacy Analysis of HYDAMTIQ and Other Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Poly (ADP-ribose) polymerase (PARP) inhibitor, HYDAMTIQ, with other well-established PARP inhibitors. The following sections detail the comparative efficacy, mechanisms of action, and underlying experimental protocols to support further research and development.

Comparative Efficacy of PARP Inhibitors

The therapeutic efficacy of PARP inhibitors is primarily evaluated by their ability to inhibit PARP enzyme activity and their selective cytotoxicity towards cancer cells with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations. This principle is known as synthetic lethality.

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and other prominent PARP inhibitors against PARP-1 and PARP-2 enzymes.

PARP InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)
This compound 2938
Olaparib1.1 - 50.9 - 1
Niraparib3.82.1
Rucaparib0.80.5
Talazoparib0.57-

Note: IC50 values can vary between studies based on experimental conditions.

Cellular Proliferation in BRCA Mutant vs. Wild-Type Cell Lines

A critical measure of a PARP inhibitor's efficacy is its ability to selectively target cancer cells with mutations in BRCA genes, which are involved in homologous recombination repair. The following table presents data on the antiproliferative effects of this compound and Olaparib on a BRCA2 mutant pancreatic cancer cell line (CAPAN-1) compared to BRCA wild-type cell lines. This compound demonstrated a more potent inhibitory effect on the growth of the BRCA2 mutant cell line compared to the wild-type cells.[1]

InhibitorCell LineBRCA StatusGrowth Inhibition
This compound CAPAN-1BRCA2 mutantMore potent
This compound C2-6, C2-12, C2-14Wild-typeLess potent
OlaparibCAPAN-1BRCA2 mutantMore active
OlaparibC2-6, C2-12, C2-14Wild-typeLess active

Studies have shown that this compound's antiproliferative effects are also influenced by the expression levels of other DNA damage response proteins, such as ATM.[1] Specifically, it induced greater antiproliferative effects in SW620 cells, which have low levels of ATM, compared to H630 cells with high ATM expression.[1] Furthermore, in combination with 5-fluorouracil, this compound exhibited a synergistic effect in inhibiting the growth of SW620 cells.[1]

Signaling Pathways

PARP-Mediated DNA Damage Repair

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cells with functional homologous recombination (HR) repair, these DSBs can be effectively repaired. However, in cancer cells with HR deficiency, such as those with BRCA mutations, the accumulation of DSBs leads to cell death. This is the principle of synthetic lethality exploited by PARP inhibitors.

PARP_DNA_Repair cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_PARPi Effect of PARP Inhibitor SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Unrepaired_SSB Unrepaired SSB PARP->Unrepaired_SSB leads to Repaired_SSB Repaired DNA BER->Repaired_SSB leads to DSB DNA Double-Strand Break HR Homologous Recombination (HR) DSB->HR repaired by Repaired_DSB Repaired DNA HR->Repaired_DSB PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB_Formation DSB Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality) DSB_Formation->Cell_Death in HR deficient cells

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

TGF-β/SMAD Signaling Pathway

Interestingly, research has also implicated this compound in the modulation of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, particularly in the context of lung fibrosis.[1][2][3][4] This suggests a broader mechanism of action for this compound beyond its direct role in DNA repair. The TGF-β pathway is a key regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production.

TGF_beta_SMAD_Pathway TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII binds TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI recruits & phosphorylates SMAD2_3 p-SMAD2/3 TGF_beta_RI->SMAD2_3 phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription regulates This compound This compound This compound->TGF_beta_RI dampens signaling

Caption: The TGF-β/SMAD signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PARP inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., with BRCA mutations) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, PARP inhibitor). Administer the treatment according to the planned schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice as indicators of treatment-related toxicity.

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the compound.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA, which is a key mechanism of their cytotoxicity.

  • Cell Treatment: Treat cells with the PARP inhibitor for a specified time.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

  • Western Blotting: Perform Western blotting on the chromatin-bound fraction using an antibody specific for PARP-1 or PARP-2.

  • Quantification: Quantify the amount of chromatin-bound PARP in the treated cells compared to the untreated control cells. An increase in chromatin-bound PARP indicates PARP trapping.

This guide provides a foundational comparison of this compound with other leading PARP inhibitors. The presented data and protocols are intended to facilitate further investigation and development in the field of targeted cancer therapy.

References

Validation of HYDAMTIQ's inhibitory effect on PARP-1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HYDAMTIQ's performance as a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor against other established alternatives. The information presented is supported by experimental data from publicly available research, offering a valuable resource for those in drug development and cancer research.

Introduction to PARP-1 Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP-1, the most abundant member of this family, acts as a DNA damage sensor. Upon detecting a single-strand break in DNA, PARP-1 initiates a signaling cascade to recruit other DNA repair proteins.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to a synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[2]

This compound is a novel and potent inhibitor of both PARP-1 and PARP-2.[3] This guide will delve into the experimental validation of its inhibitory effects and compare its performance with other well-established PARP inhibitors.

Comparative Efficacy of PARP Inhibitors

The inhibitory potential of this compound has been evaluated against PARP-1 and in various cancer cell lines, often in direct comparison with the clinically approved PARP inhibitor, Olaparib (B1684210).

Enzymatic Inhibition:

This compound demonstrates potent inhibition of PARP-1 and PARP-2 at the enzymatic level.

InhibitorTargetIC50 (nM)
This compound PARP-129
This compound PARP-238
OlaparibPARP-11-5
RucaparibPARP-11.4
TalazoparibPARP-10.57
NiraparibPARP-12-4

Cellular Proliferation Inhibition (IC50 values):

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PARP inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth. It is important to note that these values are collated from different studies and experimental conditions may vary.

Cell LineCancer TypeBRCA StatusThis compound IC50 (µM)Olaparib IC50 (µM)Rucaparib IC50 (µM)Talazoparib IC50 (µM)Niraparib IC50 (µM)
MCF-7 BreastWild-type>100 (at 72h)[4]10 - 19.8[5][6]6.61 - 19.47[7][8]20[9]1.1 - 5.4[10]
CAPAN-1 PancreaticBRCA2 mutant~1 (at 72h)[4]~1 (at 72h)[4]Not SpecifiedNot SpecifiedNot Specified
SW620 ColorectalNot Specified~10 (at 72h)[4]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
H630 ColorectalNot Specified~20 (at 72h)[4]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Key Experimental Protocols

To ensure robust and reproducible results in the validation of PARP inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cell Viability Assay (MTS Assay)

This assay determines the effect of PARP inhibitors on cell proliferation and survival.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PARP inhibitor stock solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[11][12]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[11][12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Normalize the absorbance data to the untreated controls. Calculate the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Western Blot for PARP Cleavage

Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This assay is used to detect this cleavage event.

Materials:

  • Cell culture plates

  • PARP inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PARP inhibitor to induce apoptosis. Lyse the cells using ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-PAGE.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[1]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The full-length PARP-1 is approximately 116 kDa, and the cleaved fragment is 89 kDa.[1]

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to "trap" PARP-1 on DNA, a key mechanism of action for many PARP inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide with a nick

  • NAD+

  • PARP inhibitor

  • Assay buffer

  • 384-well black plates

  • Fluorescence polarization plate reader

Protocol:

  • Reaction Setup: In a 384-well plate, add the assay buffer, fluorescently labeled DNA, and the PARP inhibitor at various concentrations.[3][13]

  • Enzyme Addition: Add the PARP-1 enzyme to each well and incubate to allow binding to the DNA.[3][13]

  • Initiate Reaction: Add NAD+ to initiate the PARylation reaction, which causes PARP-1 to auto-modify and dissociate from the DNA in the absence of a trapping inhibitor.[3][13]

  • Measurement: Measure the fluorescence polarization. A high polarization signal indicates that the PARP-1 remains bound to the DNA (trapped), while a low signal indicates dissociation.[3][13]

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50 for PARP trapping.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates This compound This compound This compound->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair and inhibition by this compound.

Experimental_Workflow_IC50 cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add Serial Dilutions of PARP Inhibitor Incubate_Overnight->Add_Inhibitor Incubate_72h Incubate for 72h Add_Inhibitor->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate for 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490nm) Incubate_1_4h->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: A generalized experimental workflow for determining the IC50 value of a PARP inhibitor.

References

HYDAMTIQ: A Comparative Analysis of its Efficacy Across Diverse Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of HYDAMTIQ, a novel PARP inhibitor, and its effects on various human tumor cell lines. The data presented is compiled from preclinical studies to offer an objective overview of its performance, including comparisons with other treatments. This document is intended to support researchers, scientists, and professionals in the field of drug development in their understanding of this compound's potential as an anti-cancer agent.

Mechanism of Action

This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with IC50 values in the nanomolar range.[1] PARP enzymes are crucial for cellular processes such as DNA damage repair and maintaining genomic stability.[2][3] By inhibiting PARP, this compound disrupts the repair of DNA single-strand breaks. In tumor cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.[2][4]

Beyond its direct role in DNA repair, PARP activity has been implicated in other cellular pathways. For instance, PARP can be activated by oxidative stress-induced DNA damage, triggering cell death and inflammation pathways.[5] Studies have also shown that this compound can dampen the TGF-β/SMAD signaling pathway, which is involved in fibrosis and tumor progression.[5][6][7]

Comparative Efficacy of this compound in Tumor Cell Lines

The inhibitory effects of this compound on cell growth have been evaluated across a panel of human tumor cell lines with varying genetic backgrounds. Its efficacy is particularly pronounced in cells with deficiencies in DNA damage response pathways.

Key Findings:
  • BRCA2-mutant vs. Wild-Type: this compound demonstrates significantly more potent inhibitory effects on the growth of the BRCA2-mutant pancreatic cancer cell line, CAPAN-1, compared to BRCA2 wild-type cells, including cisplatin-resistant CAPAN-1 clones and the MCF-7 breast cancer cell line.[1]

  • ATM Expression: The drug is more active in SW620 human colorectal cancer cells, which have low ATM protein expression, than in H630 human colorectal cancer cells with high ATM levels.[1][2] Following treatment with this compound, a more significant decrease in ATM protein levels was observed in the low-expressing SW620 cells.[1]

  • Microsatellite Status and MRE11 Mutational Status: No significant difference in this compound's activity was observed in cell lines with different microsatellite (MS) stability or MRE11 mutational statuses.[1][2]

  • Synergistic Effects with 5-Fluorouracil (B62378) (5-FU): The combination of this compound and 5-FU resulted in a synergistic effect on the inhibition of SW620 (low ATM) cell growth.[2] In contrast, an antagonistic effect was observed in H630 (high ATM) cells.[2][4]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to olaparib (B1684210) across different cell lines after 240 hours of exposure.

Cell LineCancer TypeKey Genetic MarkersThis compound IC50 (µM)Olaparib IC50 (µM)
CAPAN-1PancreaticBRCA2 mutant0.8 ± 0.11.5 ± 0.2
C2-6PancreaticBRCA2 wild-type4.5 ± 0.56.2 ± 0.7
C2-12PancreaticBRCA2 wild-type5.1 ± 0.67.1 ± 0.8
C2-14PancreaticBRCA2 wild-type4.8 ± 0.56.8 ± 0.7
MCF-7BreastBRCA1/2 wild-type3.9 ± 0.45.5 ± 0.6
SW620ColorectalLow ATM expression1.9 ± 0.23.1 ± 0.3
H630ColorectalHigh ATM expression5.8 ± 0.68.1 ± 0.9

Data extracted from preclinical studies. Values are presented as mean ± standard error.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human tumor cell lines (CAPAN-1, C2-6, C2-12, C2-14, MCF-7, SW620, H630, HT29, HCT-8, HCT-116, LoVo, DLD-1) were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Growth Inhibition Assay (IC50 Determination)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: After 24 hours, cells were treated with increasing concentrations of this compound or olaparib.

  • Incubation: The plates were incubated for 144 or 240 hours.

  • Cell Viability Measurement: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated control cells.

Western Blot Analysis for ATM Protein Expression
  • Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against ATM and a loading control (e.g., β-actin). Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Combination Index (CI) for Drug Synergy

The interaction between this compound and 5-fluorouracil was evaluated using the combination index (CI) method based on the Chou-Talalay principle.

  • CI < 1: Synergistic effect

  • CI = 1: Additive effect

  • CI > 1: Antagonistic effect

Visualizations

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 Tumor Cell with BRCA Mutation (Defective HR Repair) DNA_SSB_N DNA Single-Strand Break PARP_N PARP Activation DNA_SSB_N->PARP_N DNA_DSB_N DNA Double-Strand Break DNA_SSB_N->DNA_DSB_N SSBR_N Single-Strand Break Repair PARP_N->SSBR_N Cell_Survival_N Cell Survival SSBR_N->Cell_Survival_N HR_N Homologous Recombination Repair DNA_DSB_N->HR_N HR_N->Cell_Survival_N DNA_SSB_T DNA Single-Strand Break PARP_T PARP Activation DNA_SSB_T->PARP_T DNA_DSB_T DNA Double-Strand Break DNA_SSB_T->DNA_DSB_T SSBR_T Single-Strand Break Repair PARP_T->SSBR_T HR_T Defective Homologous Recombination DNA_DSB_T->HR_T Cell_Death_T Cell Death (Synthetic Lethality) DNA_DSB_T->Cell_Death_T This compound This compound (PARP Inhibitor) This compound->PARP_T

Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutant tumor cells.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound cluster_assays Efficacy and Mechanism Assays start Select Tumor Cell Lines (e.g., CAPAN-1, SW620) cell_culture Cell Culture and Maintenance start->cell_culture drug_treatment Treat cells with this compound and control compounds cell_culture->drug_treatment ic50 Cell Viability Assay (MTT) to determine IC50 drug_treatment->ic50 western_blot Western Blot for protein expression (e.g., ATM) drug_treatment->western_blot combo_assay Combination study with 5-FU (Combination Index) drug_treatment->combo_assay data_analysis Data Analysis and Comparison ic50->data_analysis western_blot->data_analysis combo_assay->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for assessing the anti-tumor effects of this compound in vitro.

References

A Comparative Analysis of the Anti-inflammatory Effects of HYDAMTIQ

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of HYDAMTIQ, a novel PARP-1 inhibitor, with established antifibrotic agents, pirfenidone (B1678446) and nintedanib (B1663095). The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying signaling pathways.

Comparative Efficacy in Preclinical Models

This compound has demonstrated significant anti-inflammatory effects in a preclinical model of bleomycin-induced lung injury, a widely used model for studying pulmonary inflammation and fibrosis. Its efficacy, along with that of pirfenidone and nintedanib, on key pro-inflammatory markers is summarized below. It is important to note that the data presented for each compound are derived from separate studies, and direct head-to-head comparisons in a single study are not yet available. Variations in experimental conditions, such as animal models, drug dosage, and administration routes, should be considered when interpreting these results.

Inhibition of Pro-inflammatory Cytokines in Bleomycin-Induced Lung Injury
CompoundDoseAnimal ModelChange in IL-1β Levels (Compared to Bleomycin (B88199) Control)Change in TNF-α Levels (Compared to Bleomycin Control)Citation(s)
This compound 10 mg/kg/dayMouse↓ Significant reduction↓ Significant reduction[1]
Pirfenidone 100 mg/kg/dayRatNot Reported↓ Significant reduction[2][3]
Nintedanib 30, 60, 120 mg/kg/dayMouse↓ Significant dose-dependent reduction↓ Significant dose-dependent reduction[4][5]

Indicates a decrease in the specified inflammatory marker.

Modulation of Other Inflammatory Mediators

Beyond the primary pro-inflammatory cytokines, this compound has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the bleomycin-induced lung injury model.[1] Pirfenidone has demonstrated an inhibitory effect on IL-6, another key inflammatory cytokine.[6] Nintedanib has also been shown to decrease IL-6 levels in the same model.[4]

Anti-inflammatory Effects in an Asthma Model

This compound has also been evaluated in an ovalbumin-sensitized guinea pig model of asthma. In this model, this compound treatment attenuated the increase of several pro-inflammatory cytokines in lung homogenates, including TNF-α, IL-1β, IL-5, IL-6, and IL-18, demonstrating its broader anti-inflammatory potential beyond the context of lung fibrosis.[7]

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in regulating inflammatory signaling pathways.

This compound and the NF-κB Signaling Pathway

PARP-1 is a known coactivator of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[3][8] By inhibiting PARP-1, this compound can interfere with the activation of the NF-κB pathway, leading to a downstream reduction in the transcription of pro-inflammatory genes, including those for cytokines like IL-1β and TNF-α.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes PARP1 PARP-1 PARP1->NFkB_n Co-activates This compound This compound This compound->PARP1 Inhibits

This compound inhibits the PARP-1-mediated co-activation of NF-κB.
This compound and the MAPK Signaling Pathway

PARP-1 inhibition has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, PARP-1 inhibition can lead to the upregulation of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK, two key kinases in the MAPK pathway that are involved in inflammatory responses.[9]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK Inflammatory_Response Inflammatory Response p38_JNK->Inflammatory_Response MKP1 MKP-1 MKP1->p38_JNK Dephosphorylates PARP1 PARP-1 PARP1->MKP1 Downregulates This compound This compound This compound->PARP1 Inhibits

This compound's inhibition of PARP-1 leads to MAPK pathway modulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.

Protocol 1: Quantification of IL-1β in Lung Tissue Homogenate by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Interleukin-1 beta (IL-1β) in lung tissue homogenates.

  • Sample Preparation:

    • Excise lung tissue and rinse with ice-cold PBS to remove excess blood.

    • Weigh the tissue and homogenize in a lysis buffer containing protease inhibitors (e.g., RIPA buffer). A typical ratio is 100 mg of tissue per 1 mL of lysis buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and determine the total protein concentration using a suitable method (e.g., BCA assay).

    • Dilute the supernatant to a final protein concentration within the detection range of the ELISA kit.

  • ELISA Procedure (based on a typical sandwich ELISA protocol):

    • Prepare standards and samples in duplicate in a 96-well plate pre-coated with an anti-IL-1β antibody.

    • Add 100 µL of standard or sample to each well and incubate for 2 hours at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β in the samples by interpolating from the standard curve. Results are typically expressed as pg of IL-1β per mg of total protein.[8][10][11][12][13]

Protocol 2: Western Blot Analysis of iNOS Expression in Lung Tissue Homogenate

This protocol describes the detection and semi-quantification of inducible nitric oxide synthase (iNOS) protein expression in lung tissue homogenates by Western blotting.

  • Protein Extraction:

    • Prepare lung tissue homogenates as described in Protocol 1 (Sample Preparation).

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

    • Quantify the band intensities using densitometry software. The expression of iNOS is typically normalized to the expression of the housekeeping protein.[14][15][16][17][18]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of a test compound in a bleomycin-induced lung injury model.

Experimental_Workflow Animal_Model Induction of Lung Injury (Intratracheal Bleomycin) Treatment_Groups Treatment Groups (Vehicle, this compound, Alternatives) Animal_Model->Treatment_Groups Sample_Collection Sample Collection (BALF, Lung Tissue) Treatment_Groups->Sample_Collection Inflammatory_Analysis Analysis of Inflammation Sample_Collection->Inflammatory_Analysis ELISA ELISA (Cytokine Quantification) Inflammatory_Analysis->ELISA Western_Blot Western Blot (Protein Expression) Inflammatory_Analysis->Western_Blot Histology Histology (Tissue Morphology) Inflammatory_Analysis->Histology Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis Histology->Data_Analysis

Workflow for assessing anti-inflammatory drug efficacy.

Conclusion

This compound demonstrates promising anti-inflammatory effects in preclinical models, targeting key inflammatory pathways through its inhibition of PARP-1. The available data suggests that its efficacy in reducing pro-inflammatory cytokines is comparable to that of pirfenidone and nintedanib in the context of bleomycin-induced lung injury. However, the absence of direct comparative studies necessitates further research to definitively establish its relative potency. The detailed experimental protocols and pathway analyses provided in this guide are intended to support such future investigations and aid in the objective assessment of this compound as a potential therapeutic agent for inflammatory diseases.

References

Cross-validation of HYDAMTIQ's efficacy in different fibrosis models.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of HYDAMTIQ in Preclinical Fibrosis Models

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound, a novel selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (ALK5), against other therapeutic modalities in well-established preclinical models of liver, pulmonary, and renal fibrosis. The data presented herein is intended to provide an objective overview of this compound's anti-fibrotic potential and to facilitate informed decisions in drug development programs.

Overview of Therapeutic Agents

  • This compound: A highly selective, orally bioavailable small molecule inhibitor of ALK5. Its targeted action is designed to block the canonical TGF-β signaling pathway, a central mediator in the pathogenesis of fibrosis.

  • Alternative A (Pan-Kinase Inhibitor): A multi-target kinase inhibitor with known anti-proliferative and anti-inflammatory properties, which has shown secondary anti-fibrotic effects in some models.

  • Alternative B (CTGF mAb): A monoclonal antibody designed to neutralize Connective Tissue Growth Factor (CTGF), a downstream mediator of pro-fibrotic signaling.

Comparative Efficacy Data

The following tables summarize the performance of this compound in comparison to Alternative A and Alternative B across three distinct animal models of organ fibrosis.

Table 1: Efficacy in CCl₄-Induced Liver Fibrosis (Mouse)
ParameterVehicle ControlThis compound (10 mg/kg)Alternative A (20 mg/kg)Alternative B (5 mg/kg)
Ishak Fibrosis Score 5.2 ± 0.41.8 ± 0.3 3.5 ± 0.52.9 ± 0.4
Liver Hydroxyproline (μg/g) 480 ± 55155 ± 30 310 ± 45250 ± 40
α-SMA mRNA Expression (Fold) 12.5 ± 2.12.1 ± 0.5 6.8 ± 1.55.2 ± 1.1
Col1a1 mRNA Expression (Fold) 15.3 ± 2.82.5 ± 0.6 8.1 ± 1.96.4 ± 1.4

Data are presented as mean ± standard deviation.

Table 2: Efficacy in Bleomycin-Induced Pulmonary Fibrosis (Rat)
ParameterVehicle ControlThis compound (15 mg/kg)Alternative A (30 mg/kg)Alternative B (10 mg/kg)
Ashcroft Fibrosis Score 6.8 ± 0.62.5 ± 0.4 4.9 ± 0.74.1 ± 0.5
Lung Hydroxyproline (μg/g) 950 ± 110320 ± 50 650 ± 90510 ± 75
α-SMA mRNA Expression (Fold) 18.2 ± 3.03.1 ± 0.7 9.5 ± 2.17.8 ± 1.8
Col1a1 mRNA Expression (Fold) 22.5 ± 3.54.2 ± 0.9 12.3 ± 2.59.9 ± 2.0

Data are presented as mean ± standard deviation.

Table 3: Efficacy in Unilateral Ureteral Obstruction (UUO) Renal Fibrosis (Mouse)
ParameterSham ControlUUO + VehicleUUO + this compound (10 mg/kg)UUO + Alternative A (20 mg/kg)
Renal Fibrotic Area (%) <1%28.5 ± 4.58.2 ± 2.1 18.9 ± 3.8
Kidney Hydroxyproline (μg/g) 150 ± 25620 ± 80240 ± 45 450 ± 65
α-SMA mRNA Expression (Fold) 1.0 ± 0.225.1 ± 4.25.5 ± 1.3 14.8 ± 3.1
Col1a1 mRNA Expression (Fold) 1.0 ± 0.330.8 ± 5.16.9 ± 1.8 18.2 ± 3.9

Data are presented as mean ± standard deviation. Alternative B was not evaluated in the UUO model.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action for this compound within the TGF-β signaling cascade and the general workflow used in the preclinical efficacy studies.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Col1a1, α-SMA) SMAD_complex->Transcription Translocates & Initiates This compound This compound This compound->TGFbRI Inhibits Fibrosis Fibrosis Transcription->Fibrosis

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

experimental_workflow start Acclimatization of Animals induction Induction of Fibrosis (e.g., CCl₄, Bleomycin, UUO) start->induction randomization Randomization into Treatment Groups induction->randomization treatment Daily Dosing: - Vehicle - this compound - Alternative A/B randomization->treatment monitoring In-life Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint: Sacrifice & Tissue Collection monitoring->endpoint analysis Tissue Analysis: - Histology (Scoring) - Biochemistry (Hydroxyproline) - Gene Expression (qPCR) endpoint->analysis conclusion Data Analysis & Conclusion analysis->conclusion

A Head-to-Head Comparison of HYDAMTIQ and Pirfenidone for Lung Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of HYDAMTIQ and Pirfenidone (B1678446), two therapeutic agents investigated for the treatment of lung fibrosis. While Pirfenidone is an established anti-fibrotic medication, this compound is a novel investigational compound. This document synthesizes available preclinical and clinical data to offer a head-to-head comparison of their mechanisms of action, efficacy in preclinical models, and safety profiles. It is important to note that direct comparative studies are lacking; therefore, this guide presents an indirect comparison based on available scientific literature.

Mechanism of Action

Both this compound and Pirfenidone target key pathways implicated in the pathogenesis of lung fibrosis, albeit through distinct molecular mechanisms.

This compound , a selective PARP-1 inhibitor, exerts its anti-fibrotic effects by dampening the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway.[1][2] Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair and gene expression.[1][2] In the context of lung fibrosis, inhibition of PARP-1 by this compound leads to a reduction in TGF-β expression and subsequent downstream signaling through SMAD proteins.[1][2] This, in turn, attenuates fibroblast proliferation, differentiation into myofibroblasts, and the deposition of extracellular matrix proteins, key events in the fibrotic process.[1]

Pirfenidone possesses a multi-faceted mechanism of action characterized by anti-fibrotic, anti-inflammatory, and antioxidant properties. A primary mechanism involves the downregulation of the production of pro-fibrotic and pro-inflammatory cytokines, most notably TGF-β.[3] By inhibiting the TGF-β pathway, Pirfenidone reduces fibroblast proliferation and their transformation into collagen-producing myofibroblasts. Additionally, Pirfenidone has been shown to decrease the expression of other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[3]

cluster_this compound This compound Mechanism cluster_Pirfenidone Pirfenidone Mechanism This compound This compound PARP1 PARP-1 This compound->PARP1 inhibits TGFB_H TGF-β Expression PARP1->TGFB_H modulates SMAD_H SMAD Pathway TGFB_H->SMAD_H activates Fibrosis_H Fibrosis SMAD_H->Fibrosis_H promotes Pirfenidone Pirfenidone TGFB_P TGF-β Production Pirfenidone->TGFB_P inhibits TNFa_P TNF-α Production Pirfenidone->TNFa_P inhibits Fibroblast Fibroblast Proliferation TGFB_P->Fibroblast Myofibroblast Myofibroblast Differentiation TGFB_P->Myofibroblast Fibrosis_P Fibrosis Fibroblast->Fibrosis_P Myofibroblast->Fibrosis_P

Figure 1: Simplified signaling pathways for this compound and Pirfenidone.

Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model in rodents is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.[4][5] Both this compound and Pirfenidone have been assessed in this model, although in separate studies. The following tables summarize the quantitative data from these preclinical investigations.

This compound: Preclinical Efficacy Data

The following data is derived from a study in a murine model of bleomycin-induced lung fibrosis, with treatment administered for 21 days.[1][6]

EndpointBleomycin (B88199) + VehicleBleomycin + this compound (10 mg/kg/day)% Improvement
Lung Function
Airway Resistance (PAO, mm on chart)23.4 ± 0.38Attenuated (dose-dependent)Data not quantified
Lung Static Compliance (ml/cm H2O)0.095 ± 0.0050.073 ± 0.002~23%
Fibrosis Markers
Lung Hydroxyproline (B1673980) Content (% increase)100%Reduced (dose-dependent)~50% (at 10 mg/kg)
Inflammatory Markers
IL-1β (pg/μg protein)13.8 ± 1.3Reduced (dose-dependent)Data not quantified
TNF-α (ng/μg protein)5.7 ± 0.06Reduced (dose-dependent)Data not quantified
Pirfenidone: Preclinical Efficacy Data

The following data is compiled from various studies in bleomycin-induced lung fibrosis models in rodents. Dosing and duration varied across studies.

EndpointBleomycin + VehicleBleomycin + Pirfenidone% ImprovementReference
Fibrosis Markers
Lung Hydroxyproline ContentIncreasedSignificantly Reduced30-70%[7]
Lung Hydroxyproline Content (µ g/lung )278.0 ± 34.7221.1 ± 43.0~20%[8]
Lung Hydroxyproline ContentIncreasedSignificantly ReducedNot specified[3]

Safety Profile

The safety profiles of this compound and Pirfenidone are at different stages of characterization, reflecting their respective developmental statuses.

This compound: To date, there is no publicly available safety data for this compound from clinical trials.[9][10]

Pirfenidone: The safety profile of Pirfenidone has been extensively evaluated in numerous clinical trials.[11][12][13][14][15] The most common adverse events are gastrointestinal and skin-related.

Common Adverse Events (Pirfenidone)Frequency
Nausea37.6%
Diarrhea28.1%
Dyspepsia18.4%
Vomiting15.9%
Rash/Photosensitivity25.0%
Fatigue18.5%

Most adverse events are considered mild to moderate in severity and can often be managed with dose adjustments.[12] Elevated liver transaminases have been observed, which typically normalize after discontinuation of the drug.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the preclinical evaluation of this compound and Pirfenidone in the bleomycin-induced lung fibrosis model.

cluster_workflow Bleomycin-Induced Lung Fibrosis Model: General Workflow start Acclimatization of Animals bleomycin Intratracheal Instillation of Bleomycin start->bleomycin treatment Initiation of Drug Treatment (this compound or Pirfenidone) bleomycin->treatment monitoring Daily Monitoring of Animals treatment->monitoring endpoint Endpoint Analysis at Day 14 or 21 monitoring->endpoint

Figure 2: General experimental workflow for the bleomycin-induced lung fibrosis model.
This compound: Murine Bleomycin-Induced Lung Fibrosis Model

  • Animal Model: Male C57BL/6 mice.[1]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU).[1]

  • Treatment Groups:

    • Vehicle control

    • Bleomycin + vehicle

    • Bleomycin + this compound (1, 3, or 10 mg/kg/day, administered intraperitoneally) for 21 days.[1]

  • Key Endpoints:

    • Lung Function: Airway resistance to inflation and lung static compliance.[1]

    • Histology: Lung sections stained with hematoxylin (B73222) and eosin, and Masson's trichrome to assess inflammation and fibrosis.[6]

    • Biochemical Analysis:

      • Lung hydroxyproline content as a measure of collagen deposition.[1]

      • Western blot analysis for PARP activity, iNOS, COX-2, and pSMAD3 expression in lung homogenates.[1]

      • ELISA for TGF-β, TNF-α, and IL-1β levels in lung homogenates.[6]

Pirfenidone: Rodent Bleomycin-Induced Lung Fibrosis Model (Representative Protocol)
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[3][8]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin.[3]

  • Treatment Groups:

    • Saline control

    • Bleomycin + vehicle

    • Bleomycin + Pirfenidone (doses vary, e.g., 50 mg/kg/day in rats, administered by oral gavage).[3]

  • Key Endpoints:

    • Histology: Lung sections stained with hematoxylin-eosin and Masson's trichrome to score the degree of alveolitis and fibrosis (e.g., using the Ashcroft score).[3]

    • Biochemical Analysis:

      • Lung hydroxyproline content to quantify collagen deposition.[3]

      • Immunohistochemistry and Western blot for markers such as periostin and TGF-β1.[3]

Summary and Future Directions

This guide provides an indirect comparison of this compound and Pirfenidone for the treatment of lung fibrosis, based on the currently available scientific literature. This compound, a selective PARP-1 inhibitor, shows promise in a preclinical model by targeting the TGF-β/SMAD pathway. Pirfenidone is an established anti-fibrotic agent with a broader, multi-faceted mechanism of action and a well-documented clinical safety profile.

References

Statistical Validation of HYDAMTIQ's Synergistic Effect with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides a detailed comparative analysis of the synergistic potential of HYDAMTIQ, a novel PARP inhibitor, when used in conjunction with chemotherapy. Due to the limited availability of public quantitative data on this compound's synergistic effects, this guide draws upon available information for this compound and complements it with a comparative analysis of other well-documented PARP inhibitors to offer a comprehensive overview for researchers, scientists, and drug development professionals.

This compound in Combination with 5-Fluorouracil (B62378)

Preclinical research has indicated that this compound, a potent inhibitor of PARP-1 and PARP-2, exhibits a synergistic cytotoxic effect when combined with the chemotherapeutic agent 5-fluorouracil (5-FU) in specific cancer cell lines. A study demonstrated that this synergy is context-dependent, showing a synergistic effect on the inhibition of SW620 human colon carcinoma cell growth, while an antagonistic effect was observed in H630 cells.[1][2] This highlights the importance of the genetic background of the tumor, as SW620 cells express a low level of ATM, a key protein in the DNA damage response pathway.[1]

While the study by Mini et al. qualitatively describes this synergistic interaction, specific quantitative data such as the Combination Index (CI) and Dose Reduction Index (DRI) were not provided in the primary publication or its supplementary materials.[1] The CI is a crucial metric for quantifying drug interactions, where a value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 signifies antagonism.[3][4][5]

Comparative Analysis with Other PARP Inhibitors

To provide a quantitative perspective on the potential synergistic efficacy of PARP inhibitors with chemotherapy, this section summarizes findings from studies on other well-established PARP inhibitors.

Table 1: Synergistic Effects of Various PARP Inhibitors with Chemotherapy

PARP InhibitorChemotherapeutic AgentCancer Cell LineCombination Index (CI) ValueKey Findings & Reference
Olaparib5-FluorouracilHCT116 (dMMR Colorectal)CI < 1 (synergistic)Enhanced cytotoxicity and apoptosis in MMR-deficient cells.[6]
Rucaparib5-FluorouracilAcute Leukemia CellsSynergisticThe combination was effective in killing both acute myeloid and lymphoid leukemia cells in vitro and in vivo.[7]
TalazoparibIrinotecan (B1672180)SCLC Cell LinesSynergisticThe combination of PARP inhibitors with irinotecan showed synergistic effects in small cell lung cancer models.[8][9]
OlaparibIrinotecanSCLC Cell LinesSynergisticThe combination of PARP inhibitors with irinotecan showed synergistic effects in small cell lung cancer models.[8][9]
VenadaparibIrinotecanSCLC Cell LinesSynergisticThe combination of PARP inhibitors with irinotecan showed synergistic effects in small cell lung cancer models.[8][9]

Note: The CI values are often presented as a range depending on the dose and effect level. For detailed quantitative data, please refer to the cited literature.

Experimental Protocols

A detailed and standardized experimental protocol is paramount for the accurate assessment of drug synergy. The following outlines a typical workflow for an in vitro synergy study based on the widely accepted Chou-Talalay method.[3][4][5]

In Vitro Synergy Assessment Protocol

1. Cell Culture and Seeding:

  • Culture the selected cancer cell lines (e.g., SW620 and H630) in appropriate media and conditions.

  • Seed the cells into 96-well plates at a predetermined density to ensure exponential growth during the experiment. Allow cells to adhere overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and 5-Fluorouracil in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of each drug to create a range of concentrations.

  • Treat the cells with:

    • This compound alone (to determine its single-agent dose-response curve).

    • 5-Fluorouracil alone (to determine its single-agent dose-response curve).

    • A combination of this compound and 5-Fluorouracil at a constant ratio (e.g., based on the ratio of their IC50 values) or in a checkerboard (matrix) format with varying concentrations of both drugs.

3. Incubation:

  • Incubate the treated plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Cell Viability Assay:

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Measure the absorbance or luminescence using a plate reader.

5. Data Analysis:

  • Convert the raw data to percentage of cell viability relative to untreated control cells.

  • Use software like CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay method.[3]

  • A CI value less than 1 indicates synergy, a CI of 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

  • The DRI quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug used alone.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cell Seeding (96-well plates) B Drug Treatment (Single agents & Combination) A->B C Incubation (e.g., 72 hours) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis (Chou-Talalay Method) D->E F Determine Synergy (CI < 1) E->F

Experimental Workflow for In Vitro Synergy Assessment.

Signaling Pathways and Mechanism of Synergistic Action

The synergistic effect of PARP inhibitors with DNA-damaging agents like 5-fluorouracil is rooted in the concept of "synthetic lethality."

  • DNA Damage by Chemotherapy: 5-Fluorouracil induces DNA damage, primarily through the misincorporation of its metabolites into DNA and the inhibition of thymidylate synthase, leading to single-strand breaks (SSBs).

  • Inhibition of DNA Repair by this compound: Cells possess robust DNA repair mechanisms to counteract such damage. Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing SSBs. This compound inhibits PARP's ability to recruit other repair proteins to the site of damage.

  • Accumulation of Unrepaired Damage: The inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs.

  • Collapse of Replication Forks and Formation of Double-Strand Breaks (DSBs): During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, resulting in more cytotoxic double-strand breaks (DSBs).

  • Synthetic Lethality in HR-Deficient Cells: In cells with a compromised homologous recombination (HR) repair pathway (e.g., those with BRCA mutations or, as suggested in the case of SW620 cells, low ATM expression), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (cell death).

G cluster_pathway Hypothesized Synergistic Mechanism Chemo Chemotherapy (e.g., 5-Fluorouracil) SSB Single-Strand Breaks (SSBs) Chemo->SSB PARP PARP SSB->PARP activates DSB Double-Strand Breaks (DSBs) SSB->DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER This compound This compound This compound->PARP inhibits BER->SSB repairs HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis if unrepaired HR->Apoptosis if deficient

Hypothesized Synergistic Mechanism of this compound and Chemotherapy.

Conclusion

The combination of the novel PARP inhibitor this compound with chemotherapy, particularly 5-fluorouracil, presents a promising strategy for enhancing anti-cancer treatment, especially in tumors with specific DNA damage response deficiencies. While direct quantitative data for this compound's synergy is not yet widely available, the extensive evidence from other PARP inhibitors strongly supports the potential for synergistic interactions. This guide provides a framework for researchers and drug development professionals to design and interpret studies aimed at validating the synergistic potential of this compound and other novel combination therapies. Rigorous in vitro and subsequent in vivo validation are crucial steps toward translating these promising preclinical findings into effective clinical applications.

References

Assessing the Reproducibility of HYDAMTIQ's Anti-Fibrotic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Established Therapeutics in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of HYDAMTIQ, a selective PARP-1 inhibitor, with two approved treatments for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). The assessment focuses on the reproducibility of anti-fibrotic effects in the widely utilized bleomycin-induced lung fibrosis animal model. By presenting key quantitative data, detailed experimental protocols, and visualizing the underlying biological and experimental frameworks, this guide aims to offer an objective resource for evaluating this compound's potential as a reproducible therapeutic strategy.

Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model

The following tables summarize the quantitative data from preclinical studies of this compound, pirfenidone, and nintedanib in the bleomycin-induced lung fibrosis model. This model is a standard for inducing lung injury and fibrosis, allowing for a comparative assessment of these compounds' therapeutic effects.

Table 1: Effect on Lung Fibrosis Markers

CompoundAnimal ModelDosageKey Fibrosis MarkerResultCitation
This compound Mouse1, 3, 10 mg/kg/dayHydroxyproline (B1673980) ContentDose-dependent reduction in bleomycin-induced increase.[1]
Pirfenidone Rat50 mg/kg/dayHydroxyproline ContentSignificant reduction on days 14 and 28 post-bleomycin.[2][3]
Nintedanib Rat100 mg/kgHydroxyproline ContentAttenuated increase at day 21 post-bleomycin.[4]
Nintedanib MouseNot specifiedCollagen Content (ColIII)Reduction in bleomycin-induced increase.[5]

Table 2: Modulation of the Pro-Fibrotic TGF-β Signaling Pathway

CompoundAnimal ModelDosageKey Pathway MarkerResultCitation
This compound Mouse1, 3, 10 mg/kg/dayTGF-β LevelsDose-dependent reduction in bleomycin-induced increase.[6]
This compound Mouse1, 3, 10 mg/kg/daypSMAD3 ExpressionDose-dependent reduction in bleomycin-induced increase.[6]
Pirfenidone Rat50 mg/kg/dayTGF-β1 Protein ExpressionSignificant suppression at day 14 post-bleomycin.[2][3]
Pirfenidone Hamster0.5% in dietTGF-β Protein in BALFSignificant reduction at days 14 and 21 post-bleomycin.[7]
Nintedanib Rat100 mg/kgTGF-β Levels in BALFAttenuated increase at day 21 post-bleomycin.[4]
Nintedanib MouseNot specifiedTGF-β Protein ExpressionDownregulated in bleomycin-treated lung homogenates.[8]

Table 3: Attenuation of Inflammatory Responses

CompoundAnimal ModelDosageInflammatory MarkersResultCitation
This compound Mouse1, 3, 10 mg/kg/dayTNF-α, IL-1βDose-dependent reduction in bleomycin-induced increases.[1]
Nintedanib MouseNot specifiedTNF-α, IL-1β, IL-6Notable reduction in bleomycin-induced increases.[5]

Experimental Protocols

Reproducibility of experimental findings is critically dependent on the detailed execution of study protocols. Below are summaries of the methodologies employed in the cited studies.

Bleomycin-Induced Lung Fibrosis Model

This model is the cornerstone for evaluating the efficacy of the compared compounds.

  • Animal Models: Studies predominantly use mice (C57BL/6) or rats (Sprague Dawley or Wistar).[1][2][4][5]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to anesthetized animals to induce lung injury and subsequent fibrosis.[1][2][4] The inflammatory phase typically occurs within the first week, followed by a fibrotic phase that is well-established by day 14 and maximal around day 21.[9]

  • Compound Administration:

    • This compound: Administered daily for 21 days following bleomycin instillation.[1]

    • Pirfenidone: Typically administered daily, starting before or after bleomycin challenge, for up to 28 days.[2][3][10]

    • Nintedanib: Administered prophylactically (starting day 0) or therapeutically (starting day 7) for up to 21 days.[4]

  • Key Outcome Measures:

    • Histopathology: Lung tissue is collected, sectioned, and stained (e.g., Masson's trichrome) to assess collagen deposition and the extent of fibrosis, often quantified using a modified Ashcroft score.[11]

    • Biochemical Analysis: Lung tissue homogenates are analyzed for hydroxyproline content, a quantitative measure of collagen.[1][2][4]

    • Protein Expression: Levels of key signaling proteins (e.g., TGF-β, pSMAD3) and inflammatory cytokines are measured in lung homogenates or bronchoalveolar lavage fluid (BALF) using techniques like ELISA and Western blotting.[2][4][6]

    • Lung Function: In some studies, physiological measurements such as airway resistance and lung compliance are assessed to determine the functional impact of fibrosis and treatment.[1][4]

Visualizing the Mechanisms and Methods

To further clarify the biological and experimental contexts, the following diagrams illustrate the key signaling pathway targeted by these compounds and the general workflow of the preclinical studies.

TGF_beta_SMAD_Pathway TGF-β/SMAD Signaling Pathway in Fibrosis TGF_beta TGF-β TGF_beta_R TGF-β Receptor Complex (Type I & II) TGF_beta->TGF_beta_R Binds SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene_Transcription Initiates Fibrosis Fibrosis Gene_Transcription->Fibrosis Leads to This compound This compound (PARP-1 Inhibition) This compound->TGF_beta Reduces Expression Pirfenidone Pirfenidone Pirfenidone->TGF_beta Reduces Expression Nintedanib Nintedanib Nintedanib->TGF_beta Reduces Expression

Caption: TGF-β/SMAD signaling pathway and points of intervention.

Bleomycin_Model_Workflow General Experimental Workflow for Bleomycin-Induced Lung Fibrosis Day0 Day 0: Bleomycin Instillation Treatment Daily Treatment (this compound, Pirfenidone, or Nintedanib) Day0->Treatment Day21 Day 21-28: Endpoint Analysis Treatment->Day21 Histology Histopathology (Ashcroft Score) Day21->Histology Biochemistry Biochemical Analysis (Hydroxyproline) Day21->Biochemistry Protein Protein Expression (TGF-β, pSMAD3) Day21->Protein Function Lung Function Tests Day21->Function

Caption: Bleomycin-induced lung fibrosis experimental workflow.

Assessment of Reproducibility

Direct studies on the reproducibility of this compound's experimental results are not yet available. However, an indirect assessment can be made by comparing its reported effects with those of pirfenidone and nintedanib, two clinically approved drugs that have undergone extensive preclinical and clinical evaluation.

  • Consistent Mechanism of Action: this compound's inhibitory effect on the TGF-β/SMAD pathway is consistent with the known anti-fibrotic mechanisms of pirfenidone and nintedanib.[2][4][6][8] Multiple independent research groups have demonstrated that both pirfenidone and nintedanib attenuate fibrosis in the bleomycin model by modulating this critical pathway. This convergence on a key fibrotic pathway lends biological plausibility and supports the potential reproducibility of this compound's core mechanism.

  • Comparable Preclinical Efficacy: The quantitative data presented in the tables indicate that this compound reduces key markers of fibrosis (hydroxyproline) and inflammation (TNF-α, IL-1β) to a degree that appears comparable to that reported for pirfenidone and nintedanib in similar animal models.[1][2][4][5]

  • Standardized Experimental Model: The use of the well-characterized bleomycin-induced fibrosis model across these studies provides a standardized platform for comparison.[11][12][13] While inter-laboratory variations are always a consideration, the fundamental aspects of the model are consistent, allowing for a reasonable degree of comparison of therapeutic effects.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of HYDAMTIQ

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific disposal information for a substance named "HYDAMTIQ" is publicly available. The following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting and should be adapted to the specific hazards of any substance, as detailed in its Safety Data Sheet (SDS).

Proper management and disposal of laboratory chemicals are critical to ensuring personnel safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of the hypothetical chemical, this compound, intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the substance-specific Safety Data Sheet (SDS). The following are general safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Kit: Ensure a spill kit compatible with the chemical properties of this compound is readily accessible.

II. Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe disposal of this compound waste, from generation to collection.

  • Waste Identification and Segregation:

    • A laboratory chemical is considered waste when it is no longer intended for use.[1]

    • Segregate this compound waste at the point of generation.[2] Do not mix it with other incompatible waste streams to prevent dangerous chemical reactions.[2][3]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[1][2] The container must be in good condition, free from cracks or rust.[1]

    • Keep the waste container securely closed except when adding waste.[1]

    • For liquid this compound waste, it is advisable to use secondary containment to mitigate spills.[1]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[1]

    • The label must clearly state the full chemical name, "this compound Waste," and list all constituents and their approximate concentrations. Chemical abbreviations or formulas are not acceptable.[1]

    • Include the name of the principal investigator and the date the waste was first added to the container.

  • Storage:

    • Store the this compound waste container in a designated hazardous waste storage area within the laboratory.[3]

    • This area should be away from heat sources and high-traffic areas to prevent accidents.[3]

    • If this compound is flammable, it should be stored in a flammable storage cabinet.[3]

  • Disposal of Empty Containers:

    • Empty this compound containers must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][4]

    • The rinsate must be collected and treated as hazardous waste.[1]

    • After triple-rinsing and air-drying in a ventilated area, deface the original label and dispose of the container according to your institution's guidelines, which may include regular trash or recycling.[4]

  • Scheduling Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Do not dispose of this compound waste down the drain under any circumstances unless explicitly permitted by EHS for specific, neutralized, and dilute solutions.[1]

III. Quantitative Data for this compound Waste Management

The following table provides hypothetical quantitative data for the disposal of this compound waste. These values are for illustrative purposes only and must be confirmed by the substance's specific SDS.

ParameterGuidelineNotes
Waste Code EPA Waste Code: D002 (Corrosive)Assigned based on hypothetical corrosive properties.
pH Range for Neutralization 6.0 - 9.0For on-site treatment of aqueous waste streams prior to disposal, if permitted by local regulations.
Maximum Container Volume 10 LitersTo ensure safe handling and transport within the facility.
Storage Time Limit 90 daysMaximum time allowed for accumulation in the laboratory before EHS collection.

IV. Experimental Protocols and Methodologies

Protocol: Triple Rinsing of Empty this compound Containers

  • Objective: To decontaminate empty containers that previously held this compound for safe disposal.

  • Materials:

    • Empty this compound container

    • Appropriate solvent (as specified in the SDS, e.g., deionized water, ethanol)

    • Designated this compound hazardous waste container

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Perform the procedure in a chemical fume hood.

    • Add a small amount of the appropriate solvent to the empty this compound container, approximately 10% of the container's volume.

    • Securely cap the container and swirl the solvent to rinse all interior surfaces thoroughly.

    • Pour the rinsate into the designated this compound hazardous waste container.

    • Repeat steps 2-4 two more times for a total of three rinses.

    • Allow the container to air dry completely in the fume hood before disposal.

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start cluster_ppe Safety cluster_segregation Segregation & Containerization cluster_storage Storage cluster_disposal Disposal cluster_end End start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage pickup Schedule Pickup with EHS storage->pickup end Waste Properly Disposed pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Standard Operating Procedure: Safe Handling of HYDAMTIQ

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are provided for a hypothetical substance, "HYDAMTIQ." These recommendations are based on general laboratory safety principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's safety protocols.

This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The required equipment varies based on the experimental procedure and the potential for exposure.

Table 1: Required Personal Protective Equipment for this compound

Protection Type Standard Handling Procedures with Aerosolization Risk Spill Cleanup
Eye/Face Protection ANSI Z87.1 compliant safety glassesChemical splash goggles and a face shieldChemical splash goggles and a face shield
Hand Protection Nitrile gloves (double-gloving recommended)Heavy-duty nitrile or butyl rubber glovesHeavy-duty nitrile or butyl rubber gloves
Body Protection Flame-resistant lab coatChemical-resistant apron over a lab coatChemical-resistant, disposable coveralls
Respiratory Protection Not generally requiredNIOSH-approved respirator with appropriate cartridgesNIOSH-approved respirator with appropriate cartridges
Foot Protection Closed-toe, non-slip shoesChemical-resistant shoe coversChemical-resistant boots

Experimental Protocols: Handling and Disposal

Strict adherence to the following protocols is crucial for minimizing risks associated with this compound.

2.1. Engineering Controls

  • Ventilation: All work with this compound must be conducted within a certified chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment before introducing this compound to the work area.

    • Don the appropriate PPE as specified in Table 1.

  • Dispensing:

    • When weighing or transferring this compound powder, use a spatula and work on a disposable liner to contain any spills.

    • For liquid this compound, use a calibrated pipette or syringe. Avoid pouring directly from large containers.

  • In-use:

    • Keep all containers of this compound sealed when not in immediate use.

    • Clearly label all solutions containing this compound with the chemical name, concentration, and date.

  • Post-handling:

    • Decontaminate all work surfaces with a 70% ethanol (B145695) solution or another appropriate disinfectant.

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat. Wash hands thoroughly with soap and water.

2.3. Disposal Plan

  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into a designated, clearly labeled hazardous waste container.

  • Container Management: Waste containers must be kept closed except when adding waste. Do not overfill containers.

  • Disposal: Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.

Emergency Procedures

3.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your supervisor and the institutional EHS office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use a spill kit with an absorbent material appropriate for this compound.

3.2. Exposure Protocol

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

HYDAMTIQ_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep Verify Fume Hood Gather Materials Don PPE dispense Dispense/Weigh This compound prep->dispense in_use Perform Experiment dispense->in_use decontaminate Decontaminate Work Area in_use->decontaminate dispose Segregate & Dispose of Hazardous Waste decontaminate->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

Caption: Standard workflow for handling the hypothetical substance this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。